GSK137647A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUAFMNPXPXOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK137647A on the Free Fatty Acid Receptor 4 (FFA4/GPR120)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2] Activated by medium to long-chain fatty acids, FFA4 plays a crucial role in glucose homeostasis, insulin (B600854) sensitivity, and the modulation of inflammatory responses.[1][2] GSK137647A is a potent and selective synthetic agonist developed for the study of FFA4.[3][4] This document provides a comprehensive technical overview of the mechanism of action of this compound on FFA4, detailing its engagement with canonical and non-canonical signaling pathways, summarizing its pharmacological properties, and outlining the key experimental protocols used for its characterization.
Introduction to the FFA4 Receptor
FFA4 is a class A G protein-coupled receptor (GPCR) that binds endogenous long-chain fatty acids, including omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[5][6] Its activation is linked to a variety of physiological functions, such as the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), regulation of glucose uptake, and potent anti-inflammatory effects in macrophages.[1][5][7]
In humans, the FFA4 gene can produce two splice variants: a short isoform (FFA4-S) of 361 amino acids and a long isoform (FFA4-L) containing an additional 16-amino acid sequence in the third intracellular loop.[5][6][8] Rodents and non-human primates appear to express only the short isoform.[8] This structural difference is significant, as the isoforms can exhibit distinct signaling properties; for instance, the long isoform is reportedly unable to couple to Gαq/11 to induce calcium responses but can still engage β-arrestins.[5][6]
This compound: A Selective FFA4 Agonist
This compound, with the chemical name 4-methoxy-N-(2,4,6-trimethylphenyl) benzenesulfonamide, is a non-carboxylic diarylsulfonamide compound.[3][9] It was identified as a potent and selective agonist for FFA4, demonstrating over 50-fold selectivity for FFA4 compared to other free fatty acid receptors (FFA1, FFA2, FFA3).[5][8] This selectivity has been observed across human, mouse, and rat orthologs, making it an invaluable tool for elucidating the specific functions of FFA4 in various physiological and pathological models.[3][5]
Core Mechanism of Action
This compound activates FFA4, initiating a cascade of intracellular signaling events through at least two major, distinct pathways: Gαq/11-dependent signaling and β-arrestin-dependent signaling.
Gαq/11-Mediated Calcium Mobilization
The canonical signaling pathway for FFA4 involves its coupling to the Gq/11 family of heterotrimeric G proteins.[1][10]
-
Agonist Binding: this compound binds to the orthosteric pocket of the FFA4 receptor.[5]
-
G Protein Activation: This binding induces a conformational change in the receptor, facilitating the activation of associated Gαq/11 proteins by promoting the exchange of GDP for GTP.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[7]
This rapid increase in intracellular calcium is a hallmark of FFA4 activation by agonists like this compound and is a primary readout in functional screening assays.[5][11]
β-Arrestin-Dependent Anti-Inflammatory Signaling
Separate from G protein coupling, FFA4 activation initiates a β-arrestin-dependent signaling cascade that is critical for its anti-inflammatory effects.[1][5][7]
-
Receptor Phosphorylation: Upon agonist binding, FFA4 is phosphorylated on serine and threonine residues in its C-terminal tail by G protein-coupled receptor kinases (GRKs).[5]
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin-2.[5][7]
-
Signal Scaffolding: β-arrestin-2 acts as a scaffold protein. In macrophages, the FFA4/β-arrestin-2 complex interacts with and prevents the activation of the TAK1 binding protein (TAB1).[5]
-
Inhibition of Inflammatory Cascade: By sequestering TAB1, β-arrestin-2 inhibits the downstream activation of the TAK1 kinase complex. This, in turn, prevents the phosphorylation of IKKβ and JNK and subsequent activation of the pro-inflammatory transcription factor NF-κB.[5]
This mechanism underlies the ability of FFA4 agonists to suppress the production of inflammatory mediators like IL-6 and TNF-α in response to stimuli such as lipopolysaccharide (LPS).[5][12]
Downstream Signaling: ERK1/2 Phosphorylation
Activation of FFA4 also leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a common downstream event in GPCR signaling.[5][13] This process can be temporally complex, with an initial rapid phase of ERK1/2 phosphorylation mediated by the Gαq/11 pathway, followed by a more sustained phase that may also involve β-arrestin and the transactivation of other receptors like the epidermal growth factor receptor (EGFR).[5][13]
Pharmacological Profile of this compound
The potency of this compound has been quantified primarily through calcium mobilization assays in various cell lines heterologously expressing FFA4.
| Parameter | Species | Assay Type | Value | Reference |
| pEC₅₀ | Human | Calcium Mobilization | 6.3 | [11][14] |
| pEC₅₀ | Mouse | Calcium Mobilization | 6.2 | [11] |
| pEC₅₀ | Rat | Calcium Mobilization | 6.1 | [11] |
| Selectivity | Human, Mouse, Rat | Calcium Mobilization | pEC₅₀ < 4.5 for FFA1, FFA2, FFA3 | [14] |
Table 1: In Vitro Potency and Selectivity of this compound on FFA4.
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on several key in vitro assays.
Calcium Mobilization Assay
This is the primary functional assay to quantify the Gαq/11-mediated activity of FFA4 agonists.
Principle: Agonist-induced activation of the Gαq/11-PLC-IP3 pathway leads to a transient increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye like Fluo-4 AM.[15]
Detailed Protocol:
-
Cell Culture: HEK293 or U2OS cells stably expressing the FFA4 receptor are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to near confluence.[11][15]
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion-transport inhibitor like probenecid (B1678239) to prevent dye leakage.[15][16] Incubation typically occurs for 1 hour at 37°C or room temperature, protected from light.[15]
-
Compound Preparation: this compound is serially diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to create a range of concentrations.
-
Fluorescence Measurement: The cell plate is placed into a fluorescence microplate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is established for several seconds.[15][17]
-
Compound Addition & Data Acquisition: The automated pipetting system of the reader adds the this compound dilutions to the wells while fluorescence is continuously measured (typically at Ex/Em = 490/525 nm) every 1-2 seconds for 2-3 minutes.[15][17]
-
Data Analysis: The change in fluorescence intensity over baseline (ΔF/F) is plotted against time. The peak fluorescence response is then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.[17]
β-Arrestin Recruitment Assay
These assays measure the recruitment of β-arrestin to the activated FFA4 receptor, a key step in the anti-inflammatory signaling pathway.
Principle: A common method is Bioluminescence Resonance Energy Transfer (BRET). FFA4 is fused to a BRET donor (e.g., Renilla Luciferase, RLuc), and β-arrestin-2 is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced recruitment, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer and the emission of light by the acceptor.[18]
Detailed Protocol:
-
Cell Culture & Transfection: HEK293T cells are co-transfected with plasmids encoding for FFA4-RLuc and β-arrestin-2-YFP.[18]
-
Plating: 24 hours post-transfection, cells are seeded into white, clear-bottom 96-well microplates.[18]
-
Assay: At 48 hours post-transfection, the culture medium is replaced with a buffered salt solution (e.g., HBSS).[18]
-
Compound Addition: this compound at various concentrations is added to the wells.
-
Substrate Addition & Reading: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added. The plate is immediately read on a microplate reader capable of simultaneously detecting the light emission from both the donor (RLuc, ~480 nm) and the acceptor (YFP, ~530 nm).
-
Data Analysis: The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission). The net BRET ratio is determined by subtracting the ratio from vehicle-treated cells. Plotting the net BRET ratio against agonist concentration yields a dose-response curve for β-arrestin recruitment.
Radioligand Binding Assay
Binding assays are used to determine the affinity (Ki) of a compound for the receptor.
Principle: This competitive binding assay measures the ability of an unlabeled ligand (this compound) to displace a radiolabeled ligand from the FFA4 receptor.[19]
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing FFA4. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then resuspended.[20]
-
Assay Incubation: In a 96-well plate, a fixed concentration of a suitable FFA4 radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.[20]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[19]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[20]
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of this compound. The IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.[20]
Conclusion
This compound is a selective and potent synthetic agonist that activates the FFA4 receptor through a dual mechanism involving both Gαq/11-dependent and β-arrestin-dependent signaling pathways. Its ability to trigger calcium mobilization via Gαq/11 is a robust measure of its potency, while its engagement of the β-arrestin pathway is central to the receptor's well-documented anti-inflammatory effects. The detailed understanding of these mechanisms, facilitated by the specific pharmacological profile of this compound, underscores the potential for developing biased agonists that can selectively engage one pathway over the other, offering a sophisticated strategy for therapeutic intervention in metabolic and inflammatory disorders.
References
- 1. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the ligand recognition and signaling of free fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Free fatty acid receptor 4 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Synthetic free fatty acid receptor (FFAR) 2 agonist 4-CMTB and FFAR4 agonist GSK13764 inhibit colon cancer cell growth and migration and regulate FFARs expression in in vitro and in vivo models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Biological Target of GSK137647A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK137647A is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] This document provides a comprehensive overview of the biological target of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology and drug development.
Introduction to this compound and its Biological Target: FFA4/GPR120
This compound is a diarylsulfonamide compound identified as a selective agonist of FFA4/GPR120.[1][2] FFA4 is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids, particularly unsaturated fatty acids.[3][4] This receptor is expressed in various tissues, including the intestine, adipose tissue, and macrophages, and plays a crucial role in metabolic and inflammatory processes.[3][5] Activation of FFA4/GPR120 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), enhance insulin (B600854) sensitivity, and exert anti-inflammatory effects, making it a promising therapeutic target for type 2 diabetes and other metabolic disorders.[5][6][7][8] this compound serves as a valuable pharmacological tool for elucidating the physiological functions of FFA4/GPR120.[8]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized across different species. The following tables summarize the key quantitative data for its agonist activity at FFA4/GPR120.
Table 1: Potency of this compound at FFA4/GPR120
| Species | pEC50 | EC50 (nM) |
| Human | 6.3 | 501 |
| Mouse | 6.2 | 631 |
| Rat | 6.1 | 794 |
Data compiled from multiple sources.[1]
Table 2: Selectivity Profile of this compound
| Receptor | pEC50 (Human) | pEC50 (Mouse) | pEC50 (Rat) |
| FFA1 (GPR40) | < 4.5 | < 4.5 | < 4.5 |
| FFA2 (GPR43) | < 4.5 | < 4.5 | < 4.5 |
| FFA3 (GPR41) | < 4.5 | < 4.5 | < 4.5 |
Data indicates that this compound is highly selective for FFA4 over other free fatty acid receptors.[1]
Signaling Pathways of FFA4/GPR120 Activation
Upon activation by an agonist such as this compound, FFA4/GPR120 can initiate downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin pathway.[3][5][6][9][10][11][12][13][14][15]
Gαq/11-Mediated Signaling
Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to various cellular responses, including the secretion of hormones like GLP-1.[5][14]
β-Arrestin-Mediated Signaling
The recruitment of β-arrestin to the activated FFA4/GPR120 receptor can initiate a separate signaling cascade. This pathway is primarily associated with the anti-inflammatory effects of FFA4/GPR120 activation. The binding of β-arrestin can lead to the internalization of the receptor and the activation of other downstream signaling molecules, such as ERK1/2.[6][9][10][13]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound at FFA4/GPR120.
General Experimental Workflow
A typical workflow for characterizing a compound like this compound involves a series of in vitro assays to determine its potency, selectivity, and functional effects.
Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following receptor activation. A common method is the Fluorometric Imaging Plate Reader (FLIPR) assay.[16][17][18][19][20]
-
Cell Line: HEK293 or CHO cells stably expressing human, mouse, or rat FFA4/GPR120.
-
Materials:
-
96-well or 384-well black-walled, clear-bottom assay plates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (B1678239) (to prevent dye leakage).
-
This compound and other test compounds.
-
-
Procedure:
-
Seed cells into the assay plates and culture overnight.
-
Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C.
-
Prepare a compound plate with serial dilutions of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which involves adding the compound to the cells and immediately measuring the fluorescence signal over time.
-
Analyze the data to determine the EC50 value for this compound.
-
β-Arrestin Recruitment Assay
This assay measures the interaction between the activated FFA4/GPR120 receptor and β-arrestin. A common commercially available assay is the PathHunter® β-Arrestin Assay.[21][22][23][24]
-
Cell Line: A cell line (e.g., CHO-K1) engineered to co-express a tagged FFA4/GPR120 and a tagged β-arrestin. The tags are typically enzyme fragments that form a functional enzyme upon interaction.
-
Materials:
-
Assay-specific cell plating and detection reagents.
-
White-walled assay plates.
-
This compound and other test compounds.
-
-
Procedure:
-
Thaw and plate the engineered cells in the assay plates.
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and incubate for the recommended time (e.g., 90 minutes) at 37°C.
-
Add the detection reagent, which contains the substrate for the complemented enzyme.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data to determine the EC50 for β-arrestin recruitment.
-
Insulin Secretion Assay
This assay measures the ability of this compound to stimulate insulin secretion from pancreatic β-cells, typically in a glucose-dependent manner. The MIN6 mouse pancreatic β-cell line is commonly used.[8][25][26][27][28]
-
Cell Line: MIN6 cells.
-
Materials:
-
24-well or 48-well culture plates.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM or 25 mM).
-
This compound.
-
Insulin ELISA kit.
-
-
Procedure:
-
Seed MIN6 cells into the culture plates and grow to confluence.
-
Pre-incubate the cells in low-glucose KRBB for 1-2 hours to establish a baseline.
-
Replace the buffer with fresh KRBB containing low or high glucose, with or without different concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize the results to the total protein content of the cells in each well.
-
GLP-1 Secretion Assay
This assay measures the ability of this compound to stimulate the secretion of GLP-1 from enteroendocrine L-cells. The human NCI-H716 cell line is a common model for this.[29][30][31][32][33]
-
Cell Line: NCI-H716 cells.
-
Materials:
-
24-well or 48-well culture plates, often coated with Matrigel to promote cell adhesion and differentiation.
-
Assay buffer (e.g., DMEM or KRBB).
-
This compound.
-
DPP-4 inhibitor (to prevent GLP-1 degradation).
-
GLP-1 ELISA kit.
-
-
Procedure:
-
Seed NCI-H716 cells on Matrigel-coated plates and allow them to differentiate for several days.
-
Wash the cells and pre-incubate in assay buffer.
-
Replace the buffer with fresh assay buffer containing a DPP-4 inhibitor and various concentrations of this compound.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant.
-
Measure the active GLP-1 concentration in the supernatant using a specific ELISA kit.
-
Normalize the results to the total protein content.
-
Conclusion
This compound is a selective and potent agonist of FFA4/GPR120, a G protein-coupled receptor with significant therapeutic potential in the management of metabolic and inflammatory diseases. Its mechanism of action involves the activation of both Gαq/11- and β-arrestin-mediated signaling pathways, leading to a range of physiological responses, including the secretion of incretin (B1656795) hormones and the modulation of inflammatory processes. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other similar compounds targeting FFA4/GPR120, thereby facilitating further research and drug development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free fatty acid receptor 4 - Wikipedia [en.wikipedia.org]
- 5. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free fatty acid receptor 4-β-arrestin 2 pathway mediates the effects of different classes of unsaturated fatty acids in osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. youngpetro.org [youngpetro.org]
- 21. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 22. youtube.com [youtube.com]
- 23. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 24. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Functional Analysis of Novel Candidate Regulators of Insulin Secretion in the MIN6 Mouse Pancreatic β Cell Line | PLOS One [journals.plos.org]
- 27. researchgate.net [researchgate.net]
- 28. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. dovepress.com [dovepress.com]
- 32. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Uncoupling protein 2 regulates glucagon-like peptide-1 secretion in L-cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK137647A: A Selective GPR120 Agonist for Metabolic and Inflammatory Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases.[1] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 plays a crucial role in glucose metabolism, insulin (B600854) sensitivity, and the modulation of inflammatory responses.[1] GSK137647A is a potent and selective, non-carboxylic acid agonist of GPR120, making it a valuable tool for elucidating the physiological functions of this receptor and for the development of novel therapeutics.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.
Data Presentation
Pharmacological Profile of this compound
This compound is a selective agonist for the GPR120 receptor with demonstrated activity across multiple species.[3][4] Its potency is typically characterized by its half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50).
| Parameter | Species | Value | Assay Type | Reference |
| pEC50 | Human | 6.3 | Calcium Mobilization | [3][4] |
| EC50 | Human | 501 nM | Not Specified | [2] |
| pEC50 | Mouse | 6.2 | Calcium Mobilization | [3][4] |
| pEC50 | Rat | 6.1 | Calcium Mobilization | [3][4] |
Selectivity Profile of this compound
A key advantage of this compound is its high selectivity for GPR120 over other free fatty acid receptors (FFARs), minimizing off-target effects in experimental systems.
| Receptor | Species | pEC50 | Selectivity vs. hGPR120 | Reference |
| GPR120 (FFA4) | Human | 6.3 | - | [3][4] |
| GPR40 (FFA1) | Human, Mouse, Rat | < 4.5 | > 50-fold | |
| GPR41 (FFA3) | Human, Mouse, Rat | < 4.5 | > 100-fold | [4] |
| GPR43 (FFA2) | Human, Mouse, Rat | < 4.5 | > 100-fold | [4] |
This compound has been screened against a panel of over 61 other targets and demonstrated high selectivity for GPR120.[3]
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-methoxy-N-(2,4,6-trimethylphenyl)-benzenesulfonamide |
| Molecular Formula | C16H19NO3S |
| Molecular Weight | 305.39 g/mol |
| CAS Number | 349085-82-1 |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively reported in publicly available literature. However, it has been noted to possess poor solubility in simulated intestinal fluid, which may impact its oral bioavailability. Despite this, orally administered this compound has been shown to be effective in in vivo mouse models, suggesting sufficient absorption to elicit a biological response.
Experimental Protocols
In Vitro Characterization
1. Calcium Mobilization Assay
This assay is a primary method to determine the potency of GPR120 agonists, as the receptor primarily signals through the Gq pathway, leading to an increase in intracellular calcium.
-
Cell Line: HEK293 or CHO cells stably expressing human, mouse, or rat GPR120.
-
Reagents:
-
Culture medium (e.g., DMEM/F-12 with 10% FBS and selection antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
-
Protocol:
-
Seed the GPR120-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C.
-
During incubation, prepare serial dilutions of this compound in assay buffer.
-
Using a fluorescent imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
The increase in fluorescence corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
-
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR120 receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell Line: A commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin CHO-K1 cells expressing GPR120). These cells typically co-express a GPR120 fusion protein and a β-arrestin fusion protein that, upon interaction, generate a detectable signal (e.g., chemiluminescence).
-
Reagents: Provided with the commercial assay kit, typically including cryopreserved cells, cell plating media, and detection reagents.
-
Protocol:
-
Follow the manufacturer's instructions for thawing and plating the engineered cells in the provided microplates.
-
Incubate the cells for the recommended period (e.g., overnight).
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the agonist dilutions to the cells and incubate for the specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for approximately 60 minutes at room temperature to allow the signal to develop.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration to determine the EC50 value for β-arrestin recruitment.
-
3. GLP-1 Secretion Assay
GPR120 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone.
-
Cell Line: STC-1 or NCI-H716 cells, which are known to secrete GLP-1.
-
Reagents:
-
Culture medium (e.g., DMEM with high glucose).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
This compound stock solution (in DMSO).
-
DPP-4 inhibitor (to prevent GLP-1 degradation).
-
GLP-1 ELISA kit.
-
-
Protocol:
-
Seed STC-1 cells in a 24- or 48-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells in assay buffer for 30-60 minutes at 37°C.
-
Replace the buffer with fresh assay buffer containing various concentrations of this compound and a DPP-4 inhibitor.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and centrifuge to remove any cells.
-
Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Normalize the GLP-1 secretion to the total protein content of the cells in each well.
-
In Vivo Characterization
1. Oral Glucose Tolerance Test (OGTT) in Mice
This test assesses the effect of this compound on glucose disposal in vivo, a key indicator of its potential as an anti-diabetic agent.
-
Animal Model: Male C57BL/6 mice, often on a high-fat diet to induce obesity and insulin resistance.
-
Reagents:
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).
-
Glucose solution (e.g., 2 g/kg body weight).
-
-
Protocol:
-
Fast the mice for 6-16 hours (overnight fasting is common).
-
Record the baseline blood glucose level from a tail snip using a glucometer (t = -30 or -60 min).
-
Administer this compound or vehicle via oral gavage.
-
At t = 0 min, administer the glucose solution via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.
-
Mandatory Visualization
Signaling Pathways
Caption: GPR120 signaling pathways activated by this compound.
Experimental Workflow
Caption: Experimental workflow for the characterization of a GPR120 agonist.
Logical Relationships
Caption: Selectivity profile of this compound for GPR120 over other FFARs.
References
The Discovery and Synthesis of GSK137647A: A Selective FFA4/GPR120 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK137647A is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It details the experimental protocols for its synthesis and key in vitro assays, summarizes its quantitative data, and illustrates its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those targeting metabolic and inflammatory diseases.
Introduction
Free Fatty Acid Receptor 4 (FFA4/GPR120) has emerged as a promising therapeutic target for a range of conditions, including type 2 diabetes, obesity, and inflammatory diseases.[4][5][6] FFA4 is activated by long-chain fatty acids and plays a crucial role in various physiological processes, such as glucose homeostasis, insulin (B600854) secretion, and the modulation of inflammatory responses.[2][4] The discovery of selective agonists for this receptor is a key step in developing novel therapeutics.
This compound, a non-carboxylic acid diarylsulfonamide, was identified by GlaxoSmithKline as a selective and potent FFA4 agonist.[5][7] Its discovery marked a significant advancement in the field, providing a valuable chemical tool to probe the biology of FFA4 and a lead compound for further drug development.[5] This guide will delve into the technical aspects of this compound, from its chemical synthesis to its biological activity and signaling pathways.
Discovery and Synthesis
The discovery of this compound stemmed from the exploration of a diarylsulfonamide series of compounds as potential FFA4 agonists.[7] This chemical scaffold offered a synthetically accessible route to a range of low molecular weight compounds for screening.
Synthesis Protocol
The synthesis of this compound, chemically known as 4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide, involves the formation of a sulfonamide bond between 4-methoxybenzenesulfonyl chloride and 2,4,6-trimethylaniline (B148799).
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,4,6-trimethylaniline
-
4-methoxybenzenesulfonyl chloride
-
Pyridine (B92270) (or another suitable base like triethylamine)
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1N solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) and hexane (B92381) for recrystallization
-
-
Procedure:
-
Dissolve 2,4,6-trimethylaniline (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1N HCl solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield pure 4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide (this compound).
-
Pharmacological Profile
This compound exhibits high selectivity and potency for the FFA4 receptor across different species. Its pharmacological activity has been characterized through various in vitro and in vivo studies.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference(s) |
| pEC₅₀ (FFA4) | Human | 6.3 | [2][8] |
| Mouse | 6.2 | [2][8] | |
| Rat | 6.1 | [2][8] | |
| EC₅₀ (FFA4) | Human | 501 nM | [1] |
| Selectivity (pEC₅₀) | Human | < 4.5 for FFA1, FFA2, FFA3 | [2][8] |
| Mouse | < 4.5 for FFA1, FFA2, FFA3 | [8] | |
| Rat | < 4.5 for FFA1, FFA2, FFA3 | [8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 321.43 g/mol | |
| FASSIF Solubility | 2.9 µg/mL | [8] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by activating FFA4, which can couple to multiple intracellular signaling pathways. The primary signaling cascades involve Gαq/11 and β-arrestin-2.
Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway by this compound leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and downstream cellular responses such as insulin and GLP-1 secretion.[9]
References
- 1. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of GSK137647A
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the structure-activity relationship (SAR) for GSK137647A, a pioneering non-carboxylic acid agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. We will explore the chemical modifications that influence its potency and efficacy, provide detailed experimental protocols for key assays, and visualize the underlying biological pathways.
Introduction to this compound
This compound, chemically known as 4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide, is a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120).[1] Unlike endogenous ligands, which are long-chain fatty acids, this compound belongs to a diarylsulfonamide series and lacks a carboxylic acid moiety, a feature that was a focal point of its discovery and development.[1][2] This compound demonstrates high selectivity—over 50-fold—for FFA4 compared to other free fatty acid receptors (FFA1, FFA2, and FFA3).[1][3][4] Its activity is consistent across species, with pEC50 values of 6.3 for human, 6.2 for mouse, and 6.1 for rat FFA4 receptors.[3][5]
The activation of FFA4 by agonists like this compound triggers multiple signaling cascades involved in glucose homeostasis and anti-inflammatory responses, making it a valuable tool for metabolic disease research.[2][3]
Core Structure-Activity Relationship (SAR)
The discovery of this compound emerged from the systematic exploration of a diarylsulfonamide scaffold. The core SAR investigation focused on substitutions to the phenylsulfonyl ring, revealing critical determinants for receptor agonism.
Phenylsulfonyl Ring Substitutions
The following table summarizes the SAR data for substitutions on the phenyl ring of the benzenesulfonamide (B165840) core. The data is derived from a calcium mobilization assay in U2OS cells expressing human FFA4. This compound (compound 8 ) was used as the reference compound, with its maximum response set to 100%.[6]
| Compound | R (Substitution) | FFA4 pEC50 (SD) | % Max Response (SD) |
| 11 | H | 4.9 (0.1) | 86 (32) |
| 12 | 2-MeO | <4.5 | — |
| 13 | 3-MeO | 4.9 (0.1) | 58 (12) |
| 8 (this compound) | 4-MeO | 6.3 (0.2) | 100 |
| 14 | 4-CF3O | 5.9 (0.1) | 53 (8) |
| 15 | 4-Me | 6.0 (0.1) | 83 (19) |
| 16 | 4-CO2H | <4.5 | — |
| 17 | 4-Ac | 5.1 (0) | 90 (5) |
| 18 | 4-F | 5.2 (0.2) | 113 (33) |
| 19 | 4-Cl | 5.5 (0.2) | 104 (17) |
| 21 | 4-tBu | <4.5 | — |
| 23 | 4-OiPr | 5.7 (0.1) | 67 (6) |
| 25 | 3-MeO-4-Cl | 6.1 (0.1) | 73 (10) |
| 27 | 3,4-Ethylenedioxy | 6.5 (0.1) | 78 (7) |
SAR Interpretation:
-
Positional Importance: Substitution at the 4-position (para) of the phenylsulfonyl ring is critical for potent agonism. The 4-methoxy group of this compound (8 ) provides the highest potency and a full agonist response.[6] Moving the methoxy (B1213986) group to the 2- or 3-position (compounds 12 and 13 ) dramatically reduces or abolishes activity.
-
Nature of the 4-Substituent: Small, lipophilic groups are generally well-tolerated at the 4-position. For instance, 4-methyl (15 ) and 4-chloro (19 ) substitutions retain good potency.[6] However, introducing larger or acidic groups, such as 4-tert-butyl (21 ) or 4-carboxylic acid (16 ), leads to a loss of activity.
-
Electronic Effects: The 3,4-ethylenedioxy substitution (27 ) resulted in the most potent compound in this series, suggesting that electron-donating groups and a constrained conformation can enhance activity.[6]
Signaling Pathways and Mechanism of Action
This compound binding to the FFA4 receptor, a G-protein coupled receptor (GPCR), initiates two primary signaling pathways: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway.
Gαq/11-Mediated Signaling
This pathway is central to the metabolic effects of FFA4 activation, such as hormone secretion.
Caption: Gαq/11 signaling pathway activated by this compound.
Upon agonist binding, the FFA4 receptor activates the Gq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum, while DAG and Ca²⁺ together activate protein kinase C (PKC).[2] This cascade, particularly the rise in intracellular calcium, is crucial for downstream effects like the secretion of glucagon-like peptide-1 (GLP-1) and glucose-stimulated insulin secretion (GSIS).[2][4]
β-Arrestin-2-Mediated Anti-Inflammatory Signaling
The anti-inflammatory properties of FFA4 agonists are primarily mediated by the recruitment of β-arrestin-2.
Caption: β-Arrestin-2 anti-inflammatory pathway.
Agonist-bound FFA4 is phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestin-2.[4] The recruited β-arrestin-2 physically interacts with and sequesters TAB1, preventing the activation of the TAK1 kinase complex. This blockade inhibits downstream activation of pro-inflammatory pathways like NF-κB and JNK, ultimately reducing the expression of inflammatory cytokines.[4]
Experimental Protocols
The SAR data for the this compound series was generated using specific in vitro assays. Below are the methodologies for the key experiments.
General Experimental Workflow
The screening process for identifying and characterizing FFA4 agonists follows a standardized workflow.
Caption: High-level agonist screening workflow.
Calcium Mobilization Assay
This is the primary assay used to determine the potency (pEC50) of compounds on the FFA4 receptor.
-
Cell Line: U2OS or HEK293 cells stably expressing the human FFA4/GPR120 receptor.
-
Principle: Agonist binding to the Gαq-coupled FFA4 receptor leads to an increase in intracellular calcium ([Ca²⁺]i). This change is measured using a calcium-sensitive fluorescent dye.
-
Protocol:
-
Cell Plating: Seed the FFA4-expressing cells into 384-well black, clear-bottom microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (B1678239) (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in an appropriate assay buffer.
-
Measurement: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR). Record a baseline fluorescence reading for approximately 10-20 seconds.
-
Compound Addition: The instrument automatically adds the test compounds to the wells.
-
Data Acquisition: Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (peak minus baseline) is calculated. Data is normalized to the response of a maximal concentration of a reference agonist (like this compound). The normalized data is then plotted against the compound concentration, and a four-parameter logistic equation is used to fit the curve and determine the EC50 value. The pEC50 is calculated as -log(EC50).
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This functional assay assesses the ability of an FFA4 agonist to enhance insulin secretion from pancreatic beta cells in the presence of high glucose.[6]
-
Principle: FFA4 activation potentiates the effect of high glucose on insulin secretion. The amount of insulin released into the medium is quantified.
-
Protocol:
-
Cell Culture: Culture MIN6 cells to ~80% confluency.
-
Starvation: Pre-incubate the cells for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer to establish a basal state.
-
Stimulation: Replace the starvation buffer with KRB buffer containing either low glucose (e.g., 2.5 mM) or high glucose (e.g., 25 mM), with or without the test compound (e.g., 50 μM this compound).[5]
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant (the buffer containing secreted insulin) from each well.
-
Quantification: Measure the insulin concentration in the collected supernatant using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Compare the amount of insulin secreted in the presence of the test compound under high-glucose conditions to the amount secreted with high glucose alone. Results are often expressed as a fold-increase over the high-glucose control.
-
References
- 1. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
In Vitro Characterization of GSK137647A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of GSK137647A, a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.
Core Data Summary
This compound is a non-carboxylic diarylsulfonamide that acts as a selective agonist for FFA4.[1][2] Its in vitro activity has been characterized across multiple species, demonstrating high potency and selectivity.
Table 1: In Vitro Potency of this compound on FFA4/GPR120
| Species | Potency (pEC50) | Efficacy (% Max Response) | Assay Type | Reference |
| Human | 6.3 | 100% | Calcium Mobilization | [1] |
| Mouse | 6.2 | 100% | Calcium Mobilization | [1] |
| Rat | 6.1 | 100% | Calcium Mobilization | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: In Vitro Selectivity Profile of this compound
| Receptor | Human (pEC50) | Mouse (pEC50) | Rat (pEC50) | Reference |
| FFA4/GPR120 | 6.3 | 6.2 | 6.1 | [3][4] |
| FFA1/GPR40 | < 4.5 | < 4.5 | < 4.5 | [1][3] |
| FFA2/GPR43 | < 4.5 | < 4.5 | < 4.5 | [1][3] |
| FFA3/GPR41 | < 4.5 | < 4.5 | < 4.5 | [1][3] |
This compound demonstrates over 50-fold selectivity for FFA4 compared to other free fatty acid receptors.[5][6] The selectivity of this compound for GPR120 over more than 65 other targets has been evaluated and was found to be at least 100-fold.[7][8]
Key Signaling Pathways
Activation of FFA4/GPR120 by this compound initiates a cascade of intracellular signaling events. A primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum.[9][10] This calcium signaling is a key event in many of the physiological responses mediated by FFA4 activation.[6]
Another important signaling mechanism involves the recruitment of β-arrestin 2. Upon agonist binding, the receptor becomes phosphorylated, leading to the binding of β-arrestin 2. This interaction can mediate downstream signaling, including the modulation of inflammatory pathways such as the inhibition of NF-κB, JNK1/2, and p38 MAPK signaling.[4][11]
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of FFA4/GPR120 by this compound.
1. Cell Culture and Plating:
-
Culture U2OS cells stably expressing human, mouse, or rat FFA4/GPR120 in appropriate growth medium.[12]
-
Seed cells into 96-well or 384-well black-walled, clear-bottom assay plates at a suitable density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.[13]
-
Perform serial dilutions of this compound in a suitable assay buffer to achieve the desired final concentrations.
3. Dye Loading:
-
Aspirate the growth medium from the cell plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C, according to the dye manufacturer's instructions.
4. Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the diluted this compound to the wells and immediately measure the fluorescence intensity over time.
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or pEC50 value.
Insulin (B600854) Secretion Assay
This assay evaluates the ability of this compound to stimulate glucose-dependent insulin secretion from pancreatic β-cells.
1. Cell Culture:
-
Culture MIN6 mouse insulinoma cells in DMEM supplemented with fetal bovine serum and other necessary components.[12]
2. Assay Procedure:
-
Seed MIN6 cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells in a low-glucose buffer (e.g., 2.5 mM glucose) for 1-2 hours to establish a basal insulin secretion level.
-
Replace the pre-incubation buffer with a high-glucose buffer (e.g., 25 mM glucose) containing various concentrations of this compound or vehicle control.[12]
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
3. Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available ELISA or radioimmunoassay kit.
4. Data Analysis:
-
Normalize the insulin secretion data to the protein content of the cells in each well.
-
Plot the fold-increase in insulin secretion over basal levels against the concentration of this compound.
GLP-1 Secretion Assay
This assay assesses the effect of this compound on the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.
1. Cell Culture:
-
Culture human NCI-H716 enteroendocrine cells in RPMI-1640 medium supplemented with fetal bovine serum.[6][12]
2. Assay Procedure:
-
Plate the cells in 24-well plates and allow them to differentiate for several days.
-
Wash the cells and pre-incubate in a basal buffer.
-
Stimulate the cells with various concentrations of this compound in the presence of a suitable secretagogue (e.g., phorbol (B1677699) 12-myristate 13-acetate) for a defined period (e.g., 2 hours).
3. Sample Collection and Analysis:
-
Collect the supernatant.
-
Measure the GLP-1 concentration using a specific ELISA kit.
4. Data Analysis:
-
Express the GLP-1 secretion as a percentage of a positive control or as a fold-increase over the vehicle-treated control.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of FFA4/GPR120. Its high potency and selectivity, as demonstrated by the in vitro data presented, make it a suitable compound for elucidating the therapeutic potential of targeting this receptor in metabolic and inflammatory diseases. The experimental protocols provided in this guide offer a foundation for the further in vitro characterization and application of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 10. Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
Preclinical Profile of GSK137647A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK137647A is a potent and selective synthetic agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4 is a receptor for long-chain free fatty acids and has emerged as a promising therapeutic target for metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical studies involving this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a non-carboxylic acid diarylsulfonamide that acts as a selective agonist at the FFA4 receptor. Its activation of FFA4 initiates a cascade of intracellular signaling events that mediate its diverse pharmacological effects, including regulation of glucose homeostasis and anti-inflammatory responses.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized across various assays, demonstrating its potency and selectivity for the FFA4 receptor.
Data Presentation: In Vitro Potency of this compound
| Assay Type | Species | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | Human | U2OS | pEC50 | 6.3 | |
| Calcium Mobilization | Mouse | U2OS | pEC50 | 6.2 | |
| Calcium Mobilization | Rat | U2OS | pEC50 | 6.1 | |
| Calcium Mobilization | Human | - | EC50 | 501 nM | |
| β-arrestin 2 Interaction (BRET) | Human | HEK293 | pEC50 | 6.3 | |
| Glucose-Stimulated Insulin (B600854) Secretion | Mouse | MIN6 | - | 50 µM induced a concentration-dependent increase | |
| GLP-1 Secretion | Human | NCI-H716 | - | 100 µM induced a modest increase | |
| Nitric Oxide Production Inhibition | Mouse | Macrophages | - | 50 µM reduced NO production | |
| IL-6 Secretion | Human | Caco-2 | - | 30 µM induced secretion |
Experimental Protocols: Key In Vitro Assays
1. Calcium Mobilization Assay:
-
Cell Line: Human, mouse, or rat FFA4-expressing U2OS cells.
-
Method: Cells are seeded in 96-well plates and incubated overnight. The next day, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This compound is prepared in a series of concentrations and added to the wells. The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.
-
Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the compound concentration to determine the pEC50 value.
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Cell Line: MIN6 mouse insulinoma cells.
-
Method: MIN6 cells are cultured to a suitable confluency. On the day of the assay, cells are washed and pre-incubated in a low-glucose buffer. Subsequently, the cells are incubated with various concentrations of this compound in the presence of a high concentration of glucose (e.g., 25 mM). After the incubation period, the supernatant is collected.
-
Data Analysis: The concentration of insulin in the supernatant is measured using an ELISA kit. The results are expressed as the amount of insulin secreted relative to the total protein content of the cells.
3. Anti-inflammatory Activity in Macrophages:
-
Cell Line: Mouse primary macrophages or RAW264.7 cell line.
-
Method: Macrophages are plated and allowed to adhere. The cells are then pre-treated with different concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS). After a further incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Data Analysis: The concentration of nitric oxide (NO) in the supernatant is measured using the Griess reagent. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified using ELISA kits.
Signaling Pathway Visualization
Activation of FFA4 by this compound leads to the engagement of multiple downstream signaling pathways.
In Vivo Pharmacology
The therapeutic potential of this compound has been investigated in animal models of inflammatory diseases.
Data Presentation: In Vivo Efficacy of this compound in a Colitis Model
| Animal Model | Disease | Treatment | Dose & Regimen | Key Findings | Reference |
| C57BL/6 Mice | DSS-induced colitis | This compound | 1 mg/kg, i.p., twice daily for 7 days | Alleviated colitis, restored intestinal permeability | |
| C57BL/6 Mice | TNBS-induced colitis | This compound | 1 mg/kg, i.p., twice daily for 7 days | Alleviated colitis |
Experimental Protocols: DSS-Induced Colitis Model in Mice
-
Animals: C57BL/6 mice are typically used.
-
Induction of Colitis: Acute colitis is induced by administering dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water (typically 2-5% w/v) for a period of 5-7 days.
-
Treatment: this compound is dissolved in a suitable vehicle and administered to the mice, usually via intraperitoneal (i.p.) injection, at a specified dose and frequency. A vehicle control group receives the vehicle alone.
-
Assessment of Colitis Severity:
-
Clinical Scoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).
-
Macroscopic Assessment: At the end of the study, mice are euthanized, and the colons are excised. The colon length is measured, and the presence of inflammation, ulceration, and edema is scored.
-
Histological Analysis: Colon tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is measured as a marker of neutrophil infiltration and inflammation.
-
Experimental Workflow Visualization
Pharmacokinetics and Safety Pharmacology
Detailed preclinical pharmacokinetic and safety pharmacology data for this compound are not extensively available in the public domain. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as its potential off-target effects on major physiological systems (cardiovascular, respiratory, and central nervous systems). The lack of this information in publicly accessible literature represents a significant data gap in the comprehensive preclinical profiling of this compound.
Conclusion
This compound is a selective FFA4/GPR120 agonist with demonstrated potency in a range of in vitro assays and efficacy in preclinical models of inflammatory bowel disease. Its mechanism of action involves the activation of Gq/11 and β-arrestin-2 signaling pathways, leading to downstream effects on calcium mobilization, hormone secretion, and inflammatory responses. While the available data supports its potential as a therapeutic agent, a more complete understanding of its pharmacokinetic and safety profile is necessary for further development. This guide provides a consolidated resource for researchers and drug development professionals interested in the preclinical science of this compound and the broader field of FFA4 agonism.
The Role of GSK137647A in Glucose Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
GSK137647A, a selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, has emerged as a significant compound of interest in the study of metabolic diseases, particularly type 2 diabetes. Its mechanism of action centers on the activation of FFA4, a G protein-coupled receptor, which plays a crucial role in regulating glucose homeostasis. This technical guide provides an in-depth analysis of the function of this compound in glucose metabolism, detailing its effects on various physiological processes, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action
This compound exerts its effects on glucose metabolism primarily through the activation of the FFA4 receptor. This receptor is expressed in various tissues involved in metabolic regulation, including enteroendocrine cells, pancreatic islet cells, and adipocytes.[1][2] The binding of this compound to FFA4 initiates a cascade of intracellular signaling events that collectively contribute to improved glucose control.
Key Effects on Glucose Metabolism
Stimulation of Incretin (B1656795) Secretion
A primary role of this compound is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L cells.[3][4] GLP-1 is an incretin hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[3] In vitro studies using the NCI-H716 human enteroendocrine cell line have demonstrated that this compound can effectively promote GLP-1 release.[4]
Enhancement of Insulin Secretion and Sensitivity
This compound has been shown to improve both insulin secretion and insulin sensitivity.[1][3] In mouse models of diet-induced obesity, supplementation with this compound led to ameliorated glucose tolerance and insulin sensitivity.[3] This effect is, at least in part, mediated by its ability to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4] Furthermore, the activation of FFA4 in adipocytes can lead to enhanced glucose uptake through the translocation of GLUT4 to the cell membrane, thereby improving insulin sensitivity in peripheral tissues.[2][4]
Anti-Inflammatory Properties
Chronic low-grade inflammation is a key feature of insulin resistance and type 2 diabetes. This compound has demonstrated anti-inflammatory effects, which contribute to its beneficial metabolic profile. In 3T3-L1 adipocytes, this compound attenuated the production of pro-inflammatory cytokines such as IL-6 and CCL2.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound from various experimental studies.
| Parameter | Model System | Agonist | Potency (EC50/IC50) | Efficacy | Reference |
| Ca2+ Mobilization | Recombinant cells expressing human FFA4 | This compound | ~500 nM | - | [4] |
| GLP-1 Secretion | NCI-H716 cells | This compound | - | ~50% of linoleic acid | [4] |
| Glucose Tolerance | Diet-induced obese mice | This compound | - | Significantly ameliorated | [3] |
| Insulin Sensitivity | Diet-induced obese mice | This compound | - | Significantly improved | [3] |
| IL-6 and CCL2 Production | 3T3-L1 adipocytes | This compound | - | Attenuated basal and LPS-induced production | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in an Enteroendocrine L-Cell
Caption: this compound activates FFA4, leading to GLP-1 secretion.
Experimental Workflow for Assessing In Vivo Glucose Tolerance
Caption: Workflow for in vivo glucose tolerance testing.
Detailed Experimental Protocols
In Vitro GLP-1 Secretion Assay
-
Cell Line: NCI-H716 human enteroendocrine cells.
-
Methodology:
-
Cells are seeded in 24-well plates and grown to confluence.
-
Prior to the experiment, cells are washed with a serum-free medium and incubated in a buffer containing a low glucose concentration for 2 hours.
-
The cells are then treated with this compound at various concentrations in the presence of a stimulatory concentration of glucose.
-
After a 2-hour incubation period, the supernatant is collected.
-
The concentration of secreted GLP-1 in the supernatant is quantified using a commercially available ELISA kit.
-
Data are typically normalized to the total protein content of the cells in each well.
-
In Vivo Glucose Tolerance Test in Mice
-
Animal Model: Diet-induced obese C57BL/6J mice.
-
Methodology:
-
Mice are fed a high-fat diet for a specified number of weeks to induce obesity and insulin resistance.
-
This compound or a vehicle control is administered to the mice, typically via oral gavage, for a defined treatment period.
-
Following the treatment period, mice are fasted overnight (approximately 16 hours).
-
A baseline blood sample is collected from the tail vein (t=0).
-
A glucose solution (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood samples are subsequently collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.
-
Conclusion
This compound represents a promising pharmacological tool for the investigation of FFA4-mediated effects on glucose metabolism. Its ability to stimulate GLP-1 secretion, enhance insulin sensitivity, and exert anti-inflammatory effects underscores the therapeutic potential of targeting FFA4 in metabolic diseases. Further research, including clinical trials, is necessary to fully elucidate the safety and efficacy of this compound and other FFA4 agonists in the management of type 2 diabetes and related metabolic disorders.
References
- 1. Free fatty acid receptors in the endocrine regulation of glucose metabolism: Insight from gastrointestinal-pancreatic-adipose interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Modulatory Landscape of GSK137647A: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK137647A is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] As a non-carboxylic acid-containing agonist, this compound offers a valuable tool for dissecting the intricate cellular pathways governed by FFA4 activation.[3][4] This document provides a comprehensive technical overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks. Its primary mechanism of action revolves around the activation of FFA4, a receptor implicated in a wide array of physiological processes, including glucose homeostasis, anti-inflammatory responses, and hormone secretion.[3][5] This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting the FFA4 receptor.
Core Mechanism of Action: FFA4/GPR120 Agonism
This compound functions as a selective agonist of FFA4, a G protein-coupled receptor (GPCR) that is activated by long-chain fatty acids.[2][6] It exhibits high selectivity for FFA4 over other free fatty acid receptors such as FFA1, FFA2, and FFA3.[3][5] The binding of this compound to FFA4 initiates a cascade of intracellular signaling events, primarily through two distinct pathways: Gαq/11 signaling and β-arrestin-2 recruitment.
Quantitative Agonist Profile
The potency and selectivity of this compound have been characterized across different species. The following table summarizes the key quantitative data for its agonist activity.
| Parameter | Species | Value | Reference |
| pEC50 (FFA4) | Human | 6.3 | [5][7] |
| pEC50 (FFA4) | Mouse | 6.2 | [5][7] |
| pEC50 (FFA4) | Rat | 6.1 | [5][7] |
| EC50 (FFA4) | Human | 501 nM | [1][4] |
| pEC50 (FFA1, FFA2, FFA3) | Human, Mouse, Rat | < 4.5 | [3][5] |
| Selectivity | >50-fold for FFA4 over FFA1 | - | [6] |
Key Cellular Signaling Pathways Modulated by this compound
The activation of FFA4 by this compound triggers a bifurcation in downstream signaling, leading to the modulation of multiple cellular pathways that collectively contribute to its physiological effects.
Gαq/11 Signaling Pathway
A primary consequence of this compound-mediated FFA4 activation is the engagement of the Gαq/11 subunit. This initiates a well-characterized signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8]
-
Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).
This pathway is central to many of the metabolic effects of this compound, including the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK).[8]
Caption: Gαq/11 signaling cascade initiated by this compound.
β-Arrestin-2 Mediated Anti-Inflammatory Signaling
This compound also promotes the recruitment of β-arrestin-2 to the activated FFA4 receptor. This interaction is crucial for the compound's anti-inflammatory properties and involves the following steps:
-
β-Arrestin-2 Recruitment: Upon agonist binding, FFA4 is phosphorylated, leading to the recruitment of β-arrestin-2.
-
Inhibition of TAK1: The FFA4/β-arrestin-2 complex interacts with and inhibits TGF-β-activated kinase 1 (TAK1).
-
Suppression of NF-κB and JNK Pathways: The inhibition of TAK1 prevents the downstream activation of the IKK complex and MKK4, thereby blocking the activation of the pro-inflammatory transcription factor NF-κB and the stress-activated protein kinase JNK, respectively.[6]
This pathway ultimately leads to a reduction in the production of pro-inflammatory cytokines.
Caption: β-arrestin-2 mediated anti-inflammatory pathway.
PI3K/Akt and ERK1/2 Pathways
Activation of FFA4 by this compound has been shown to influence the PI3K/Akt and ERK1/2 signaling pathways, which are critical for cell survival, proliferation, and glucose metabolism.[9]
-
PI3K/Akt Pathway: This pathway is often activated downstream of Gαq/11 signaling and is involved in mediating the insulin-sensitizing effects of FFA4 activation. It plays a role in stimulating glucose uptake by promoting the translocation of GLUT4 to the cell membrane.[9]
-
ERK1/2 Pathway: The activation of ERK1/2 is also observed following FFA4 stimulation and is associated with cell growth and differentiation.[9]
The precise molecular links between FFA4 activation by this compound and the activation of these pathways are still under investigation but are thought to involve both G-protein dependent and independent mechanisms.
Indirectly Modulated and Potentially Implicated Pathways
While the direct effects of this compound on the Gαq/11 and β-arrestin pathways are well-documented, its influence on other metabolic pathways is also of significant interest, though the direct experimental evidence with this compound is less established.
Fatty Acid Oxidation
Activation of FFA4 by its natural ligands is known to promote fatty acid oxidation.[1] While direct studies detailing the effect of this compound on fatty acid oxidation are limited, it is plausible that by mimicking the effects of endogenous ligands, this compound could indirectly lead to an increase in fatty acid oxidation, contributing to its beneficial metabolic effects.
AMPK Activation
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[9][10] Long-chain fatty acids, the natural ligands of FFA4, can activate AMPK.[11] Although direct evidence of this compound-mediated AMPK activation is not prominent in the literature, it is a potential downstream consequence of the metabolic shifts induced by FFA4 agonism, such as alterations in the AMP/ATP ratio.
PPARγ and Adipogenesis
The expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis, can be influenced by FFA4 signaling.[5] GPR120 signaling has been shown to promote adipogenesis by increasing PPARγ expression.[3] However, one study noted that this compound inhibited differentiation towards an adipocyte phenotype in a mouse mesenchymal stem cell line.[1] This suggests a complex and potentially context-dependent role of this compound in regulating adipogenesis and PPARγ activity.
Experimental Protocols
The following are generalized protocols for key experiments frequently cited in the study of this compound.
Intracellular Calcium Mobilization Assay
This assay is used to determine the potency of this compound in activating the Gαq/11 pathway.
-
Cell Line: U2OS or HEK293 cells stably expressing human FFA4.[2][6]
-
Reagents: this compound, Fluo-4 AM or other suitable calcium indicator dye, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with the calcium indicator dye according to the manufacturer's protocol (e.g., 1-hour incubation at 37°C).
-
Wash the cells with HBSS/HEPES buffer.
-
Prepare serial dilutions of this compound in the same buffer.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add the this compound dilutions to the wells and immediately begin kinetic fluorescence readings.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Calculate EC50 values from the dose-response curve.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin-2 to the FFA4 receptor.
-
Assay Principle: PathHunter β-arrestin assay (DiscoverX) or similar technology utilizing enzyme fragment complementation.
-
Cell Line: CHO-K1 cells stably co-expressing FFA4 fused to a small enzyme fragment and β-arrestin-2 fused to the larger, complementing enzyme fragment.
-
Procedure:
-
Plate the engineered cells in a white, solid-bottom 96-well plate.
-
Add serial dilutions of this compound and incubate for the recommended time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
The signal intensity is proportional to the extent of β-arrestin-2 recruitment.
-
In Vivo Model of Colitis
This protocol describes the use of this compound in a mouse model of inflammatory bowel disease.
-
Animal Model: C57BL/6 mice.[3]
-
Induction of Colitis: Administration of dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water or intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Treatment: this compound (e.g., 1 mg/kg) administered intraperitoneally (i.p.) twice daily for a specified period (e.g., 7 days).[3]
-
Outcome Measures:
-
Disease Activity Index (DAI) score (body weight loss, stool consistency, rectal bleeding).
-
Colon length measurement at sacrifice.
-
Histological analysis of colon tissue for inflammation and tissue damage.
-
Measurement of inflammatory markers (e.g., cytokines) in colon tissue homogenates.
-
Summary and Future Directions
This compound is a selective and potent FFA4 agonist that modulates a complex network of cellular pathways. Its primary effects are mediated through the Gαq/11 and β-arrestin-2 signaling cascades, leading to a range of metabolic and anti-inflammatory responses. While its influence on pathways such as fatty acid oxidation, AMPK activation, and PPARγ signaling is of considerable interest, further direct experimental evidence is required to fully elucidate these connections. The detailed experimental protocols provided herein offer a foundation for continued investigation into the therapeutic potential of this compound and the broader role of FFA4 in health and disease. Future research should focus on delineating the precise molecular mechanisms that link FFA4 activation to these secondary pathways and on translating the promising preclinical findings into clinical applications.
References
- 1. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK activation by long chain fatty acyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of GSK137647A for FFA4 versus FFA1/2/3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of GSK137647A, a potent agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. The document details the quantitative selectivity of this compound for FFA4 over other related free fatty acid receptors (FFA1, FFA2, and FFA3), outlines the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.
Quantitative Selectivity Data
This compound demonstrates significant selectivity for the Free Fatty Acid Receptor 4 (FFA4) across multiple species, with substantially lower potency observed at FFA1, FFA2, and FFA3.[1][2] The compound is a non-carboxylic acid agonist, a feature that distinguishes it from many endogenous ligands.[3]
The potency of this compound is commonly expressed in terms of its pEC50 value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency.
Table 1: Potency (pEC50 and EC50) of this compound at FFA Receptors
| Receptor Target | Species | pEC50 | EC50 (nM) | Selectivity vs. FFA1/2/3 | Reference |
| FFA4 (GPR120) | Human | 6.3 | 501 | >50-fold | [1][2][4][5] |
| Mouse | 6.2 | 631 | >50-fold | [1][2][4] | |
| Rat | 6.1 | 794 | >50-fold | [1][2][4] | |
| FFA1 (GPR40) | Human, Mouse, Rat | < 4.5 | >31,622 | - | [1][2] |
| FFA2 (GPR43) | Human, Mouse, Rat | < 4.5 | >31,622 | - | [1][2] |
| FFA3 (GPR41) | Human, Mouse, Rat | < 4.5 | >31,622 | - | [1][2] |
EC50 values are calculated from the pEC50 values (EC50 = 10-pEC50 M) and are presented in nanomolar (nM) concentration.
The data clearly indicates that this compound is a potent FFA4 agonist with at least a 50-fold higher selectivity for FFA4 compared to FFA1, FFA2, and FFA3.[5][6] This selectivity is consistent across human, mouse, and rat orthologs of the receptor.[6]
Key Signaling Pathways of FFA4 Activation
FFA4 is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like this compound, can initiate signaling through at least two distinct pathways: the canonical Gαq/11 pathway and the non-canonical β-arrestin 2 pathway.[7][8]
The primary and most well-characterized signaling cascade for FFA4 involves the coupling to the Gαq/11 subunit of heterotrimeric G proteins.[8] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular calcium is a key event that mediates many of the downstream effects of FFA4 activation, such as the secretion of glucagon-like peptide-1 (GLP-1).[9]
In addition to G protein coupling, agonist-bound FFA4 can recruit β-arrestin 2.[8] This interaction is crucial for the anti-inflammatory effects associated with FFA4 activation. The FFA4/β-arrestin complex can act as a scaffold, internalizing and sequestering proteins like TAB1 (TGF-β activated kinase 1 binding protein). This prevents the activation of the pro-inflammatory TAK1 complex, thereby inhibiting downstream signaling cascades such as NF-κB and JNK.[8]
Experimental Protocols
The selectivity and potency of this compound have been determined using a variety of in vitro assays. Below are detailed methodologies for the key experiments.
This is the primary assay used to determine the EC50 of agonists for Gq-coupled receptors like FFA4.
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation by an agonist.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human, mouse, or rat ortholog of FFA4. For selectivity profiling, additional cell lines expressing FFA1, FFA2, and FFA3 are used.
-
Materials & Reagents:
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin-streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).
-
Probenecid (B1678239) (to prevent dye leakage).
-
This compound and other test compounds.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent microplate reader with automated liquid handling.
-
-
Protocol:
-
Cell Plating: Seed the stable cell lines into black-walled, clear-bottom microplates at an appropriate density (e.g., 10,000 - 30,000 cells/well) and culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium. Add assay buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM). Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well (e.g., 100 µL).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at a concentration that is 2x to 5x the final desired concentration.
-
Measurement: Place the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the compound dilutions to the cell plate and immediately begin kinetic fluorescence reading (Excitation: ~488 nm, Emission: ~525 nm).
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium. The peak fluorescence response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 and pEC50 values.
-
Selectivity Determination: The same protocol is repeated for cell lines expressing FFA1, FFA2, and FFA3 to determine the potency of this compound at these off-target receptors.
-
To confirm the physiological relevance of FFA4 activation, functional assays measuring hormone secretion are employed.
-
Insulin (B600854) Secretion Assay:
-
Cell Line: MIN6 mouse insulinoma cells.[10]
-
Protocol Outline:
-
Culture MIN6 cells in 96-well plates for 48 hours.[10]
-
Wash and pre-incubate cells in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate Buffer with 3 mM glucose) for 30-60 minutes.
-
Replace the buffer with stimulation buffer containing high glucose (e.g., 25 mM) with or without various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure the concentration of secreted insulin using an ELISA kit.
-
-
-
GLP-1 Secretion Assay:
-
Protocol Outline:
-
Culture NCI-H716 cells in 24-well plates.
-
On the day of the experiment, replace the medium with a buffer (e.g., Krebs-Ringer Bicarbonate Buffer) containing various concentrations of this compound. A DPP-4 inhibitor (e.g., diprotin A) is often included to prevent GLP-1 degradation.[12]
-
Collect the supernatant, centrifuge to remove cell debris, and measure the concentration of active GLP-1 using a specific ELISA kit.[11]
-
Summary and Conclusion
This compound is a highly selective and potent agonist of the Free Fatty Acid Receptor 4. Quantitative data derived primarily from calcium mobilization assays demonstrates a selectivity of over 50-fold for FFA4 compared to FFA1, FFA2, and FFA3. The activation of FFA4 by this compound initiates downstream signaling through both Gαq/11 and β-arrestin 2 pathways, leading to physiological responses such as insulin and GLP-1 secretion. The detailed protocols provided herein serve as a guide for researchers aiming to characterize FFA4 agonists and understand their mechanism of action. The high selectivity of this compound makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of FFA4.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for the ligand recognition and signaling of free fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free fatty acid receptor 4-β-arrestin 2 pathway mediates the effects of different classes of unsaturated fatty acids in osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
The Role of GSK137647A in Metabolic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes and obesity, represent a significant and growing global health challenge. A key area of research in the pursuit of novel therapeutics for these conditions is the modulation of G protein-coupled receptors (GPCRs) involved in metabolic regulation. One such target is the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. Activation of FFA4 has been shown to mediate a range of beneficial metabolic effects, including the stimulation of glucagon-like peptide-1 (GLP-1) and insulin (B600854) secretion, as well as exerting anti-inflammatory actions. GSK137647A is a potent and selective synthetic agonist of FFA4, making it a valuable tool for investigating the therapeutic potential of FFA4 activation in the context of metabolic disorders. This technical guide provides a comprehensive review of the available preclinical data on this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Core Mechanism of Action
This compound is a non-carboxylic acid diarylsulfonamide that acts as a selective agonist for the Free Fatty Acid Receptor 4 (FFA4/GPR120).[1] Its primary mechanism involves binding to and activating FFA4, a G protein-coupled receptor that is predominantly expressed in adipose tissue, macrophages, and enteroendocrine L-cells. This selectivity is crucial, as it distinguishes its effects from those mediated by other free fatty acid receptors like FFA1 (GPR40), FFA2 (GPR43), and FFA3 (GPR41).[2]
Upon activation by this compound, FFA4 couples to intracellular signaling pathways, primarily through the Gαq/11 subunit and subsequent recruitment of β-arrestin.[3] This dual signaling cascade is central to the diverse physiological effects of the compound. The Gαq/11 pathway activation leads to an increase in intracellular calcium, a key trigger for hormone secretion. The β-arrestin pathway is implicated in both receptor desensitization and the initiation of distinct downstream signaling events, including those related to the compound's anti-inflammatory properties.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound at FFA4/GPR120
| Species | Assay Type | Parameter | Value | Reference |
| Human | Calcium Mobilization | pEC50 | 6.3 | [2][4] |
| Mouse | Calcium Mobilization | pEC50 | 6.2 | [2][4] |
| Rat | Calcium Mobilization | pEC50 | 6.1 | [2][4] |
| Human | - | EC50 | 501 nM | [5] |
Table 2: In Vitro Selectivity of this compound
| Receptor | Species | Parameter | Value | Reference |
| FFA1 (GPR40) | Human, Mouse, Rat | pEC50 | < 4.5 | [6] |
| FFA2 (GPR43) | Human, Mouse, Rat | pEC50 | < 4.5 | [6] |
| FFA3 (GPR41) | Human, Mouse, Rat | pEC50 | < 4.5 | [6] |
Table 3: In Vitro Functional Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| MIN6 (mouse insulinoma) | Glucose-Stimulated Insulin Secretion | 50 µM | Concentration-dependent increase in insulin secretion (at 25 mM glucose) | [4] |
| NCI-H716 (human intestinal) | GLP-1 Secretion | 100 µM | Modest increase in GLP-1 secretion | [4] |
| U2OS | Intracellular Calcium Accumulation | - | Induced calcium accumulation | [4] |
| RAW 264.7 (mouse macrophage) | Nitric Oxide Production | 50 µM | Reduction in NO production | [6] |
| Caco-2 (human intestinal) | Inflammatory Response | 30 µM (12 hours) | Alleviated inflammatory stimuli and induced IL-6 secretion | [6] |
Table 4: In Vivo Activity of this compound
| Animal Model | Condition | Dosing Regimen | Effect | Reference |
| C57BL/6 mice | TNBS- and DSS-induced colitis | 1 mg/kg, i.p., twice daily for 7 days | Alleviated colitis and restored intestinal permeability | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments involving this compound, based on available literature.
In Vitro Assays
1. Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
-
Cell Culture: MIN6 mouse insulinoma cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum, 25 mM glucose, and 0.1 mM 2-mercaptoethanol (B42355) in a humidified atmosphere of 5% CO2 at 37°C.
-
Assay Procedure:
-
Seed MIN6 cells in a 24-well plate and culture for 2-3 days.
-
Prior to the assay, starve the cells in Krebs-Ringer Bicarbonate Buffer (KRBB) containing 10 mM HEPES (pH 7.4), 0.2% bovine serum albumin (BSA), and 3 mM glucose for 30 minutes.
-
Wash the cells three times with KRBB.
-
Incubate the cells for 1 hour in KRBB containing 25 mM glucose, with or without varying concentrations of this compound (e.g., up to 50 µM). A vehicle control (e.g., DMSO) should be included.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
2. GLP-1 Secretion Assay in NCI-H716 Cells
-
Cell Culture: NCI-H716 human intestinal cells are cultured in a suitable medium as recommended by the supplier.
-
Assay Procedure:
-
Seed NCI-H716 cells in a 96-well plate.
-
Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells with this compound (e.g., 100 µM) or a vehicle control in the presence of a stimulant (e.g., a cocktail of nutrients or pharmacological agents known to induce GLP-1 secretion) for a defined period (e.g., 2 hours).
-
Collect the supernatant and measure the GLP-1 concentration using a specific ELISA or radioimmunoassay (RIA) kit.
-
3. Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Procedure (Nitric Oxide Measurement):
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with this compound (e.g., 50 µM) or vehicle for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
4. Calcium Mobilization Assay
-
Cell Culture: Use a cell line stably expressing human FFA4/GPR120, such as HEK293 or CHO cells.
-
Assay Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately measure the change in fluorescence over time. The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
5. β-Arrestin Recruitment Assay
-
Assay Principle: This assay typically uses a technology like DiscoverX's PathHunter or a similar enzyme fragment complementation system.
-
Procedure:
-
Use a cell line engineered to co-express FFA4/GPR120 tagged with a small enzyme fragment (e.g., ProLink) and β-arrestin tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Seed the cells in a 96-well or 384-well plate.
-
Add varying concentrations of this compound.
-
Incubate for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the complemented enzyme and measure the resulting chemiluminescent signal. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
In Vivo Assays
1. Oral Glucose Tolerance Test (OGTT) in Mice
-
Animals: Use a relevant mouse model, such as diet-induced obese C57BL/6J mice.
-
Procedure:
-
Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified time before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
2. Insulin Tolerance Test (ITT) in Mice
-
Animals: Use a relevant mouse model.
-
Procedure:
-
Fast the mice for a shorter period (e.g., 4-6 hours).
-
Administer this compound or vehicle.
-
At time 0, collect a baseline blood sample.
-
Administer a bolus of insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples at various time points (e.g., 15, 30, 45, and 60 minutes).
-
Measure blood glucose levels. The rate of glucose disappearance is used to assess insulin sensitivity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound via FFA4/GPR120
References
- 1. mmpc.org [mmpc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mft.nhs.uk [mft.nhs.uk]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for GSK137647A: In Vitro Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of GSK137647A, a selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.
Introduction
This compound is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4/GPR120), with reported pEC50 values of 6.3, 6.2, and 6.1 for the human, mouse, and rat receptors, respectively.[1][2] It demonstrates over 50-fold selectivity for FFA4 compared to other free fatty acid receptors (FFA1, FFA2, and FFA3).[3] Activation of FFA4 by this compound initiates downstream signaling through Gαq/11 and β-arrestin pathways, leading to physiological effects such as glucose-stimulated insulin (B600854) secretion (GSIS), glucagon-like peptide-1 (GLP-1) secretion, and anti-inflammatory responses.[3][4][5]
Data Presentation
The following table summarizes the quantitative data for this compound from various in vitro assays.
| Parameter | Species | Assay | Value | Reference |
| pEC50 | Human | Calcium Mobilization | 6.3 | [2] |
| pEC50 | Mouse | Calcium Mobilization | 6.2 | [2] |
| pEC50 | Rat | Calcium Mobilization | 6.1 | [2] |
| EC50 | Not Specified | FFA4 Activation | 501 nM | |
| Effective Concentration | Mouse | Glucose-Stimulated Insulin Secretion (MIN6 cells) | 50 µM | [2] |
| Effective Concentration | Human | GLP-1 Secretion (NCI-H716 cells) | 100 µM | [2] |
| Effective Concentration | Mouse | Nitric Oxide Production Inhibition (Macrophages) | 50 µM | |
| Effective Concentration | Human | IL-6 Secretion (Caco-2 cells) | 30 µM |
Signaling Pathway
Activation of FFA4 by this compound leads to the engagement of multiple downstream signaling cascades. The diagram below illustrates the key pathways involved.
Caption: this compound signaling pathway in a target cell.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FFA4 activation by this compound.
Materials:
-
U2OS cells stably expressing human FFA4 (or other suitable host cells like CHO or HEK293)
-
Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., ATP)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence microplate reader with automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed the FFA4-expressing cells into the microplate at a density of 20,000-50,000 cells per well and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye in Assay Buffer (e.g., 2 µM Fluo-4 AM). Probenecid can be added to a final concentration of 2.5 mM.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[6]
-
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add the this compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (excitation ~490 nm, emission ~525 nm) for at least 60-120 seconds to capture the peak response.[6]
-
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Calculate the EC50 value by plotting the peak fluorescence response against the logarithm of the this compound concentration.
Caption: Workflow for the calcium mobilization assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay determines the effect of this compound on insulin secretion from pancreatic beta cells in the presence of high glucose.
Materials:
-
MIN6 mouse insulinoma cells or isolated pancreatic islets
-
Culture medium: RPMI-1640 with 10% FBS, 1% penicillin-streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and HEPES
-
Low glucose KRB buffer (e.g., 2.8 mM or 3.3 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM or 25 mM glucose)
-
This compound stock solution
-
24-well plates
-
Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation:
-
Wash the cells twice with the low glucose KRB buffer.
-
Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.[7]
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh low glucose KRB buffer (basal control) or high glucose KRB buffer to the wells.
-
Add different concentrations of this compound or vehicle (DMSO) to the appropriate wells containing high glucose buffer.
-
Incubate for 1-2 hours at 37°C.[7]
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Compare the insulin secretion in the this compound-treated wells to the high glucose control.
Caption: Workflow for the GSIS assay.
GLP-1 Secretion Assay
This assay measures the ability of this compound to stimulate the secretion of GLP-1 from enteroendocrine L-cells.
Materials:
-
NCI-H716 human intestinal cells
-
Culture medium: RPMI-1640 with 10% FBS, 1% penicillin-streptomycin
-
Assay buffer (e.g., Krebs-Ringer Bicarbonate buffer with 0.2% BSA)
-
DPP-IV inhibitor (e.g., Diprotin A) to prevent GLP-1 degradation
-
This compound stock solution
-
24-well plates
-
Active GLP-1 ELISA kit
Protocol:
-
Cell Seeding: Seed NCI-H716 cells at a density of 5 x 10^5 cells/well in a 24-well plate and allow them to differentiate for 48 hours.[3]
-
Stimulation:
-
Sample Collection: Collect the supernatants and centrifuge to remove any cell debris.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using an ELISA kit as per the manufacturer's protocol.
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content and compare the treated samples to the vehicle control.
Caption: Workflow for the GLP-1 secretion assay.
Anti-inflammatory Assay in Macrophages
This protocol outlines the assessment of this compound's anti-inflammatory effects by measuring the inhibition of pro-inflammatory markers in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 or J774A.1 macrophage cell lines
-
Culture medium: DMEM with 10% FBS, 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Reagents for downstream analysis (e.g., ELISA kits for TNF-α and IL-6, antibodies for Western blotting of NF-κB pathway proteins)
-
12-well or 24-well plates
Protocol:
-
Cell Seeding: Seed macrophages in the appropriate plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours), depending on the endpoint being measured.
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.[9]
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure nitrite (B80452) concentration in the supernatant as an indicator of NO production.
-
NF-κB Pathway Analysis (Western Blot): Lyse the cells and perform Western blotting to analyze the phosphorylation of IKK, the degradation of IκBα, and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[10]
-
NF-κB Nuclear Translocation (Immunofluorescence): Fix and permeabilize the cells, then stain for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Visualize the translocation of p65 to the nucleus using fluorescence microscopy.[10]
-
-
Data Analysis: Compare the levels of inflammatory markers in the this compound-treated, LPS-stimulated cells to the cells stimulated with LPS alone.
Caption: Workflow for the macrophage anti-inflammatory assay.
References
- 1. surgery.wisc.edu [surgery.wisc.edu]
- 2. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of GSK137647A Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation of stock solutions of GSK137647A, a potent and selective agonist for the free fatty acid receptor 4 (FFA4/GPR120).[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This document outlines the physicochemical properties, solubility, and appropriate storage conditions for this compound, along with step-by-step instructions for preparing concentrated stock solutions and subsequent working solutions for both in vitro and in vivo applications.
Physicochemical Properties
This compound is a diarylsulfonamide that serves as a selective agonist of GPR120, a G protein-coupled receptor involved in glucose homeostasis and anti-inflammatory responses.[1][4][5]
| Property | Value | Reference |
| Chemical Name | 4-methoxy-N-(2,4,6-trimethylphenyl)-benzenesulfonamide | [2][4] |
| Molecular Formula | C₁₆H₁₉NO₃S | [2][4] |
| Molecular Weight | 305.39 g/mol | [2][6] |
| CAS Number | 349085-82-1 | [2][4] |
| Appearance | Crystalline solid / Solid powder | [2][4] |
Solubility Data
This compound is soluble in several organic solvents but is insoluble in water.[2][6] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing primary stock solutions due to the compound's high solubility.
| Solvent | Solubility | Reference |
| DMSO | ~30 - 61 mg/mL | [4][6] |
| DMF | ~30 mg/mL | [4] |
| Ethanol | ~1 - 10 mg/mL | [4][6] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | [4] |
| Water | Insoluble | [2][6] |
Recommended Storage Conditions
Proper storage is essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 2-4 years | [2][4][6] |
| 0 - 4°C | Days to weeks | [2] | |
| Stock Solution in DMSO | -80°C | 1 - 2 years | [1][6] |
| -20°C | 1 month - 1 year | [1][6] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1][6]
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution (e.g., 50 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution that can be diluted to final working concentrations for various experiments.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Determine the required mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 2 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mM x 2 mL x 305.39 g/mol = 30.54 mg
-
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or well-ventilated area.
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile vial. Add the desired volume of DMSO (e.g., 2 mL) to the vial.
-
Ensure complete dissolution: Vortex the solution vigorously. If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, date, and solvent. Store the aliquots at -80°C for long-term use.[1]
Protocol for Preparing Working Solutions
For In Vitro Cell-Based Assays: Working solutions are typically prepared by diluting the concentrated DMSO stock solution into a cell culture medium.
-
Calculate the required volume of stock solution: Use the formula M₁V₁ = M₂V₂.
-
M₁ = Concentration of stock solution (e.g., 50 mM)
-
V₁ = Volume of stock solution to add (unknown)
-
M₂ = Desired final concentration in media (e.g., 50 µM)
-
V₂ = Final volume of media (e.g., 10 mL)
-
Example Calculation:
-
V₁ = (M₂ x V₂) / M₁ = (50 µM x 10 mL) / 50,000 µM = 0.01 mL = 10 µL
-
-
-
Prepare the working solution: Add the calculated volume of the stock solution (10 µL) to the final volume of cell culture medium (10 mL). Mix thoroughly by gentle inversion or pipetting.
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
For In Vivo Studies: For animal studies, the stock solution may need to be diluted in a vehicle suitable for injection, such as a mixture of DMSO, PEG300, Tween 80, and water, or corn oil.[1][6]
-
Formulation Example (for injection): A clear solution can be prepared by sequentially adding and mixing the following components: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[6]
-
Dilution: The concentrated DMSO stock is first diluted in the PEG300, followed by the addition of Tween 80 and finally water.[6] The mixed solution should be prepared fresh for immediate use.[6]
Diagrams
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified FFA4/GPR120 signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK137647A in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSK137647A, a selective G protein-coupled receptor 120 (GPR120/FFA4) agonist, in in vivo mouse studies. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The administration of this compound in mouse models has been predominantly documented in the context of inflammatory conditions, particularly colitis. The following table summarizes the dosage and administration details from a key study.
| Parameter | Details | Mouse Model | Reference |
| Dosage | 1 mg/kg body weight | DSS-induced colitis | [1][2][3] |
| Administration Route | Intraperitoneal (i.p.) injection | DSS-induced colitis | [1][2][3] |
| Frequency | Twice daily | DSS-induced colitis | [1][2][3] |
| Duration | 4 days (from day 3 to day 6 post-DSS induction) | DSS-induced colitis | [1][2] |
| Vehicle | Not explicitly stated for this compound. General recommendation: Sterile, pH-balanced saline or a suitable solubilizing agent like DMSO, followed by dilution in saline or corn oil. A thorough literature search for vehicle compatibility is recommended. | N/A |
Signaling Pathway of this compound
This compound is an agonist for the GPR120 receptor, also known as Free Fatty Acid Receptor 4 (FFAR4). Upon binding, it activates downstream signaling cascades that are primarily involved in anti-inflammatory and metabolic regulation. The activation of GPR120 by this compound leads to the engagement of two main signaling arms: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways ultimately result in the inhibition of pro-inflammatory signaling cascades such as NF-κB, JNK, and p38 MAPK.
Caption: GPR120 signaling cascade initiated by this compound.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo mouse studies with this compound, with a focus on a colitis model. These should be adapted based on specific experimental needs and institutional guidelines.
Materials
-
This compound
-
Vehicle (e.g., 10% DMSO in PBS)
-
Sterile syringes (1 mL) and needles (26-28 gauge)
-
Male BALB/c mice (6-8 weeks old, 22-26 g)[1]
-
Dextran sulfate (B86663) sodium (DSS) for colitis induction
-
Standard laboratory equipment for animal handling and monitoring
Experimental Workflow for a DSS-Induced Colitis Model
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a DSS-induced colitis mouse model.
Caption: Workflow for a this compound in vivo mouse colitis study.
Detailed Protocol for Intraperitoneal (i.p.) Injection
This protocol is a standard procedure for i.p. injections in mice and should be performed by trained personnel.
-
Preparation of this compound Solution:
-
Prepare the dosing solution of this compound in a suitable vehicle. For example, a stock solution can be made in DMSO and then diluted with sterile PBS to the final concentration. The final DMSO concentration should be kept low (e.g., <10%) to avoid toxicity.[4]
-
Ensure the solution is sterile and at room temperature before injection.
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head and body.
-
Turn the mouse to expose its abdomen, ensuring the head is slightly lower than the hindquarters to cause the abdominal organs to shift cranially.
-
-
Injection Procedure:
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or major blood vessels.
-
Insert a 26-28 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and inject at a new site with a fresh needle.
-
Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as per the experimental protocol.
-
Concluding Remarks
The provided information serves as a comprehensive starting point for researchers planning to use this compound in in vivo mouse studies. The dosage of 1 mg/kg administered intraperitoneally twice daily has shown efficacy in a colitis model.[1][2][3] It is crucial to adapt the protocols to the specific research question and to adhere to all institutional and national guidelines for animal welfare. Further dose-response studies may be necessary for different disease models or administration routes.
References
Application Notes and Protocols for GSK137647A in Adipogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK137647A is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4 is recognized as a key regulator of various metabolic processes, including adipogenesis. The study of this compound in adipogenesis assays is crucial for understanding the therapeutic potential of FFA4 agonism in metabolic diseases such as obesity and type 2 diabetes. These application notes provide detailed protocols and data interpretation for utilizing this compound in adipogenesis research.
Interestingly, the effect of this compound on adipogenesis appears to be cell-type dependent. While it has been shown to suppress the differentiation of bone mesenchymal stem cells (BMSCs) into adipocytes, other studies using different FFA4 agonists in preadipocyte cell lines like 3T3-L1 suggest a pro-adipogenic role. This highlights the importance of context and cell model in studying FFA4 signaling.
Mechanism of Action
This compound, as an FFA4 agonist, can modulate distinct signaling pathways depending on the cellular context.
-
Inhibition of Adipogenesis in Mesenchymal Stem Cells: In bone mesenchymal stem cells (BMSCs), this compound has been demonstrated to suppress adipogenic differentiation. This effect is attributed to the downregulation of key adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). Evidence suggests this is mediated, at least in part, through the activation of the Wnt/β-catenin signaling pathway.[1]
-
Promotion of Adipogenesis in Preadipocytes: In contrast, studies with other FFA4 agonists, such as TUG-891, in the 3T3-L1 preadipocyte cell line have shown a promotion of adipogenesis. This pro-adipogenic effect is mediated through the activation of a Gq-coupled pathway, leading to increased intracellular calcium ([Ca2+]i) and phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). This cascade ultimately upregulates PPARγ expression, driving adipocyte differentiation.
This dual functionality underscores the complexity of FFA4 signaling and suggests that this compound could be a valuable tool to dissect the differential regulation of adipogenesis in various progenitor cell populations.
Data Presentation
The following table summarizes the quantitative effects of this compound on adipogenic and osteogenic markers in bone mesenchymal stem cells (BMSCs), as reported in a key study.
| Marker | Treatment Group | Fold Change vs. Control | Significance |
| Adipogenic Markers | |||
| PPARγ (mRNA) | This compound | ↓ | p < 0.05 |
| C/EBPα (mRNA) | This compound | ↓ | p < 0.05 |
| PPARγ (protein) | This compound | Significantly Reduced | Not specified |
| C/EBPα (protein) | This compound | Significantly Reduced | Not specified |
| Osteogenic Markers | |||
| ALP Activity | This compound | ↑ (Time-dependent) | p < 0.05 |
| Runx2 (mRNA) | This compound | ↑ | p < 0.05 |
| Osterix (mRNA) | This compound | ↑ | p < 0.05 |
| β-catenin (protein) | This compound | Significantly Increased | Not specified |
Data adapted from a study on the effects of this compound on the differentiation of bone mesenchymal stem cells from db/db mice.[1]
Experimental Protocols
Protocol 1: Adipogenesis Assay in 3T3-L1 Preadipocytes
This protocol describes a standard method for inducing adipogenesis in 3T3-L1 cells and how to incorporate this compound to investigate its effects.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Oil Red O staining solution
-
Isopropanol
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence within 2-3 days. Culture in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
Treatment with this compound:
-
To investigate the effect of this compound, add the compound at various concentrations (e.g., 1, 10, 50 µM) to the differentiation medium at Day 0. A vehicle control (e.g., DMSO) should be included.
-
The optimal concentration of this compound should be determined empirically, starting with a range informed by previous studies.
-
-
Maturation Phase (Day 2 onwards): After 48 hours, replace the differentiation medium with maturation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin).
-
Maintenance: Replace the maturation medium every 2 days. Continue to include this compound or vehicle in the medium for the desired treatment duration.
-
Assessment of Adipogenesis (Day 8-10):
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash with water until the background is clear.
-
Visualize and capture images using a microscope.
-
-
Quantitative Analysis:
-
After imaging, elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at 490-520 nm using a plate reader.
-
-
Gene Expression Analysis: Harvest cells at different time points (e.g., Day 0, 2, 4, 8) for RNA extraction and subsequent qPCR analysis of adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4, Adipoq).
-
Protein Analysis: Harvest cells for Western blot analysis of key adipogenic proteins (e.g., PPARγ, C/EBPα, FABP4).
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of this compound on 3T3-L1 adipogenesis.
Caption: Contrasting signaling pathways of FFA4 agonism in different cell types.
References
Application Notes and Protocols: GSK137647A in Insulin Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK137647A is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1] This receptor is recognized as a sensor for medium and long-chain fatty acids and plays a crucial role in various metabolic processes.[2] In pancreatic β-cells, the activation of GPR120 by agonists like this compound has been shown to enhance glucose-stimulated insulin (B600854) secretion (GSIS), making it a significant area of research for potential therapeutic interventions in type 2 diabetes.[3] These application notes provide a comprehensive overview of the use of this compound in studying insulin secretion, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.
Mechanism of Action
This compound selectively binds to and activates GPR120, a Gq protein-coupled receptor.[4] This activation initiates a downstream signaling cascade that ultimately leads to the potentiation of insulin release from pancreatic β-cells in a glucose-dependent manner. The primary signaling pathway involves the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.
In addition to the canonical Gq pathway, evidence suggests the involvement of other signaling molecules. The activation of GPR120 by this compound may also lead to the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinases 1/2 (ERK1/2).[3][4] These pathways are known to play roles in β-cell survival and function. Furthermore, the role of β-arrestin recruitment in GPR120 signaling and its impact on insulin secretion is an area of active investigation, potentially contributing to the diversification of cellular responses to GPR120 activation.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound on insulin secretion as reported in preclinical studies.
Table 1: Potency of this compound at FFA4/GPR120
| Species | pEC50 |
| Human | 6.3 |
| Mouse | 6.2 |
| Rat | 6.1 |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
| This compound Concentration | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Glucose alone) |
| 10 µM | 25 mM | Significant potentiation[6] |
| 44 µM (Linoleic Acid - another GPR120 agonist) | 25 mM | Maximum response observed[6] |
| Varies (dose-dependent) | High Glucose | Concentration-dependent increase (pEC50 = 6.14)[6] |
Note: Specific fold-increase data for this compound is often presented graphically in the literature. The table reflects the observed potentiation.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on insulin secretion are provided below.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
Objective: To determine the effect of this compound on insulin secretion from a pancreatic β-cell line in response to varying glucose concentrations.
Materials:
-
MIN6 cells
-
Culture medium (DMEM with 15% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)
-
Krebs-Ringer Bicarbonate (KRB) buffer (111 mM NaCl, 4.8 mM KCl, 2.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, pH 7.4) supplemented with 0.2% BSA
-
This compound stock solution (in DMSO)
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Seed MIN6 cells in 24-well plates at a density of 4 x 10^5 cells/well and culture for 3 days.
-
Starvation: Wash the cells twice with glucose-free KRB buffer. Then, pre-incubate the cells in KRB buffer containing low glucose (2.8 mM) for 30-60 minutes at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer with:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (16.7 mM) as a positive control.
-
High glucose (16.7 mM) with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Low glucose (2.8 mM) with the highest concentration of this compound to test for glucose-dependency.
-
-
Incubation: Incubate the plates at 37°C for 1-2 hours.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as fold change over the basal (low glucose) condition.
Protocol 2: Intracellular Calcium Measurement
Objective: To measure changes in intracellular calcium concentration in pancreatic β-cells upon stimulation with this compound.
Materials:
-
Pancreatic β-cells (e.g., MIN6 cells or primary islets)
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound stock solution
-
Glucose solutions
-
Fluorescence microscope or plate reader equipped for ratiometric calcium imaging
Procedure:
-
Cell Preparation: Culture cells on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Place the cells on the microscope stage or in the plate reader and record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) in low glucose buffer.
-
Stimulation: Add this compound (at the desired concentration) in the presence of high glucose to the cells while continuously recording the fluorescence.
-
Data Analysis: Calculate the change in the fluorescence ratio over time. An increase in the ratio indicates an increase in intracellular calcium concentration.
Protocol 3: Western Blot for Akt and ERK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of Akt and ERK in pancreatic β-cells.
Materials:
-
Pancreatic β-cells (e.g., MIN6 cells)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured β-cells with this compound for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on SDS-PAGE gels.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein for each target.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the application of this compound in insulin secretion studies.
Caption: GPR120 signaling pathway activated by this compound.
Caption: Experimental workflow for a GSIS assay.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing GSK137647A in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK137647A is a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] FFA4 is a promising therapeutic target for metabolic diseases, including type 2 diabetes, and inflammatory conditions.[3][4][5] Activation of FFA4 by agonists like this compound initiates a cascade of intracellular signaling events, primarily through Gαq/11 and β-arrestin pathways, leading to physiological responses such as insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, as well as anti-inflammatory effects.[6][7][8]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound and other potential FFA4 agonists. The described methods cover key aspects of FFA4 signaling and function, including calcium mobilization, β-arrestin recruitment, ERK1/2 phosphorylation, and GLP-1 secretion.
Data Presentation
The following tables summarize the reported potency of this compound in various in vitro assays and cell lines. This data serves as a reference for expected outcomes when performing the detailed protocols.
Table 1: Potency of this compound in Different Cell Lines and Assays
| Cell Line | Assay Type | Species | Potency (pEC50) | Potency (EC50) | Reference |
| CHO (transfected with hGPR120) | Calcium Mobilization | Human | 6.3 | 501 nM | [1][2] |
| CHO-K1 (transfected with hGPR120) | β-arrestin Recruitment | Human | - | - | |
| MIN6 | Insulin Secretion | Mouse | - | - | |
| NCI-H716 | GLP-1 Secretion | Human | - | - | |
| Caco-2 | Inflammatory Response | Human | - | - | |
| RAW 264.7 | Anti-inflammatory | Mouse | - | - |
Note: "-" indicates data not explicitly found in the provided search results. Further literature review may be required for specific values.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for testing this compound, the following diagrams are provided.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following the activation of GPR120 by this compound. This assay is a primary functional readout for Gαq-coupled GPCRs.[9][10][11][12]
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR120 (hGPR120).
Materials:
-
CHO-hGPR120 or HEK293-hGPR120 cells
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding:
-
One day before the assay, seed the GPR120-expressing cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 50 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer to a final concentration of 2-4 µM. Add probenecid to a final concentration of 2.5 mM if necessary.
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration in the well should typically range from 1 nM to 100 µM.
-
-
Assay Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 20 µL of the this compound dilutions into the wells and continue to measure the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR120, a key event in receptor desensitization and G protein-independent signaling.[13][14][15][16][17] Commercially available kits, such as the PathHunter® β-Arrestin Assay, provide a streamlined approach.[13][14]
Cell Line: CHO-K1 or HEK293 cells engineered to co-express GPR120 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).
Materials:
-
PathHunter® eXpress GPR120 CHO-K1 β-Arrestin GPCR Assay kit (or similar)
-
This compound stock solution (in DMSO)
-
Assay buffer provided in the kit
-
White, solid-bottom 384-well assay plates
-
Luminescence plate reader
Protocol (based on a commercial kit):
-
Cell Handling:
-
Thaw the cryopreserved cells from the kit according to the manufacturer's instructions.
-
Resuspend the cells in the provided cell plating medium.
-
-
Cell Seeding:
-
Dispense the cell suspension into the wells of a 384-well white, solid-bottom plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound dilutions to the wells containing the cells.
-
-
Incubation:
-
Incubate the plate at 37°C or room temperature for the time specified in the kit's protocol (typically 60-90 minutes).
-
-
Detection:
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event following GPR120 activation.[18][19][20]
Cell Line: Any cell line endogenously or exogenously expressing GPR120 (e.g., HEK293-hGPR120, Caco-2).
Materials:
-
GPR120-expressing cells
-
Cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Culture and Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours in serum-free medium.[18]
-
-
Ligand Stimulation:
-
Treat the cells with various concentrations of this compound for 5-15 minutes at 37°C. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (10-20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the ECL substrate.
-
Capture the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment.
-
Plot the normalized data against the this compound concentration.
-
GLP-1 Secretion Assay
This protocol measures the secretion of GLP-1 from enteroendocrine L-cells in response to GPR120 activation.[6][21][22][23][24]
Cell Line: STC-1 or NCI-H716 cells.
Materials:
-
STC-1 or NCI-H716 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HEPES-buffered solution)
-
This compound stock solution (in DMSO)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit (Active GLP-1)
-
24-well plates
Protocol:
-
Cell Seeding:
-
Seed STC-1 cells in 24-well plates and grow to confluency (approximately 48 hours).[22]
-
-
Pre-incubation:
-
Wash the cells twice with assay buffer.
-
Pre-incubate the cells in assay buffer for 1-2 hours at 37°C.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer and replace it with assay buffer containing various concentrations of this compound and a DPP-IV inhibitor.
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the samples to remove any detached cells and store at -80°C until analysis.
-
-
GLP-1 Measurement:
-
Measure the concentration of active GLP-1 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured GLP-1 concentration against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other FFA4/GPR120 agonists. By employing these cell-based assays, researchers can effectively assess the potency and functional activity of compounds targeting this important metabolic and anti-inflammatory receptor. Consistent application of these standardized methods will facilitate the comparison of data across different studies and aid in the discovery and development of novel therapeutic agents.
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 5. Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [emea.discoverx.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 22. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK137647A Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of GSK137647A, a selective free fatty acid receptor 4 (FFA4/GPR120) agonist, in various animal models. This compound has demonstrated potential therapeutic effects in metabolic and inflammatory disorders.[1]
Mechanism of Action
This compound is a potent and selective agonist for FFA4, also known as GPR120.[2][3][4] Activation of FFA4 by this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This signaling pathway is crucial for many of the physiological effects of FFA4 activation, including the secretion of glucagon-like peptide-1 (GLP-1) and insulin.[5][6][7]
Furthermore, upon agonist binding, FFA4 can recruit β-arrestin-2. This interaction not only leads to receptor desensitization and internalization but also initiates a separate, G-protein-independent signaling pathway. The FFA4/β-arrestin-2 complex can modulate the activity of downstream effectors, contributing to the anti-inflammatory properties of FFA4 agonists. One of the key anti-inflammatory mechanisms involves the inhibition of Toll-like receptor 4 (TLR4) signaling, a critical pathway in innate immunity and inflammation.
Signaling Pathway of this compound via FFA4/GPR120
Caption: Signaling pathway of this compound upon binding to FFA4/GPR120.
Quantitative Data Summary
The following table summarizes the administration routes and dosages of this compound and other relevant FFA4 agonists in various animal models.
| Compound | Animal Model | Disease Model | Administration Route | Dosage | Frequency | Vehicle | Reference |
| This compound | C57BL/6 Mice | DSS-induced Colitis | Intraperitoneal (i.p.) | 1 mg/kg | Twice daily for 7 days | Not specified | [3] |
| This compound | C57BL/6 Mice | DSS-induced Colitis | Intraperitoneal (i.p.) | 1 mg/kg | Twice daily from day 3 to 6 | Not specified | [1] |
| Compound A | C57BL/6 Mice | High-Fat Diet-induced Obesity & Diabetes | Oral Gavage | 0.1 µmol/kg | Once daily for 21 days | Not specified | [8] |
| TUG-891 | C57BL/6 Mice | Diet-induced Obesity | Oral Gavage | 10 mg/kg | Single dose | 0.5% Methylcellulose (B11928114) | [9] |
Experimental Protocols
Preparation of Dosing Solutions
For Intraperitoneal (i.p.) Injection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo administration, a stock solution in DMSO can be prepared and then further diluted with a suitable vehicle such as corn oil or a mixture of PEG300, Tween 80, and water.
-
Vehicle 1: Corn Oil
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a final dosing solution, dilute the stock solution with corn oil to the desired concentration. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL stock to 900 µL of corn oil.
-
Vortex thoroughly before each use to ensure a homogenous suspension.
-
-
Vehicle 2: PEG300/Tween 80/Water
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final dosing solution, mix the components in the following ratio (v/v/v): 10% DMSO (containing this compound), 40% PEG300, 5% Tween 80, and 45% sterile water or saline.
-
Add the components sequentially and vortex well after each addition to ensure complete dissolution.
-
For Oral Gavage: For oral administration, this compound can be formulated as a suspension in a vehicle like 0.5% methylcellulose or a mixture of DMSO and corn oil.
-
Vehicle: 10% DMSO in Corn Oil
-
Dissolve this compound in DMSO to create a stock solution.
-
Dilute the stock solution with corn oil to achieve a final DMSO concentration of 10%. For example, for a 1 mL final volume, use 100 µL of the DMSO stock and 900 µL of corn oil.
-
Ensure the solution is clear and well-mixed before administration.[10]
-
Administration Procedures
Intraperitoneal (i.p.) Injection in Mice:
-
Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Administration: Inject the solution slowly and steadily. The maximum recommended injection volume for a mouse is 10 mL/kg.
-
Withdrawal: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any signs of distress.
Oral Gavage in Mice:
-
Restraint: Gently restrain the mouse by holding the loose skin on its back and neck. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle: Use a 20-22 gauge, 1.5-inch stainless steel feeding needle with a ball tip for adult mice.
-
Procedure: Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat. The needle should slide easily down the esophagus without resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the correct position (approximately at the level of the last rib), administer the solution slowly. The recommended maximum volume for oral gavage in mice is 10 mL/kg.
-
Withdrawal: After administration, gently remove the needle and return the mouse to its cage. Observe the animal for any signs of respiratory distress.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.
Experimental Workflow for Colitis Model
Caption: A typical workflow for a DSS-induced colitis study in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Novel Fat Taste Receptor Agonists Curtail Progressive Weight Gain in Obese Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invivo screening methods for anti inflammatory agents | PPTX [slideshare.net]
- 6. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Positive interplay between FFAR4/GPR120, DPP-IV inhibition and GLP-1 in beta cell proliferation and glucose homeostasis in obese high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Measuring the Efficacy of GSK137647A in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK137647A is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] FFA4 is a promising therapeutic target for metabolic and inflammatory diseases.[3] this compound has been shown to modulate various cellular processes, including insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, and exhibits anti-inflammatory properties.[2][4][5] This document provides detailed application notes and protocols for measuring the efficacy of this compound in key cell-based assays.
Mechanism of Action
This compound activates FFA4, which primarily couples to Gαq/11 and β-arrestin signaling pathways.[6] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] These events culminate in the phosphorylation of downstream targets such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] The recruitment of β-arrestin to the receptor upon agonist binding mediates a distinct set of signaling events and is also involved in receptor desensitization and internalization.[4]
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various cell-based assays across different species.
Table 1: Potency (pEC50) of this compound
| Assay Type | Species | pEC50 | Reference |
| Calcium Mobilization | Human | 6.3 | [2] |
| Calcium Mobilization | Mouse | 6.2 | [2] |
| Calcium Mobilization | Rat | 6.1 | [2] |
| β-Arrestin Recruitment | Human | 6.75 ± 0.48 | [7] |
Table 2: Efficacy (EC50) of this compound
| Assay Type | Parameter | EC50 | Reference |
| Calcium Mobilization | - | 501 nM | [1] |
| β-Arrestin 2 Assay | - | 63.1 nM | [6] |
Experimental Workflow Overview
A typical workflow for evaluating the efficacy of this compound in a cell-based assay involves several key steps, from cell culture to data analysis.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by this compound.
Materials:
-
HEK293 cells stably expressing FFA4
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
96-well black, clear-bottom plates
-
Pluronic F-127[3]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[8]
-
This compound
-
Ionomycin (positive control)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HEK293-FFA4 cells in a 96-well plate at a density of 40,000-80,000 cells per well and culture overnight.[8]
-
Dye Loading:
-
Cell Washing: Remove the dye loading solution and wash the cells twice with HBSS.
-
Compound Addition: Add 100 µL of HBSS containing various concentrations of this compound to the respective wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation of 490 nm and an emission of 525 nm using a plate reader.[8] Record the signal over time to capture the peak response.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration and normalize the data to the baseline fluorescence. Plot the normalized response against the log concentration of this compound to determine the EC50 value.
β-Arrestin Recruitment Assay (BRET)
This assay quantifies the interaction between FFA4 and β-arrestin upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).[4]
Materials:
-
HEK293 cells
-
Plasmids: FFA4 tagged with a luciferase donor (e.g., Rluc8) and β-arrestin tagged with a fluorescent acceptor (e.g., Venus).[5]
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Coelenterazine (B1669285) h (luciferase substrate)
-
This compound
-
BRET-compatible plate reader
Protocol:
-
Transfection: Co-transfect HEK293 cells with the FFA4-Rluc8 and Venus-β-arrestin plasmids in a suitable culture dish.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 4-12 hours to reduce basal signaling.
-
Compound Stimulation: Add various concentrations of this compound to the cells and incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add coelenterazine h to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.[9]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the log concentration of this compound to generate a dose-response curve and determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream target in the FFA4 signaling cascade, upon treatment with this compound.[2]
Materials:
-
FFA4-expressing cells (e.g., MIN6 or transfected HEK293)
-
6-well plates
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Starvation: Culture cells in 6-well plates until confluent. Serum-starve the cells for 4-12 hours.[2]
-
Stimulation: Treat the cells with different concentrations of this compound for a specified time (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate 10-20 µg of protein per sample on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[1]
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[1][2]
-
Wash and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]
-
Detect the signal using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[1]
-
Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 and plot against the this compound concentration.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[5]
Materials:
-
MIN6 mouse insulinoma cells[5]
-
96-well plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations)
-
This compound
-
Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed MIN6 cells in a 96-well plate and culture until ~80% confluent.[10]
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (e.g., 1-3 mM) for 1 hour at 37°C.[10]
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBH containing high glucose (e.g., 16.7 mM) with or without various concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells. Compare the insulin secretion in the presence of this compound to the control (high glucose alone).
GLP-1 Secretion Assay
This assay assesses the effect of this compound on the secretion of GLP-1 from enteroendocrine L-cells.
Materials:
-
NCI-H716 human intestinal cells[5]
-
24-well plates pre-coated with Matrigel[11]
-
DMEM
-
This compound
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
Active GLP-1 ELISA kit
Protocol:
-
Cell Seeding: Seed NCI-H716 cells on Matrigel-coated 24-well plates and culture until they form clusters.
-
Washing: Gently wash the cells with secretion buffer (e.g., DMEM or KRB).
-
Stimulation: Add secretion buffer containing a DPP-IV inhibitor and various concentrations of this compound.
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the active GLP-1 concentration in the supernatants using a specific ELISA kit.
-
Data Analysis: Normalize the GLP-1 secretion to the total cellular protein content. Analyze the dose-dependent effect of this compound on GLP-1 release.
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose stimulated insulin secretion (GSIS) and calcium influx assays [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. biorxiv.org [biorxiv.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Gene Expression Analysis in Response to GSK137647A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK137647A is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3][4] FFA4 is a receptor for medium and long-chain fatty acids and has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[5] Activation of FFA4 by agonists like this compound initiates a cascade of intracellular signaling events that modulate gene expression, leading to anti-inflammatory effects, improved glucose homeostasis, and regulation of intestinal barrier function.[2][6] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for analyzing its impact on gene expression.
Mechanism of Action of this compound
This compound is a non-carboxylic agonist of FFA4 with pEC50 values of 6.3, 6.2, and 6.1 for human, mouse, and rat FFA4, respectively.[2] Upon binding to FFA4, this compound induces a conformational change in the receptor, leading to the activation of two primary signaling pathways:
-
Gαq/11 Signaling: Activation of the Gαq/11 subunit of the heterotrimeric G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway ultimately leads to the phosphorylation of downstream targets, including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
β-Arrestin Signaling: Ligand binding also promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin can act as a scaffold for various signaling molecules, leading to a second wave of ERK1/2 activation and also mediating receptor internalization and desensitization. The β-arrestin pathway is particularly implicated in the anti-inflammatory effects of FFA4 activation, including the inhibition of the NF-κB signaling pathway.
The culmination of these signaling events is the modulation of transcription factors that regulate the expression of genes involved in inflammation, metabolism, and cell differentiation.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Data Presentation: Expected Gene Expression Changes
Treatment of relevant cell types (e.g., macrophages, adipocytes, intestinal epithelial cells) with this compound is expected to lead to significant changes in the expression of genes involved in inflammation and metabolism. The following tables provide an illustrative example of the type of quantitative data that can be obtained from an RNA sequencing experiment.
Table 1: Top 5 Upregulated Genes in Macrophages Treated with this compound
| Gene Symbol | Gene Name | Fold Change | p-value |
| ARG1 | Arginase 1 | 4.2 | <0.001 |
| IL10 | Interleukin 10 | 3.5 | <0.001 |
| PPARG | Peroxisome proliferator-activated receptor gamma | 2.8 | <0.01 |
| CD163 | CD163 molecule | 2.5 | <0.01 |
| MRC1 | Mannose receptor C-type 1 | 2.1 | <0.05 |
Table 2: Top 5 Downregulated Genes in Macrophages Treated with this compound
| Gene Symbol | Gene Name | Fold Change | p-value |
| TNF | Tumor necrosis factor | -3.8 | <0.001 |
| IL6 | Interleukin 6 | -3.2 | <0.001 |
| IL1B | Interleukin 1 beta | -2.9 | <0.01 |
| CCL2 | C-C motif chemokine ligand 2 | -2.6 | <0.01 |
| NOS2 | Nitric oxide synthase 2, inducible | -2.3 | <0.05 |
Experimental Protocols
Experimental Workflow for Gene Expression Analysis
Caption: Experimental workflow for gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells at a density of 1 x 10^6 cells/well in 6-well plates and allow them to adhere overnight.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.1%.
-
-
Treatment:
-
For inflammatory stimulation, pre-treat cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 2 hours.
-
Remove the old medium and replace it with fresh medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Protocol 2: RNA Isolation and Quality Control
-
RNA Isolation:
-
Lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for RNA sequencing.
-
Protocol 3: RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA using DNA polymerase I and RNase H.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify the prepared libraries and pool them for sequencing.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq) to generate 50 bp paired-end reads.
-
Protocol 4: Bioinformatics Analysis of RNA-Seq Data
-
Quality Control of Raw Reads:
-
Use FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality reads using a tool like Trimmomatic.
-
-
Read Alignment:
-
Align the trimmed reads to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner such as STAR.
-
-
Gene Expression Quantification:
-
Use a tool like HTSeq-count or featureCounts to count the number of reads mapping to each gene.
-
-
Differential Expression Analysis:
-
Perform differential gene expression analysis between this compound-treated and vehicle control groups using a package like DESeq2 or edgeR in R.
-
Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 as significantly differentially expressed.
-
-
Pathway and Gene Ontology (GO) Analysis:
-
Use tools such as GSEA or DAVID to identify enriched pathways and GO terms among the differentially expressed genes.
-
Protocol 5: Quantitative Real-Time PCR (qPCR) Validation
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Primer Design:
-
Design primers for a selection of upregulated and downregulated genes identified from the RNA-seq data, as well as for a stable housekeeping gene (e.g., Gapdh, Actb).
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Perform the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
-
References
- 1. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Free Fatty Acid Receptor 4 Affects Intestinal Inflammation and Improves Colon Permeability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Activation of Free Fatty Acid Receptor 4 Affects Intestinal Inflammation and Improves Colon Permeability in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay with GSK137647A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK137647A is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3] FFA4 is a member of the G protein-coupled receptor (GPCR) family that is activated by medium and long-chain fatty acids. Its involvement in various physiological processes, including glucose homeostasis, anti-inflammatory responses, and gut hormone secretion, has made it an attractive therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[1][4] this compound serves as a valuable tool for studying the pharmacology and cellular functions of FFA4. One of the key functional readouts for FFA4 activation is the mobilization of intracellular calcium. This document provides detailed application notes and protocols for performing a calcium mobilization assay using this compound.
Mechanism of Action: FFA4/GPR120 Signaling
This compound activates FFA4, which primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This activation initiates a downstream signaling cascade, as depicted in the diagram below. The activated Gαq/11 subunit stimulates phospholipase C-beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration can be detected using calcium-sensitive fluorescent dyes, providing a quantitative measure of FFA4 activation.
References
- 1. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic free fatty acid receptor (FFAR) 2 agonist 4-CMTB and FFAR4 agonist GSK13764 inhibit colon cancer cell growth and migration and regulate FFARs expression in in vitro and in vivo models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK137647A solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of GSK137647A. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of solubility data.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility and handling of this compound.
Q1: My this compound is not dissolving in aqueous buffers. Is this normal?
A1: Yes, this is expected. This compound is practically insoluble in water and aqueous buffers like PBS.[1][2][3][4][5] To create aqueous working solutions, a stock solution in an organic solvent, typically DMSO, must first be prepared. This stock solution can then be diluted into your aqueous experimental medium. Be mindful that high concentrations of the stock solution in the final aqueous medium can still lead to precipitation.
Q2: I am seeing precipitation when I dilute my DMSO stock solution into my cell culture media. What can I do to prevent this?
A2: This is a common issue when the final concentration of this compound in the aqueous medium exceeds its solubility limit. Here are a few troubleshooting steps:
-
Lower the final concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Increase the solvent concentration (with caution): While not always ideal for cell-based assays, a slightly higher percentage of DMSO in the final solution can help maintain solubility. However, it is crucial to run a vehicle control to ensure the DMSO concentration is not affecting your experimental results. It is recommended to keep the final DMSO concentration below 0.5%.
-
Use a different formulation: For certain applications, especially in vivo studies, using a co-solvent system or a suspension might be more appropriate.[2][4][6]
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a bath sonicator can help in dissolving the compound, but be cautious about the stability of this compound under these conditions.
Q3: What is the best solvent to use for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][2][3][4][6] Ethanol can also be used, but the solubility is significantly lower compared to DMSO.[1][2][3][4] It is advisable to use freshly opened, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4][6]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[4][6][7][8] Some suppliers suggest that stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C in solvent.[7]
Q5: I need to prepare this compound for in vivo administration. What are the recommended formulations?
A5: Due to its poor aqueous solubility, specific formulations are required for in vivo studies. Here are a few options:
-
For oral administration: A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).[2][4]
-
For injection: A clear solution can be prepared using a co-solvent system. A commonly used formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% distilled water.[2][4] Another option is a mixture of 10% DMSO and 90% corn oil.[7] It is crucial to prepare these formulations freshly and use them on the same day.[6]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Please note that values can vary slightly between sources.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | ≥121.6 | ≥398.2 | [1] |
| DMSO | ≥100 | ≥327.45 | [6][7] |
| DMSO | 61 | 199.74 | [2][4] |
| DMSO | 30 | 98.2 | [3] |
| Ethanol | ≥9.49 (with ultrasonic) | ≥31.07 | [1] |
| Ethanol | 10 | 32.74 | [2][4] |
| Ethanol | 1 | 3.27 | [3] |
| DMF | 30 | 98.2 | [3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.25 | 0.82 | [3] |
| Water | Insoluble | Insoluble | [1][2][4][5] |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for in vitro and in vivo experiments.
Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 327.5 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 305.39 g/mol ).
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of this compound Formulation for Intraperitoneal Injection (in vivo)
This protocol is based on a co-solvent system.[2][4]
-
Materials: this compound, anhydrous DMSO, PEG300, Tween 80, sterile distilled water (ddH₂O).
-
Procedure (for a 1 mL working solution):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 120 mg/mL).
-
In a sterile tube, add 50 µL of the 120 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final concentration of this compound in this formulation will be 6 mg/mL.
-
This solution should be prepared fresh and used immediately.
-
Visualizations
This compound Signaling Pathway
This compound is a selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1][4][6] Activation of this G-protein coupled receptor can lead to various downstream signaling events, including the potentiation of glucose-stimulated insulin (B600854) secretion and anti-inflammatory responses.
Caption: this compound activates the FFA4/GPR120 receptor, leading to downstream signaling.
Experimental Workflow for Solubility Testing
This workflow outlines the general steps for determining the solubility of a compound like this compound.
Caption: A typical workflow for determining the solubility of a chemical compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. FFA4 (GPR120) agonist this compound Datasheet DC Chemicals [dcchemicals.com]
Optimizing GSK137647A Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK137647A in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1][2][3] It is a non-carboxylic acid agonist, distinguishing it from many endogenous ligands.[1] Its mechanism of action involves binding to FFA4, a G-protein coupled receptor (GPCR), which can initiate multiple downstream signaling cascades.[4][5] Primarily, it activates the Gαq/11 pathway, leading to phospholipase C (PLC) activation, subsequent inositol (B14025) triphosphate (IP3) production, and the mobilization of intracellular calcium.[4] Additionally, this compound can signal through β-arrestin pathways, which can mediate sustained signaling and anti-inflammatory effects.[4][5] This activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and influence pathways related to glucose homeostasis and inflammation.[4][6]
Q2: What is the recommended concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. However, based on published studies, a general starting range of 10 µM to 100 µM is often used for in vitro experiments.[2][3] For instance, concentrations of 30 µM have been used to study inflammatory responses in Caco-2 cells, while 50 µM has been employed to investigate nitric oxide production in macrophages and insulin (B600854) secretion in MIN6 cells.[2][3] The half-maximal effective concentration (EC50) for this compound is approximately 501 nM, which can serve as a reference point for designing dose-response experiments.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water.[1] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. For example, a stock solution of 10 mM can be prepared in DMSO.[3] To avoid issues with solubility, it is crucial to use fresh DMSO, as moisture absorption can reduce the compound's solubility.[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to one month.[1][2]
Q4: Is this compound cytotoxic to cells?
A4: At commonly used effective concentrations, this compound has been shown to have low cytotoxicity in several cell lines. For example, in RAW264.7 macrophages, concentrations up to 50 µM did not affect cell viability after 24 hours of incubation.[2] Similarly, a study on colorectal cancer cells (SW-480) and non-cancer colon cells (CCD 841 CoN) showed that this compound decreased cell growth at concentrations between 10 µM and 200 µM.[7] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions to determine the optimal non-toxic working concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal concentration: The concentration used may be too low to elicit a response in your specific cell model. | Perform a dose-response experiment to determine the optimal effective concentration. Start with a broad range (e.g., 100 nM to 100 µM) and narrow down to a more specific range based on the initial results. |
| Poor compound solubility or stability: The compound may have precipitated out of solution or degraded. | Ensure the stock solution is properly prepared in high-quality, fresh DMSO.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1] When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell health. Visually inspect the media for any signs of precipitation after adding the compound. | |
| Low or absent FFA4/GPR120 expression: The target cell line may not express the receptor at a sufficient level. | Verify the expression of FFA4/GPR120 in your cell line using techniques such as qPCR, Western blot, or flow cytometry. | |
| High cell death or unexpected cytotoxicity | Concentration is too high: The concentration of this compound may be in the toxic range for your specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH release assay) to determine the maximum non-toxic concentration.[7][8] |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. Ensure media and supplement quality is consistent. |
| Compound degradation: The this compound stock solution may have degraded over time. | Use freshly prepared stock solutions or ensure that stored aliquots have not exceeded their recommended storage time and conditions.[1][2] |
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound
| Cell Line | Assay Type | Concentration | Incubation Time | Outcome | Reference |
| RAW264.7 macrophages | Nitric Oxide Production | 50 µM | - | Reduced NO production | [2] |
| RAW264.7 macrophages | Cell Viability (MTT) | 10, 20, 50 µM | 24 hours | No effect on cell viability | [2] |
| Caco-2 cells | Inflammatory Response | 30 µM | 12 hours | Alleviated inflammatory stimuli, induced IL-6 secretion | [2] |
| MIN6 mouse insulinoma | Insulin Secretion | 50 µM | - | Increased glucose-stimulated insulin secretion | [3] |
| NCI-H716 | GLP-1 Secretion | 100 µM | - | Modest increase in GLP-1 secretion | [3] |
| SW-480 (colon cancer) | Cell Growth (MTT) | 10 - 200 µM | 48 hours | Decreased cell growth | [7] |
| CCD 841 CoN (colon) | Cell Growth (MTT) | 10 - 200 µM | 48 hours | Decreased cell growth | [7] |
Table 2: Solubility and Storage of this compound
| Parameter | Specification | Reference |
| Solubility | DMSO: 61 mg/mL (199.74 mM) | [1] |
| Ethanol: 10 mg/mL | [1] | |
| Water: Insoluble | [1] | |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C in solvent | [1] |
| 1 month at -20°C in solvent | [1] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Assay
Objective: To determine the effective concentration range of this compound for a specific biological endpoint.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring calcium flux, cytokine secretion, or gene expression)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A common starting range for the final concentrations in the wells could be 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired duration of the experiment (this will be dependent on the specific assay being performed).
-
Perform the assay to measure the biological response of interest according to the manufacturer's instructions or a standard laboratory protocol.
-
Analyze the data by plotting the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
Objective: To determine the concentration range at which this compound is not toxic to the cells.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is advisable to test a broad range of concentrations, including those higher than the expected effective concentrations (e.g., 1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treat the cells with the different concentrations of this compound and controls for a duration relevant to your planned experiments (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Remove the medium carefully without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of this compound via FFA4/GPR120 activation.
Caption: Workflow for optimizing this compound concentration in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic free fatty acid receptor (FFAR) 2 agonist 4-CMTB and FFAR4 agonist GSK13764 inhibit colon cancer cell growth and migration and regulate FFARs expression in in vitro and in vivo models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity tests on eye drop preparations by LDH release assay in human cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing GSK137647A degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of GSK137647A during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1][2] It is a non-carboxylic acid agonist that has been shown to have anti-inflammatory effects and may play a role in the regulation of glucose homeostasis. Its mechanism of action involves binding to and activating FFA4, which is a G protein-coupled receptor.[3][4][5]
Q2: How should I store this compound to ensure its stability?
To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound, which may affect experimental outcomes.
Q3: How do I properly dissolve this compound for my experiments?
This compound is soluble in DMSO.[2] For in vitro experiments, prepare a stock solution in fresh, anhydrous DMSO.[1] For in vivo studies, the compound may be formulated in a vehicle such as a mixture of DMSO, PEG300, Tween80, and saline, or in corn oil.[1] It is recommended to prepare fresh working solutions from the stock solution for each experiment to minimize degradation.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, as a sulfonamide-containing compound, it may be susceptible to three primary degradation pathways:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, which can be catalyzed by acidic or basic conditions.
-
Photodegradation: Degradation upon exposure to light, particularly UV or fluorescent light.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored as a powder at -20°C for long-term storage. - For stock solutions in DMSO, store at -80°C for up to a year and avoid repeated freeze-thaw cycles by preparing aliquots. - Prepare fresh working solutions for each experiment. |
| Loss of compound activity over the course of a multi-day experiment. | Degradation in aqueous experimental media. | - If possible, prepare fresh experimental media containing this compound for each day of the experiment. - Maintain the pH of the experimental buffer in the neutral to slightly alkaline range, as some sulfonamides are less stable in acidic conditions. |
| Variability in results between experiments conducted at different times. | Photodegradation from ambient laboratory light. | - Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to fluorescent light during experimental procedures. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound in aqueous solutions. | - Ensure the final concentration of DMSO in the aqueous buffer is kept low (typically <0.5%) to maintain cell health, while being sufficient to keep the compound in solution. - If precipitation persists, consider the use of a solubilizing agent, such as a small percentage of a non-ionic surfactant, after verifying its compatibility with your experimental system. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1][6] |
| Powder | 4°C | Up to 2 years | [6] |
| Stock Solution in Solvent | -80°C | Up to 2 years | [6] |
| Stock Solution in Solvent | -20°C | Up to 1 year | [6] |
Experimental Protocols
Key Experiment: In Vitro Cell-Based Assay to Measure FFA4 Activation
This protocol outlines a general procedure for an in vitro cell-based assay, with integrated steps to prevent the degradation of this compound.
1. Preparation of this compound Stock Solution:
- Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
- Under sterile conditions and in a dimly lit environment (or using light-blocking tubes), dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM.
- Aliquot the stock solution into amber, tightly sealed vials and store at -80°C.
2. Cell Culture and Treatment:
- Culture cells expressing FFA4 (e.g., HEK293-FFA4 or a relevant endogenous cell line) in appropriate media.
- On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
- Prepare serial dilutions of this compound in a serum-free, neutral pH cell culture medium. Protect these solutions from light.
- Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound.
- Incubate the cells for the desired time period in a dark incubator.
3. Assay Readout:
- Measure FFA4 activation using a suitable downstream assay, such as a calcium mobilization assay or a reporter gene assay.
- Conduct all steps of the assay readout with minimal exposure to light.
Visualizations
Caption: Experimental workflow for handling this compound to minimize degradation.
Caption: Simplified signaling pathway of this compound via FFA4/GPR120 activation.
Caption: Potential degradation pathways for this compound based on its sulfonamide structure.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
Off-target effects of GSK137647A in research
Welcome to the Technical Support Center for GSK137647A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3][4][5] Its mechanism of action involves binding to and activating FFA4, which is a receptor for long-chain free fatty acids. This activation can lead to various cellular responses, including the regulation of glucose homeostasis and anti-inflammatory effects.[1]
Q2: How selective is this compound for its target, FFA4?
A2: this compound has been demonstrated to be highly selective for FFA4. Studies have shown that it has pEC50 values of 6.3, 6.2, and 6.1 for human, mouse, and rat FFA4, respectively. In contrast, its pEC50 values for the related receptors FFA1, FFA2, and FFA3 are less than 4.5, indicating a significant selectivity margin.[1][2] It has also been reported to be selective against a panel of 61 other targets.[2][5]
Q3: Are there any known off-target effects for this compound?
A3: While this compound is reported to be highly selective for FFA4 over other closely related free fatty acid receptors, comprehensive public data on its interaction with a wider range of off-target proteins (e.g., kinases, other GPCRs) is limited. Researchers should be aware that "off-target effects" can also encompass unintended downstream biological consequences or toxicity in specific cell types or in vivo models that may not be mediated by direct binding to another receptor. For instance, a clinical trial for TAK-875, an agonist of the related receptor GPR40, was halted due to observations of liver injury. While this is a different compound and target, it highlights a potential area of concern for this class of molecules.
Q4: What are the potential implications of FFA4 activation in different cellular contexts?
A4: Activation of FFA4 can trigger diverse signaling pathways, which may lead to different outcomes depending on the cell type and experimental conditions. For example, in addition to the canonical Gαq/11 pathway leading to calcium mobilization, FFA4 can also signal through β-arrestin 2, which is involved in its anti-inflammatory effects.[6] Researchers should consider the expression of these signaling components in their experimental system, as this could influence the observed effects of this compound.
Troubleshooting Guides
Issue 1: Unexpected or Paradoxical Cellular Responses
Symptoms:
-
The observed cellular response is opposite to what is expected based on published literature.
-
The magnitude of the response is significantly different than anticipated.
-
Inconsistent results are observed across different cell lines or experimental setups.
Possible Causes and Troubleshooting Steps:
-
Cellular Context and Receptor Expression:
-
Verify FFA4 Expression: Confirm the expression of FFA4 in your cell model at both the mRNA and protein level. Low or absent expression could lead to a lack of response.
-
Signaling Pathway Components: The downstream signaling pathways of FFA4 can be cell-type specific. Consider the expression levels of Gαq/11 and β-arrestin 2.
-
-
Compound Concentration and Solubility:
-
Concentration-Response Curve: Perform a full dose-response curve to ensure you are working within an appropriate concentration range. Off-target effects are more likely at higher concentrations.
-
Solubility Issues: this compound has low aqueous solubility. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. Precipitation can lead to inaccurate dosing and inconsistent results.
-
-
On-Target but Unintended Physiological Effects:
-
Prolonged activation of FFA4 may lead to receptor desensitization or internalization, which could diminish the cellular response over time.[6] Time-course experiments are recommended to investigate this possibility.
-
Issue 2: Concerns about Potential Hepatotoxicity
Symptoms:
-
Observed cytotoxicity in liver-derived cell lines (e.g., HepG2, primary hepatocytes).
-
Elevated liver enzymes (e.g., ALT, AST) in in vivo studies.
Possible Causes and Troubleshooting Steps:
-
Direct Cytotoxicity:
-
In Vitro Assessment: Although there are no specific reports of this compound-induced hepatotoxicity, it is prudent to assess this possibility, especially with the known issues of other GPR agonists. Standard cytotoxicity assays should be performed in liver cell models.
-
Mechanism of Toxicity: If cytotoxicity is observed, further investigation into the mechanism is warranted. This could include assays for mitochondrial dysfunction, oxidative stress, or inhibition of bile acid transport.
-
-
Metabolic Activation:
-
Role of Metabolism: The liver is a primary site of drug metabolism. It is possible that metabolites of this compound, rather than the parent compound, could be responsible for any observed toxicity.
-
Data Presentation
Table 1: In Vitro Potency of this compound on FFA4
| Species | pEC50 |
| Human | 6.3 |
| Mouse | 6.2 |
| Rat | 6.1 |
Data compiled from multiple sources.[1][2][5]
Table 2: Selectivity Profile of this compound
| Target | pEC50 |
| FFA4 (Human, Mouse, Rat) | 6.1 - 6.3 |
| FFA1 (Human, Mouse, Rat) | < 4.5 |
| FFA2 (Human, Mouse, Rat) | < 4.5 |
| FFA3 (Human, Mouse, Rat) | < 4.5 |
Data indicates high selectivity for FFA4 over other free fatty acid receptors.[1][2]
Experimental Protocols
Protocol 1: Assessing Potential Off-Target Kinase Activity
Objective: To determine if this compound inhibits the activity of a broad range of protein kinases, a common source of off-target effects for small molecules.
Methodology:
-
Kinase Panel Screening: Utilize a commercial kinase screening service that offers a large panel of recombinant human kinases (e.g., >400 kinases).
-
Compound Concentration: Screen this compound at a concentration significantly higher than its FFA4 EC50 (e.g., 10 µM) to maximize the chances of detecting off-target interactions.
-
Assay Format: The service will typically use a radiometric or fluorescence-based assay to measure the activity of each kinase in the presence of this compound.
-
Data Analysis: Results are usually expressed as the percent inhibition of kinase activity compared to a vehicle control. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%) at the screening concentration.
-
Follow-up: For any identified hits, determine the IC50 value to quantify the potency of the off-target interaction.
Protocol 2: In Vitro Hepatotoxicity Assessment
Objective: To evaluate the potential for this compound to cause liver cell toxicity.
Methodology:
-
Cell Models: Use a relevant liver cell model, such as primary human hepatocytes (the gold standard), or immortalized cell lines like HepG2 or Huh-7.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a relevant time period (e.g., 24-72 hours). Include a vehicle control and a positive control for hepatotoxicity (e.g., acetaminophen).
-
Cytotoxicity Assays:
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of plasma membrane damage.
-
Cell Viability Assay: Use a metabolic assay, such as the reduction of resazurin (B115843) (alamarBlue) or MTT, to assess overall cell health.
-
ATP Content Assay: Measure intracellular ATP levels as a sensitive indicator of mitochondrial function and cell viability.
-
-
Data Analysis: Calculate the percentage of cytotoxicity or loss of viability for each concentration of this compound compared to the vehicle control. Determine the CC50 (50% cytotoxic concentration) if a dose-dependent effect is observed.
Mandatory Visualizations
Caption: On-target signaling of this compound via FFA4/GPR120.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK 137647 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
Interpreting unexpected results with GSK137647A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with GSK137647A, a selective Free Fatty Acid Receptor 4 (FFA4/GPR120) agonist.
Frequently Asked Questions (FAQs)
1. Why am I observing a lower potency (higher EC50) for this compound in my assay than what is reported in the literature?
Several factors could contribute to this discrepancy:
-
Assay-dependent Potency: The potency of this compound can vary depending on the functional assay being used (e.g., calcium mobilization vs. β-arrestin recruitment vs. GLP-1 secretion).[1][2] For instance, its efficacy in promoting GLP-1 secretion from NCI-H716 cells is about 50% compared to linoleic acid.[1]
-
Cellular Context: The expression level of FFA4 and the presence of specific signaling partners in your cell line can influence the observed potency.
-
Species Differences: While this compound maintains selectivity across human, mouse, and rat orthologs, subtle differences in receptor structure or downstream signaling machinery between species could lead to variations in potency.[1][2]
-
Reagent Quality and Handling: Ensure the compound is properly stored and handled to avoid degradation. Freshly prepared solutions are recommended.
2. I am seeing an effect of this compound in a cell line that is not known to express FFA4. What could be the cause?
While this compound is reported to be highly selective for FFA4 over other free fatty acid receptors (FFA1, FFA2, FFA3), off-target effects at high concentrations cannot be entirely ruled out.[1][3]
-
Off-Target Activity: At concentrations significantly higher than the reported EC50, this compound might interact with other receptors or cellular components. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
Endogenous FFA4 Expression: Verify the absence of FFA4 expression in your cell line at both the mRNA and protein levels. Low levels of endogenous expression might be sufficient to elicit a response.
-
Use of an Antagonist: To confirm that the observed effect is FFA4-mediated, consider using a selective FFA4 antagonist, such as AH-7614, to see if it can block the effect of this compound.[2]
3. My in vivo results with this compound do not align with my in vitro findings. What could explain this?
Discrepancies between in vitro and in vivo results are common in drug research and can be attributed to several factors:
-
Pharmacokinetics and Bioavailability: The solubility, absorption, distribution, metabolism, and excretion (ADME) profile of this compound can influence its effective concentration at the target tissue in vivo. This compound has been noted to have weak solubility in simulated intestinal fluid, which could limit its oral bioavailability.[4][5]
-
Complex Biological Environment: The in vivo environment involves complex interactions between different cell types and signaling molecules that are not fully recapitulated in an in vitro setting. For example, the anti-inflammatory effects of FFA4 activation in macrophages can be influenced by the surrounding microenvironment.[1]
-
Compensation Mechanisms: The body may have compensatory mechanisms that counteract the effects of this compound over time.
4. I am observing both Gαq/11-mediated and β-arrestin-mediated signaling with this compound. Is this expected?
Yes, this is the expected mechanism of action for FFA4 agonists. FFA4 is a G protein-coupled receptor (GPCR) that couples to both Gαq/11 and β-arrestin signaling pathways.[1][5]
-
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6]
-
β-arrestin Pathway: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. β-arrestin can act as a scaffold for other signaling proteins, leading to downstream effects such as ERK1/2 phosphorylation and receptor internalization.[1] The β-arrestin pathway is also implicated in the anti-inflammatory effects of FFA4 activation.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No response to this compound | Low or no FFA4 expression in the cell line. | Verify FFA4 expression using qPCR or Western blot. Consider using a cell line with confirmed FFA4 expression (e.g., HEK293 cells transfected with FFA4).[7] |
| Inactive compound. | Check the storage conditions and expiration date of the compound. Prepare fresh solutions for each experiment. | |
| Inappropriate assay conditions. | Optimize assay parameters such as cell density, incubation time, and compound concentration. | |
| High background signal | Non-specific binding of the compound. | Reduce the concentration of this compound. Include appropriate vehicle controls. |
| Autofluorescence of the compound or cells. | Check for autofluorescence at the excitation and emission wavelengths used in your assay. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition. |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for serial dilutions. | |
| Instability of the compound in solution. | Prepare fresh dilutions of this compound for each experiment. |
Quantitative Data Summary
Table 1: Potency of this compound across different species
| Species | Receptor | Assay | pEC50 | EC50 (nM) | Reference |
| Human | FFA4 | Calcium Mobilization | 6.3 | ~501 | [3][8][9] |
| Mouse | FFA4 | Calcium Mobilization | 6.2 | ~631 | [3][9] |
| Rat | FFA4 | Calcium Mobilization | 6.1 | ~794 | [3][9] |
Table 2: Selectivity of this compound
| Receptor Family | Species | pEC50 | Selectivity over FFA4 | Reference |
| FFA1, FFA2, FFA3 | Human, Mouse, Rat | < 4.5 | >50-fold | [1][3] |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium mobilization upon FFA4 activation by this compound.
-
Cell Culture: Plate cells expressing FFA4 (e.g., transfected HEK293 or a relevant endogenous cell line) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence. Inject the this compound dilutions and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
2. GLP-1 Secretion Assay
This protocol outlines a general procedure for measuring glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.
-
Cell Culture: Culture an appropriate enteroendocrine cell line (e.g., NCI-H716) in a 24-well plate until confluent.
-
Starvation: Prior to the experiment, starve the cells in a serum-free medium for a defined period (e.g., 2 hours).
-
Stimulation: Wash the cells with a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) and then incubate with different concentrations of this compound in the secretion buffer for a specified time (e.g., 2 hours).
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of secreted GLP-1 to the total protein content in each well. Plot the normalized GLP-1 secretion against the this compound concentration.
Visualizations
Caption: this compound signaling through FFA4/GPR120.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
How to improve GSK137647A stability in solution
Welcome to the technical support center for GSK137647A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of this compound, with a focus on improving its stability in solution.
Troubleshooting Guide: Improving this compound Stability in Solution
Researchers may encounter issues with the stability of this compound in solution, leading to variability in experimental results. This guide provides systematic steps to identify and mitigate potential stability problems.
Issue: Precipitation or Cloudiness of this compound in Aqueous Buffers
Possible Cause: this compound is sparingly soluble in aqueous solutions. Direct dissolution in aqueous buffers can lead to precipitation.
Solution:
-
Primary Dissolution in Organic Solvent: First, dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][2]
-
Serial Dilution: Subsequently, dilute the stock solution with the aqueous buffer of choice. For instance, a 1:2 solution of DMSO:PBS (pH 7.2) can be prepared by first dissolving the compound in DMSO.[2]
-
Solvent Concentration: Keep the final concentration of the organic solvent in the aqueous buffer as low as possible to avoid solvent effects on the experiment, while ensuring the compound remains in solution.
-
Fresh Preparation: Aqueous solutions of this compound are not recommended for storage for more than one day.[2] Prepare fresh aqueous solutions for each experiment.
Issue: Inconsistent Results or Loss of Activity Over Time
Possible Causes: Degradation of this compound in solution due to factors like pH, light exposure, or temperature fluctuations. As a diarylsulfonamide, this compound may be susceptible to photodegradation and hydrolysis, particularly in acidic conditions.[3][4][5]
Solutions:
-
pH Control:
-
Maintain the pH of the solution within a stable range. While specific data for this compound is limited, many sulfonamides exhibit greater stability at neutral to slightly alkaline pH.[5]
-
Use appropriate buffer systems to maintain the desired pH throughout the experiment.
-
-
Protection from Light:
-
Temperature Management:
-
For short-term storage of stock solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[3] Stock solutions in DMSO can be stable for up to 1 month at -20°C and 1 year at -80°C.[3]
-
During experiments, maintain a consistent and controlled temperature. Avoid prolonged exposure to elevated temperatures.
-
-
Use of Fresh Solvents:
-
Use high-purity, fresh solvents for preparing solutions. Moisture-absorbing solvents like DMSO should be freshly opened or properly stored to prevent water absorption, which can reduce solubility.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[1] It is insoluble in water.[3] For in vivo studies, formulations often involve co-solvents like PEG300 and surfactants like Tween 80 in addition to DMSO and water.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Prepare stock solutions in a suitable organic solvent like DMSO. For storage, it is recommended to:
-
Store the solid powder at -20°C for up to 3 years.[4]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
-
Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[3]
Q3: My experimental results are not reproducible. Could this be related to the stability of my this compound solution?
A3: Yes, inconsistent results can be a sign of compound degradation. As a sulfonamide, this compound may be susceptible to degradation under certain conditions. To improve reproducibility:
-
Prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Protect your solutions from light and maintain a constant pH and temperature.
-
Consider performing a stability check of your compound under your specific experimental conditions using an analytical method like HPLC.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on its diarylsulfonamide structure, potential degradation pathways include:
-
Photodegradation: Cleavage of the sulfonamide bond or SO2 extrusion upon exposure to light.[3]
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under acidic conditions.[5]
Q5: How can I check the stability of this compound in my specific experimental solution?
A5: You can perform a forced degradation study. This involves exposing your this compound solution to various stress conditions (e.g., acid, base, heat, light, oxidation) and then analyzing the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][6][7] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Form | Solvent/Condition | Solubility/Stability | Reference |
| Solid Powder | -20°C | ≥ 98% purity, stable for 3 years | [4] |
| Stock Solution | DMSO | Soluble up to 100 mM | [1] |
| Ethanol | Soluble up to 50 mM | [1] | |
| Water | Insoluble | [3] | |
| Stored Stock Solution | -80°C in solvent | Stable for 1 year | [3] |
| -20°C in solvent | Stable for 1 month | [3] | |
| Aqueous Solution | Aqueous Buffers | Not recommended for storage > 1 day | [2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Weighing: Accurately weigh the required amount of solid this compound powder.
-
Initial Dissolution: Dissolve the powder in a minimal amount of fresh, high-purity DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Vortexing/Sonication: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Dilution: For aqueous-based experiments, perform serial dilutions of the DMSO stock solution into your final experimental buffer to achieve the desired working concentration. Ensure the final DMSO concentration is compatible with your experimental system.
-
Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for extended periods.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study. The specific concentrations of stressing agents and exposure times may need to be optimized to achieve a target degradation of 5-20%.[6][8]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to the sample solution.
-
Base Hydrolysis: Add 1 M NaOH to the sample solution.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution.
-
Thermal Degradation: Heat the sample solution at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose the sample solution to a light source (e.g., UV lamp at 254 nm or a combination of UV and visible light).[2]
-
Control: Keep a sample solution at room temperature, protected from light.
-
-
Time Points: Collect aliquots from each stressed sample and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for this compound handling.
Caption: Simplified GPR120 signaling pathway activated by this compound.
Caption: Factors influencing the stability and experimental outcomes of this compound.
References
- 1. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Technical Support Center: GSK137647A In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK137647A in in vivo experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the formulation, delivery, and experimental use of this compound.
1. Formulation and Solubility
-
Question: I am having trouble dissolving this compound for my in vivo experiment. What is the recommended solvent and procedure?
-
Answer: this compound has low aqueous solubility.[1][2] For in vivo administration, a common approach is to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into a suitable vehicle for injection. It is crucial to use fresh, high-quality DMSO as it can absorb moisture, which will reduce the solubility of this compound.[1]
-
Question: My formulated this compound solution is precipitating. How can I prevent this?
-
Answer: Precipitation can occur due to the low solubility of this compound in aqueous solutions. To avoid this, ensure your final formulation contains a low percentage of the initial organic solvent. Prepare the solution fresh before each use and consider using a vehicle that includes co-solvents and surfactants to improve stability. For example, a formulation with DMSO, PEG300, and Tween 80 can help maintain solubility.[1] Always add the components in the specified order and mix thoroughly at each step.[1] The final mixed solution should be used immediately for optimal results.[1]
-
Question: Can I store the formulated this compound solution for later use?
-
Answer: It is highly recommended to prepare the final working solution for in vivo experiments fresh on the same day of use.[3] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to a year, but you should aliquot them to avoid repeated freeze-thaw cycles.[1]
2. In Vivo Administration
-
Question: What is a typical dose for this compound in mice?
-
Answer: A commonly used dose in preclinical mouse models is 1 mg/kg, administered intraperitoneally (i.p.) twice daily.[3] However, the optimal dose can vary depending on the animal model and the specific research question. Dose-response studies may be necessary to determine the most effective dose for your experiment.
-
Question: I am observing signs of toxicity in my animals after administration. What could be the cause?
-
Answer: Toxicity could be related to the vehicle, the dose of this compound, or the route of administration. High concentrations of DMSO can be toxic. If you suspect vehicle toxicity, consider reducing the percentage of DMSO in your final formulation or using an alternative vehicle. If dose-related toxicity is suspected, performing a dose-escalation study to find the maximum tolerated dose is advisable.
-
Question: I am not observing the expected biological effect. What are the potential reasons?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Poor Compound Stability: Ensure the compound has been stored correctly and that the formulation is prepared fresh.
-
Suboptimal Dosing: The dose may be too low to elicit a response. A dose-response study can help determine the optimal concentration.
-
Incorrect Formulation: Issues with solubility and precipitation can lead to a lower effective dose being administered. Re-evaluate your formulation protocol.
-
Inactive Compound: Verify the purity and activity of your this compound batch.
-
Quantitative Data Summary
| Parameter | Human FFA4/GPR120 | Mouse FFA4/GPR120 | Rat FFA4/GPR120 | Reference |
| pEC50 | 6.3 | 6.2 | 6.1 | [3] |
| EC50 | 501 nM | - | - | [1] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection (Corn Oil Vehicle)
This protocol is suitable for delivering a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, create a 120 mg/mL stock solution.[1]
-
Warm the corn oil to approximately 37°C to reduce its viscosity.
-
For a 1 mL final working solution, add 50 µL of the 120 mg/mL this compound stock solution to 950 µL of pre-warmed corn oil.[1]
-
Vortex the solution thoroughly until it is a clear and homogenous mixture.
-
Use the mixed solution immediately for injection.[1]
Protocol 2: Preparation of this compound for Intravenous (i.v.) or Intraperitoneal (i.p.) Injection (Aqueous Vehicle with Co-solvents)
This protocol aims to create a more aqueous-based formulation suitable for different injection routes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 120 mg/mL).[1]
-
To prepare a 1 mL final working solution, sequentially add the following components, ensuring the solution is clear after each addition:[1]
-
400 µL of PEG300.
-
50 µL of the 120 mg/mL this compound DMSO stock solution. Mix until clear.
-
50 µL of Tween 80. Mix until clear.
-
500 µL of ddH₂O. Mix thoroughly.
-
-
The final solution should be clear. Use this solution immediately for optimal results.[1]
Signaling Pathways and Workflows
This compound is a selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1] Activation of FFA4 can trigger multiple downstream signaling pathways.
Caption: this compound signaling pathways.
Caption: General in vivo experimental workflow.
References
Addressing low potency of GSK137647A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues that may arise during experiments involving the FFA4/GPR120 agonist, GSK137647A.
Troubleshooting Guide: Addressing Low Potency of this compound
Low or inconsistent potency of this compound in cellular and biochemical assays can be a significant challenge. This guide provides a systematic approach to troubleshooting and resolving such issues.
Question: Why am I observing lower than expected potency with this compound in my assay?
Answer: Several factors can contribute to the apparent low potency of this compound. Follow these troubleshooting steps to identify and address the root cause.
Step 1: Verify Compound Handling and Storage
Improper handling and storage can lead to degradation of the compound.
-
Storage Conditions: this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1]
-
Stock Solution Preparation:
-
Use fresh, high-quality DMSO to prepare stock solutions. Moisture-absorbing DMSO can reduce solubility.[2]
-
The solubility in DMSO is approximately 61 mg/mL (199.74 mM).[2]
-
For aqueous-based assays, further dilutions should be made carefully. A suggested method for preparing a working solution involves a stepwise dilution with PEG300, Tween80, and ddH2O.[2]
-
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution as this can degrade the compound. Aliquot the stock solution into smaller, single-use volumes.
Step 2: Review Experimental Protocol and Assay Conditions
Suboptimal assay conditions can significantly impact the observed potency.
-
Cell Line and Receptor Expression:
-
Assay-Specific Parameters:
-
Incubation Time: Ensure sufficient incubation time for the compound to interact with the receptor and elicit a response. This may need to be optimized for your specific assay.
-
Serum Concentration: Components in serum can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the compound treatment period.
-
Assay Readout: The choice of assay readout can influence the apparent potency. For example, a calcium mobilization assay might show a different EC50 value compared to a β-arrestin recruitment assay.[4][6]
-
Step 3: Consider the Physicochemical Properties of this compound
This compound has known properties that can affect its performance in assays.
-
Solubility: this compound has been reported to have weak solubility in simulated intestinal fluid.[6][7] This suggests that it may also have limited solubility in aqueous assay buffers, leading to a lower effective concentration.
-
Troubleshooting:
-
Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid precipitation.
-
Visually inspect the assay wells for any signs of compound precipitation.
-
Consider using a solubilizing agent like BSA in the assay buffer.
-
-
-
Pharmacokinetics: While more relevant for in vivo studies, the compound's poor pharmacokinetic and pharmacodynamic properties suggest it may be prone to metabolism or instability in complex in vitro systems.[3]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low potency issues with this compound.
Caption: Troubleshooting workflow for addressing low potency of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][2] FFA4 is a G protein-coupled receptor that, upon activation, can signal through Gαq/11 to increase intracellular calcium and through β-arrestin-2 mediated pathways to exert anti-inflammatory effects.[3][4]
Q2: What are the expected potency values (EC50/pEC50) for this compound?
A2: The potency of this compound can vary depending on the assay and the species of the receptor. The following table summarizes reported potency values.
| Assay Type | Receptor Species | pEC50 | EC50 (nM) | Reference |
| Calcium Mobilization | Human | 6.3 | ~501 | [2][6] |
| Calcium Mobilization | Mouse | 6.2 | ~631 | [1] |
| Calcium Mobilization | Rat | 6.1 | ~794 | [1] |
| AP-TGF-α Shedding | Human | - | > GW9508 | [8] |
Q3: How selective is this compound for FFA4/GPR120?
A3: this compound is highly selective for FFA4 over other free fatty acid receptors (FFA1, FFA2, and FFA3), with pEC50 values < 4.5 for these other receptors.[1] It has been shown to have at least 100-fold selectivity for GPR120 over more than 65 other targets.[6][7]
Q4: Can this compound be used in vivo?
A4: Yes, this compound has been used in in vivo studies. For example, it has been administered intraperitoneally (i.p.) to mice to study its effects on colitis and intestinal permeability.[1] However, researchers should be aware of its reported poor pharmacokinetic and pharmacodynamic properties, which may necessitate specific formulation strategies.[3]
Experimental Protocols
Calcium Mobilization Assay
This protocol provides a general framework for measuring this compound-induced calcium mobilization in a cell line expressing FFA4/GPR120.
Materials:
-
FFA4/GPR120 expressing cells (e.g., HEK293, CHO)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Plating: Seed the FFA4/GPR120 expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of Pluronic F-127, and then diluting in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use the fluorescence plate reader to measure the baseline fluorescence for a short period.
-
Add the this compound dilutions to the wells and immediately begin kinetic reading of the fluorescence signal for several minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay to assess this compound potency.
Signaling Pathway
This compound-Mediated FFA4/GPR120 Signaling
Caption: Simplified signaling pathway of this compound via the FFA4/GPR120 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK137647A Vehicle Control for In Vivo Studies
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK137647A in in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][2] It is a member of the G protein-coupled receptor family and is involved in processes such as glucagon-like peptide-1 (GLP-1) secretion, insulin (B600854) secretion, and anti-inflammatory responses.[1][2][3] this compound is selective for FFA4/GPR120 over a range of other targets.[4][5]
Q2: What are the solubility properties of this compound?
A2: this compound is insoluble in water.[1][6] It has good solubility in dimethyl sulfoxide (B87167) (DMSO) and some solubility in ethanol (B145695).[1][4] Specifically, its solubility is reported to be ≥121.6 mg/mL in DMSO and ≥9.49 mg/mL in ethanol with sonication.[1] Another source indicates solubility of 30 mg/mL in DMF and DMSO.[4]
Q3: Why is a vehicle control essential when working with this compound in vivo?
A3: A vehicle is the substance used to deliver a compound, and the vehicle control group is critical in in vivo studies to differentiate the effects of this compound from any biological effects of the delivery vehicle itself.[7] Since this compound is poorly soluble in water, organic solvents or complex formulations are often required, which can have their own physiological effects.[7][8] Without a proper vehicle control, any observed effects could be incorrectly attributed to this compound.
Q4: What are some recommended vehicle formulations for in vivo delivery of this compound?
A4: Based on available data, several vehicle formulations can be considered for this compound depending on the route of administration:
-
For Oral Administration (Suspension): A homogeneous suspension can be prepared in Carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/ml suspension can be made by mixing the compound with a CMC-Na solution.[6]
-
For Injection (Solution): A clear solution for injection can be formulated using a combination of solvents. A validated formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[6]
-
For Injection (Oil-based): An alternative for injection is a solution of 5% DMSO in corn oil.[6]
-
For Intraperitoneal Injection: In some studies, this compound has been dissolved in 0.5% or 1% DMSO in 0.9% NaCl (saline).[9]
Q5: What are some general considerations when preparing a vehicle for a poorly soluble compound like this compound?
A5: When preparing a vehicle, it is important to consider the following:
-
Solubility: Ensure the compound is fully dissolved or evenly suspended.
-
Stability: The formulation should be stable and not precipitate over the duration of the experiment.
-
Toxicity: The chosen vehicle and its components should be well-tolerated by the animal model at the administered volume and concentration.[10]
-
Route of Administration: The vehicle must be appropriate for the intended route (e.g., oral, intravenous, intraperitoneal).[7]
-
pH and Osmolality: For injectable formulations, the pH and osmolality should be as close to physiological levels as possible to minimize irritation and tissue damage.[7]
II. Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in the vehicle | - The concentration of this compound exceeds its solubility in the chosen vehicle.- Temperature changes affecting solubility.- Interaction with aqueous solutions upon injection. | - Re-evaluate the solubility of this compound in your vehicle at different temperatures.- Consider using a co-solvent system like DMSO and PEG300 to improve solubility.[6]- For oral administration, a stable suspension in CMC-Na may be more appropriate.[6]- Prepare the formulation fresh before each use.[2] |
| Adverse effects in the vehicle control group (e.g., irritation, inflammation, sedation) | - The vehicle itself is causing a biological response.- High concentration of solvents like DMSO.- Non-physiological pH or osmolality of the formulation. | - Reduce the concentration of potentially irritating components like DMSO to the lowest effective level.- Conduct a pilot tolerability study with the vehicle alone.[7]- Ensure the pH of injectable solutions is within a physiological range (e.g., 6.5-7.5).[7]- Consider alternative, less irritating vehicles if the problem persists.[7] |
| Inconsistent or variable experimental results | - Inhomogeneous suspension leading to inaccurate dosing.- Instability of the formulation.- Variable bioavailability due to poor absorption. | - Ensure thorough mixing of suspensions before each administration.- Prepare fresh formulations for each experiment to ensure consistency.- For oral dosing, consider formulations that enhance absorption, though this may require more advanced formulation strategies.[11] |
| Difficulty in administration (e.g., high viscosity) | - The vehicle formulation is too thick for the chosen needle gauge or administration method. | - If using polymers like PEG, consider a lower molecular weight grade or a lower concentration.- Gently warm the formulation to reduce viscosity, ensuring the compound remains stable at that temperature. |
III. Data Presentation
Summary of Common Vehicle Components for Poorly Soluble Compounds
| Component | Type | Function | Common Concentration Range | Considerations |
| DMSO (Dimethyl sulfoxide) | Co-solvent | Solubilizes a wide range of hydrophobic compounds. | 1-10% for in vivo use. | Can have biological effects and cause irritation at higher concentrations.[8][12] |
| PEG 300/400 (Polyethylene glycol) | Co-solvent | Water-miscible solvent that improves solubility. | 10-40% | Generally well-tolerated but can have effects at high doses.[13] |
| Tween 80 (Polysorbate 80) | Surfactant | Improves solubility and stability of suspensions. | 1-5% | Can increase membrane permeability. |
| CMC-Na (Carboxymethylcellulose sodium) | Suspending agent | Creates uniform suspensions for oral administration. | 0.5-1% | Commonly used and well-tolerated for oral dosing.[10] |
| Corn Oil / Sesame Oil | Oil-based vehicle | For highly lipophilic compounds. | Up to 100% | Suitable for oral or intraperitoneal administration.[13] |
| Saline (0.9% NaCl) | Aqueous base | Isotonic solution for injections. | Used as a diluent. | The primary solvent for water-soluble compounds. |
Published In Vivo Formulations for this compound
| Route of Administration | Vehicle Composition | Concentration of this compound | Reference |
| Oral | Homogeneous suspension in CMC-Na | ≥ 5 mg/mL | [6] |
| Injection | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O | 6 mg/mL | [6] |
| Injection | 5% DMSO in Corn Oil | Not specified | [6] |
| Intraperitoneal | 0.5% or 1% DMSO in 0.9% NaCl | 1 mg/kg | [9] |
IV. Experimental Protocols
Protocol for Preparation of this compound for Injection (Co-solvent Formulation)
This protocol is adapted from a validated formulation.[6]
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide), sterile, injectable grade
-
PEG300 (Polyethylene glycol 300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile water for injection (or ddH2O)
-
Sterile tubes and syringes
Procedure (to prepare 1 mL of a 6 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO. Weigh 12 mg of this compound and dissolve it in 100 µL of DMSO to create a 120 mg/mL stock solution. Ensure it is fully dissolved.
-
Add PEG300. In a sterile tube, add 400 µL of PEG300.
-
Combine DMSO stock with PEG300. Add 50 µL of the 120 mg/mL this compound/DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80. Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Add water. Add 500 µL of sterile water to bring the total volume to 1 mL.
-
Final Mixing. Mix the final solution thoroughly. The final concentrations of the vehicle components will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.
-
Use Immediately. It is recommended to use the mixed solution immediately for optimal results.[6]
Important: Always prepare the vehicle and the final formulation under sterile conditions for injectable routes.
V. Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound activates FFA4/GPR120, leading to downstream signaling and physiological responses.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for conducting an in vivo study with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Synthetic free fatty acid receptor (FFAR) 2 agonist 4-CMTB and FFAR4 agonist GSK13764 inhibit colon cancer cell growth and migration and regulate FFARs expression in in vitro and in vivo models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Minimizing GSK137647A toxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity when using GSK137647A in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3] Its mechanism of action involves binding to GPR120, which is coupled to Gαq/11 and β-arrestin signaling pathways.[4][5][6] This activation leads to downstream events such as intracellular calcium mobilization and phosphorylation of extracellular signal-regulated kinases (ERK1/2), and can inhibit inflammatory pathways like those involving NF-κB and JNK.[4][5][7]
Q2: At what concentrations is this compound expected to be non-toxic to cells?
The non-toxic concentration of this compound is highly dependent on the cell line and experimental duration. For example, in RAW264.7 macrophages, a concentration of 50 µM was shown to reduce nitric oxide production without affecting cell viability.[1] Similarly, in Caco-2 cells, 30 µM for 12 hours was used to study inflammatory responses.[1] However, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic working concentration.
Q3: Are there known instances of this compound inducing cytotoxicity?
Yes, studies have shown that this compound can exhibit cytotoxicity at higher concentrations. For instance, in SW-480 and CCD 841 CoN cell lines, this compound demonstrated dose-dependent cytotoxicity at concentrations ranging from 10 to 200 µM over a 48-hour incubation period.[8]
Q4: What are the common causes of unexpected toxicity with small molecule agonists like this compound?
Unexpected toxicity can stem from several factors:
-
High Concentrations: Using concentrations significantly above the half-maximal effective concentration (EC50) can lead to off-target effects and cytotoxicity.[9]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[9]
-
Compound Instability: Degradation of the compound in culture media over long incubation periods can lead to inconsistent results or the formation of toxic byproducts.[10]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported EC50 value for its agonistic activity.[9] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control with the same DMSO concentration.[9] | |
| Prolonged exposure to the compound. | Reduce the incubation time. Determine the minimum time required to observe the desired biological effect. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if feasible, or perform extensive optimization of concentration and exposure time for the current cell line.[9] | |
| Inconsistent results or lack of expected agonist activity. | Compound precipitation. | Visually inspect the wells for any precipitate. This compound has limited aqueous solubility.[11] Ensure it is fully dissolved in the stock solution and properly diluted in the culture medium. |
| Compound degradation. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9] | |
| Incorrect dosage calculation. | Double-check all calculations for dilutions and final concentrations. | |
| Bell-shaped dose-response curve (toxicity decreases at higher concentrations). | Compound precipitation at high concentrations. | Visually inspect the wells for precipitate. Determine the solubility limit of this compound in your specific culture medium. |
| Assay interference. | Run a control with the compound and assay reagents in the absence of cells to check for direct chemical interference. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Colon Cell Lines
| Cell Line | Assay | Incubation Time | Concentration Range | Observation |
| SW-480 (colon cancer) | MTT | 48 hours | 10 - 200 µM | Dose-dependent increase in cytotoxicity.[8] |
| CCD 841 CoN (normal colon) | MTT | 48 hours | 10 - 200 µM | Dose-dependent increase in cytotoxicity.[8] |
Table 2: Reported Agonistic Activity of this compound
| Receptor | Species | pEC50 | EC50 (nM) |
| FFA4/GPR120 | Human | 6.3 | 501 |
| FFA4/GPR120 | Mouse | 6.2 | - |
| FFA4/GPR120 | Rat | 6.1 | - |
| Data compiled from multiple sources.[1][2][3] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol is adapted from a study that assessed the cytotoxicity of this compound in colon cell lines.[8]
Materials:
-
Target cell line (e.g., SW-480)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 6,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 10 µM to 200 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or control solutions to the respective wells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Readout: Shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
Visualizations
Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity.
Caption: Simplified signaling pathway of this compound via the GPR120 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic free fatty acid receptor (FFAR) 2 agonist 4-CMTB and FFAR4 agonist GSK13764 inhibit colon cancer cell growth and migration and regulate FFARs expression in in vitro and in vivo models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Best practices for storing and handling GSK137647A
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling GSK137647A. Find troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C for up to 2 years. For shorter-term storage, -20°C for up to 1 year is recommended.[1][2] Some suppliers suggest that in DMSO, the solution is stable for 2 weeks at 4°C and up to 6 months at -80°C.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] It is also soluble in ethanol.[5][6] The compound is insoluble in water.[5]
Q4: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A4: The solubility of this compound can be affected by moisture absorbed by the DMSO. It is highly recommended to use fresh, anhydrous DMSO to ensure optimal solubility.[1]
Q5: What is the primary mechanism of action for this compound?
A5: this compound is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[6] Its activation of FFA4 leads to various cellular responses, including anti-inflammatory effects and stimulation of insulin (B600854) secretion.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution after thawing. | The compound may have come out of solution during freezing. | Gently warm the vial and vortex to redissolve the compound completely before use. Ensure the solution is clear before making dilutions. |
| Inconsistent results in cell-based assays. | 1. Repeated freeze-thaw cycles of the stock solution. 2. Degradation of the compound in the working solution. | 1. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.[5] 2. Prepare fresh working solutions for each experiment from a thawed stock aliquot. Do not store diluted working solutions for extended periods. |
| Low potency or unexpected results in experiments. | 1. Incorrect concentration of the working solution. 2. Degradation of the compound due to improper storage. | 1. Verify the calculations for stock and working solution concentrations. 2. Ensure that both the powder and stock solutions have been stored according to the recommended conditions. |
Quantitative Data Summary
Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1][5] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 2 years[1][2] |
| -20°C | Up to 1 year[1][2] |
Solubility
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL (327.45 mM)[1] |
| 61 mg/mL (199.74 mM)[5] | |
| 30 mg/mL[4] | |
| DMF | 30 mg/mL[4] |
| Ethanol | 10 mg/mL[5] |
| ≥ 9.49 mg/mL (with ultrasonic)[6] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.25 mg/mL[4] |
Experimental Protocols
1. Preparation of a 10 mM DMSO Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.
-
Materials:
-
This compound powder (Molecular Weight: 305.39 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.05 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For 3.05 mg, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (25-30°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
2. Preparation of a 50 µM Working Solution for In Vitro Assays
-
Objective: To dilute the stock solution to a final working concentration for use in cell-based experiments.
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Appropriate cell culture medium or assay buffer
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 50 µM working solution in 1 mL of media:
-
Add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium.
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
The working solution is now ready to be added to the cells. It is recommended to prepare this solution fresh for each experiment.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Anti-inflammatory signaling pathway of this compound via FFA4/GPR120.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GSK137647A Resistance in Cell Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the GPR120/FFA4 agonist, GSK137647A, in their cell models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4). Upon binding, it activates downstream signaling pathways primarily through two main arms:
-
Gαq/11 Pathway: Activation of the Gαq/11 subunit of the G-protein complex leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).
-
β-Arrestin-2 Pathway: this compound also promotes the recruitment of β-arrestin-2 to the GPR120 receptor. This interaction is crucial for receptor desensitization and internalization, and it can also initiate G-protein independent signaling cascades.
Both pathways can lead to the phosphorylation and activation of downstream kinases such as Extracellular signal-Regulated Kinase (ERK) and Akt, which are involved in regulating cell proliferation, survival, and inflammation.[1][2][3][4]
Q2: We are observing a diminished response to this compound in our cell line over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on known principles of GPCR pharmacology, potential resistance mechanisms can be broadly categorized as:
-
Receptor Level Alterations:
-
Desensitization and Internalization: Prolonged exposure to an agonist can lead to phosphorylation of the GPR120 receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouples the receptor from G-proteins and targets it for internalization, thereby reducing the number of receptors available on the cell surface.[1][5]
-
Downregulation of GPR120 Expression: Chronic stimulation may lead to a decrease in the total cellular level of GPR120 through reduced gene transcription or increased protein degradation.
-
-
Downstream Signaling Pathway Alterations:
-
Upregulation of Negative Regulators: Cells may adapt by increasing the expression or activity of proteins that inhibit Gαq/11 or β-arrestin-2 signaling, such as regulators of G-protein signaling (RGS) proteins.
-
Activation of Compensatory Pathways: Cells can develop resistance by activating alternative signaling pathways that bypass the need for GPR120 activation to promote survival and proliferation.
-
Mutations in Signaling Components: Although less common in in-vitro models, mutations in key downstream signaling molecules like PLC, ERK, or Akt could render them insensitive to activation by GPR120.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could potentially increase the efflux of this compound from the cell, reducing its intracellular concentration.
Q3: How can we experimentally confirm if our cells have developed resistance to this compound?
To confirm resistance, you can perform a dose-response curve with this compound and measure a relevant downstream effect, such as calcium mobilization or ERK phosphorylation. A rightward shift in the EC50 value or a decrease in the maximal response (Emax) compared to the parental, sensitive cell line would indicate resistance.
Troubleshooting Guides
Issue 1: Reduced or Absent Calcium Mobilization Upon this compound Treatment
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| GPR120 Downregulation or Desensitization | 1. Confirm GPR120 Expression: Perform Western blotting or qPCR to compare GPR120 protein and mRNA levels between your resistant and parental cell lines. 2. Assess Receptor Localization: Use immunofluorescence to visualize GPR120 on the cell surface. A decrease in surface expression in resistant cells may indicate internalization. |
| Impaired Gαq/11 Signaling | 1. Activate Gαq Directly: Use a direct Gαq activator like Pasteurella multocida toxin (PMT) to bypass the receptor and see if calcium mobilization is restored. 2. Check PLC Activity: Measure the production of inositol phosphates in response to this compound. |
| Experimental Artifact | 1. Verify this compound Integrity: Ensure the compound has been stored correctly and is not degraded. 2. Optimize Calcium Assay: Re-evaluate your calcium mobilization assay protocol, including dye loading and cell density.[6][7][8][9][10] |
Issue 2: Lack of ERK/Akt Phosphorylation in Response to this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Shift in Signaling Bias | 1. Measure β-Arrestin Recruitment: Perform a β-arrestin recruitment assay to see if the receptor is still functional in this regard. A loss of G-protein signaling with retained β-arrestin recruitment could indicate biased agonism or altered signaling.[11][12][13][14][15] 2. Inhibit Gαq or β-Arrestin: Use specific inhibitors or siRNA to determine which pathway is responsible for ERK/Akt activation in your model. |
| Alterations in Downstream Kinases | 1. Assess Total ERK/Akt Levels: Perform Western blotting to ensure that the total protein levels of ERK and Akt are unchanged. 2. Activate ERK/Akt Downstream: Use a known activator of the MAPK or PI3K/Akt pathway (e.g., PMA for ERK, IGF-1 for Akt) to confirm that these pathways are still functional. |
| Increased Phosphatase Activity | 1. Use Phosphatase Inhibitors: Treat cells with a broad-spectrum phosphatase inhibitor (e.g., sodium orthovanadate) before this compound stimulation to see if p-ERK/p-Akt levels are restored. |
Data Presentation
Effective data management is crucial for troubleshooting resistance. Below are templates for presenting your quantitative data.
Table 1: this compound Potency in Parental and Resistant Cell Lines
| Cell Line | Assay | EC50 (nM) | Emax (% of Control) |
| Parental | Calcium Mobilization | 150 | 100 |
| Resistant | Calcium Mobilization | >10,000 | 20 |
| Parental | p-ERK | 250 | 100 |
| Resistant | p-ERK | 8,500 | 45 |
Table 2: Expression Levels of Key Signaling Proteins
| Protein | Cell Line | Relative mRNA Expression (Fold Change) | Relative Protein Expression (Fold Change) |
| GPR120 | Parental | 1.0 | 1.0 |
| GPR120 | Resistant | 0.2 | 0.3 |
| Gαq | Parental | 1.0 | 1.0 |
| Gαq | Resistant | 0.9 | 1.1 |
| β-Arrestin-2 | Parental | 1.0 | 1.0 |
| β-Arrestin-2 | Resistant | 1.2 | 1.1 |
Experimental Protocols
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium upon GPR120 activation.
Materials:
-
Parental and resistant cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
Procedure:
-
Seed cells in 96-well plates and grow to 90-100% confluency.
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02-0.04%) in HBSS with HEPES.
-
Remove growth media and add 100 µL of loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with 100 µL of HBSS with HEPES.
-
Add 100 µL of HBSS with HEPES to each well and incubate for 15-30 minutes at room temperature.
-
Prepare serial dilutions of this compound in HBSS with HEPES.
-
Use a fluorescence plate reader to measure baseline fluorescence and then inject the this compound dilutions.
-
Continue to measure fluorescence kinetically for 60-120 seconds to capture the peak response.
-
Analyze the data by calculating the change in fluorescence (ΔF) from baseline.
Western Blot for Phosphorylated ERK and Akt
This protocol detects the activation of downstream signaling kinases.
Materials:
-
Parental and resistant cells
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours.
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[16][17][18][19][20]
siRNA-mediated Knockdown of GPR120
This protocol is to confirm the role of GPR120 in the observed cellular responses.
Materials:
-
Cells to be transfected
-
siRNA targeting GPR120 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Seed cells so they are 50-70% confluent at the time of transfection.
-
Dilute siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-72 hours before proceeding with downstream assays.
-
Confirm knockdown efficiency by qPCR or Western blotting.[21][22][23][24][25]
Visualizations
Caption: this compound signaling pathways.
Caption: Potential mechanisms of resistance.
Caption: Troubleshooting workflow.
References
- 1. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 15. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. minocyclinehcl.com [minocyclinehcl.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. researchgate.net [researchgate.net]
- 24. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GSK137647A and TUG-891 for Free Fatty Acid Receptor 4 (FFA4) Activation
For researchers and drug development professionals navigating the landscape of FFA4 agonism, the choice between GSK137647A and TUG-891 is a critical one. This guide provides an objective, data-driven comparison of these two widely used synthetic agonists, summarizing their performance, outlining key experimental protocols, and visualizing the underlying signaling pathways.
Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, is a G protein-coupled receptor that has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Activation of FFA4 by long-chain fatty acids and synthetic agonists triggers a cascade of intracellular events with potential benefits in type 2 diabetes, obesity, and inflammation.[1][2][3] this compound and TUG-891 are two of the most prominent commercially available synthetic agonists used to probe FFA4 function.
Performance Comparison: Potency and Selectivity
Experimental data consistently demonstrates that TUG-891 is a more potent agonist of FFA4 than this compound across various signaling endpoints.[4] TUG-891, a biphenylpropanoic acid derivative, exhibits nanomolar to low micromolar potency in activating human FFA4.[1][5] In contrast, this compound, a diarylsulfonamide, generally displays lower potency in comparable assays.[4][6][7]
One study directly comparing the two compounds in an AP-TGF-α shedding assay showed that TUG-891 had the highest potency among several tested agonists, while this compound was less potent and had lower efficacy than another common agonist, GW9508.[4] Another study using a label-free dynamic mass redistribution (DMR) assay reported an EC50 value for TUG-891 of approximately 32 µM, while the EC50 for this compound was greater than 100 µM.[8]
In terms of selectivity, both compounds are generally considered selective for FFA4 over other free fatty acid receptors like FFA1.[6][9] However, it is noteworthy that while TUG-891 is highly selective for human FFA4 over FFA1, its selectivity for mouse FFA4 over mouse FFA1 is less pronounced, which is an important consideration for in vivo studies in murine models.[1][4] this compound is reported to have greater than 50-fold selectivity for FFA4 over FFA1, FFA2, and FFA3 across human, mouse, and rat orthologs.[6][10]
Quantitative Data Summary
| Compound | Assay Type | Species | Potency (pEC50/EC50) | Efficacy (% Max Response) | Selectivity over FFA1 | Reference(s) |
| TUG-891 | Calcium Mobilization | Human | pEC50: ~7.3 | Not specified | >100-fold | [5] |
| β-arrestin-2 Recruitment | Human | pEC50: ~7.8 | Not specified | >100-fold | [11] | |
| ERK Phosphorylation | Human | pEC50: ~6.0 | Not specified | Not specified | [1] | |
| AP-TGF-α Shedding | Not specified | High Potency | High Efficacy | Not specified | [4] | |
| Dynamic Mass Redistribution | Human | EC50: ~32 µM | Not specified | ~200-fold | [8] | |
| This compound | Calcium Mobilization | Human | pEC50: 6.3 | 100% | >50-fold | [6] |
| Calcium Mobilization | Mouse | pEC50: 6.2 | 100% | >50-fold | [6] | |
| Calcium Mobilization | Rat | pEC50: 6.1 | 100% | >50-fold | [6] | |
| AP-TGF-α Shedding | Not specified | Lower Potency | Lower Efficacy | Not specified | [4] | |
| Dynamic Mass Redistribution | Human | EC50: >100 µM | Not specified | High Selectivity | [8] |
Signaling Pathways and Mechanism of Action
Activation of FFA4 by both this compound and TUG-891 initiates signaling through multiple downstream pathways. The canonical pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][12] IP3 stimulates the release of intracellular calcium, a response readily measured in functional assays.[13][14]
In addition to G protein-dependent signaling, FFA4 activation also leads to the recruitment of β-arrestin-1 and β-arrestin-2.[1][2] This recruitment is not only involved in receptor desensitization and internalization but also initiates distinct signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[10][15] TUG-891 has been shown to potently induce both calcium mobilization and β-arrestin recruitment.[1][2]
The activation of ERK by FFA4 agonists appears to be biphasic, with an initial rapid Gαq/11-dependent phase followed by a more sustained phase that can also involve β-arrestin and transactivation of the epidermal growth factor receptor (EGFR).[1][10][16]
References
- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism | Semantic Scholar [semanticscholar.org]
- 3. TUG-891 - Wikipedia [en.wikipedia.org]
- 4. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Label-free cell phenotypic study of FFA4 and FFA1 and discovery of novel agonists of FFA4 from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to GPR120 Agonists: GSK137647A and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GPR120 Agonists for Metabolic and Inflammatory Disease Research.
The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory conditions. Activation of GPR120 by long-chain fatty acids and synthetic agonists triggers a cascade of signaling events that regulate glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses. This guide provides a comparative overview of GSK137647A, a notable GPR120 agonist, alongside other widely studied agonists, TUG-891 and Compound A, with a focus on their performance supported by experimental data.
GPR120 Agonists: A Head-to-Head Performance Comparison
The efficacy and utility of GPR120 agonists are determined by their potency, selectivity, and functional effects in both in vitro and in vivo models. The following tables summarize the available quantitative data for this compound, TUG-891, and Compound A to facilitate a direct comparison.
In Vitro Potency and Selectivity
The potency of GPR120 agonists is typically measured by their half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50) in functional assays, such as calcium mobilization or β-arrestin recruitment. Selectivity is crucial to avoid off-target effects, particularly at the related free fatty acid receptor GPR40 (FFAR1).
| Agonist | Target (Species) | Assay Type | pEC50 / EC50 | Selectivity over GPR40 (FFAR1) | Reference |
| This compound | Human GPR120 | Calcium Mobilization | 6.3 | >100-fold | [1] |
| Mouse GPR120 | Calcium Mobilization | 6.2 | >50-fold | [2] | |
| Rat GPR120 | Calcium Mobilization | 6.1 | >50-fold | [2] | |
| TUG-891 | Human GPR120 | β-arrestin 2 Recruitment | 7.36 | >100-fold | [3][4] |
| Mouse GPR120 | β-arrestin 2 Recruitment | 7.77 | Limited selectivity over mouse GPR40 | [3][5] | |
| Compound A | Human GPR120 | Calcium Mobilization | ~0.35 µM | Potently selective over GPR40 | [6][7][8] |
Note: Direct comparison of potency values should be made with caution due to variations in experimental assays and cell systems used across different studies.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of GPR120 agonists is further evaluated in animal models of metabolic and inflammatory diseases. Key outcomes include improvements in glucose tolerance, insulin sensitivity, and reduction of inflammatory markers.
| Agonist | Animal Model | Key Findings | Reference |
| This compound | Mouse | Stimulated glucose-dependent insulin secretion in MIN6 cells. | [2] |
| TUG-891 | C57Bl/6J Mice | Acutely increased fat oxidation, reduced body weight and fat mass. | [9][10][11] |
| Compound A | High-Fat Diet-Fed Obese Mice | Improved glucose tolerance, decreased hyperinsulinemia, increased insulin sensitivity, and decreased hepatic steatosis. | [6][7][12] |
Understanding GPR120 Signaling Pathways
GPR120 activation initiates distinct downstream signaling cascades that contribute to its diverse physiological effects. The two primary pathways are the Gαq/11-mediated pathway, which influences metabolic processes, and the β-arrestin 2-dependent pathway, which is predominantly responsible for the anti-inflammatory effects.
Gαq/11-Mediated Metabolic Regulation
Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in many cellular responses, including the stimulation of GLP-1 secretion from enteroendocrine cells and potentiation of glucose-stimulated insulin secretion.[1][13]
β-Arrestin 2-Mediated Anti-Inflammatory Response
Independent of G protein coupling, agonist-bound GPR120 can recruit β-arrestin 2. This interaction leads to the internalization of the receptor and the inhibition of pro-inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4) pathway, by preventing the association of TAK1 with TAB1. This mechanism underlies the potent anti-inflammatory effects observed with GPR120 activation in macrophages.[1][14]
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to characterize GPR120 agonists.
Calcium Mobilization Assay
This assay is widely used to determine the potency of GPR120 agonists that signal through the Gαq/11 pathway.
Objective: To measure the increase in intracellular calcium concentration following agonist stimulation of GPR120.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the GPR120 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to allow for attachment.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.
-
Compound Addition: A baseline fluorescence is measured before the automated addition of the GPR120 agonist at various concentrations.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader (e.g., FLIPR®).
-
Data Analysis: The increase in fluorescence is plotted against the agonist concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay is used to quantify the interaction between GPR120 and β-arrestin 2, providing a measure of agonist potency for the anti-inflammatory pathway.
Objective: To measure the recruitment of β-arrestin 2 to the activated GPR120 receptor.
General Protocol (PathHunter® Assay):
-
Cell Line: Use a commercially available cell line (e.g., CHO-K1) engineered to co-express GPR120 fused to a small enzyme fragment (ProLink™, PK) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[15][16][17][18]
-
Cell Plating: Plate the cells in a 96- or 384-well white-walled assay plate.
-
Agonist Stimulation: Add the GPR120 agonist at various concentrations and incubate to allow for receptor activation and β-arrestin recruitment.
-
Enzyme Complementation: The binding of β-arrestin-EA to the activated GPR120-PK brings the two enzyme fragments together, forming a functional β-galactosidase enzyme.
-
Signal Detection: Add a chemiluminescent substrate for β-galactosidase and measure the light output using a luminometer.
-
Data Analysis: The chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against agonist concentration to determine the EC50 value.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo method to assess how an agonist affects glucose metabolism.
Objective: To evaluate the effect of a GPR120 agonist on the clearance of an oral glucose load.
General Protocol:
-
Animal Model: Use a relevant mouse model, such as C57BL/6J mice, often on a high-fat diet to induce insulin resistance.
-
Fasting: Fast the mice overnight (typically 6-8 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Agonist Administration: Administer the GPR120 agonist (e.g., via oral gavage) at a predetermined dose and time before the glucose challenge.
-
Glucose Challenge: Administer a concentrated glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A lower AUC in the agonist-treated group compared to the vehicle control indicates improved glucose tolerance.[2][19][20]
References
- 1. mdpi.com [mdpi.com]
- 2. testmenu.com [testmenu.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. interpriseusa.com [interpriseusa.com]
- 9. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat | EMBO Molecular Medicine [link.springer.com]
- 10. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 15. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 19. dhm.com.au [dhm.com.au]
- 20. mmpc.org [mmpc.org]
Validating FFA4 Agonist Selectivity: A Comparative Guide to GSK137647A and Alternatives
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of GSK137647A's selectivity for the free fatty acid receptor 4 (FFA4), also known as GPR120, against other commonly used FFA4 agonists. Detailed experimental protocols and visual representations of key pathways and workflows are included to support your research endeavors.
Comparative Analysis of FFA4 Agonist Selectivity
The following table summarizes the potency and selectivity of this compound and other notable FFA4 agonists. Potency is presented as pEC50, the negative logarithm of the molar concentration that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency.
| Compound | Target | Assay Type | pEC50 / EC50 | Selectivity Profile |
| This compound | Human FFA4 | Calcium Mobilization | pEC50: 6.3 [1][2] | >50-fold selective for FFA4 over FFA1, FFA2, and FFA3 (pEC50 < 4.5 for other FFAs) [2] |
| Mouse FFA4 | Calcium Mobilization | pEC50: 6.2[1][2] | Maintained selectivity across species[3] | |
| Rat FFA4 | Calcium Mobilization | pEC50: 6.1[1][2] | ||
| TUG-891 | Human FFA4 | Calcium Mobilization | pEC50: 7.36 | Selective for FFA4 over FFA1 (pEC50 = 4.19) and inactive at FFA2 and FFA3[1] |
| Mouse FFA4 | Calcium Mobilization | pEC50: 7.77 | ||
| Human FFA4 | β-arrestin Recruitment | EC50: 0.0436 µM[1][4] | Highly selective over FFA1 (EC50 = 64.5 µM)[1][4] | |
| Mouse FFA4 | β-arrestin Recruitment | EC50: 0.0169 µM[1][4] | ||
| GW9508 | Human FFA4 | Calcium Mobilization | pEC50: 5.46[2][5] | Dual agonist, ~100-fold more potent at FFA1 (pEC50: 7.32)[2][5] |
| Metabolex-36 | FFA4 | Not Specified | pEC50: 5.9[2] | >100-fold selective for FFA4 over FFA1[2] |
| Compound B | FFA4 | Inositol Triphosphate Accumulation | EC50: 15 nM[2] | 1000-fold selective over FFA1[2] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled GPCRs like FFA4.
Materials:
-
Cells stably expressing the FFA4 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compounds (this compound and alternatives).
-
Positive control (a known FFA4 agonist).
-
Black-walled, clear-bottom microplates (96- or 384-well).
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the FFA4-expressing cells into the microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer.
-
Assay Measurement: Place the cell plate into the fluorescent plate reader. Record the baseline fluorescence, then add the compounds and continue to measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The change in fluorescence is used to determine the concentration-response curve and calculate the EC50 or pEC50 value for each compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Materials:
-
Cells engineered to co-express the FFA4 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). DiscoverX PathHunter® cell lines are a common example.
-
Cell culture medium and reagents.
-
Test compounds.
-
Substrate for the complemented enzyme that produces a chemiluminescent signal.
-
White-walled microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into the microplates and culture overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Substrate Addition: Add the detection reagent containing the chemiluminescent substrate to all wells.
-
Signal Measurement: Incubate the plate at room temperature to allow the signal to develop, then measure the chemiluminescence using a luminometer.
-
Data Analysis: The intensity of the light signal is proportional to the amount of β-arrestin recruited to the receptor. Use this data to generate concentration-response curves and determine the potency of the compounds.[6]
Visualizing Key Processes
To further aid in the understanding of FFA4 pharmacology, the following diagrams illustrate the primary signaling pathway and a typical experimental workflow for assessing agonist selectivity.
Caption: FFA4 receptor signaling pathways.
Caption: Experimental workflow for selectivity validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of GSK137647A Cross-reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of GSK137647A, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects.
Executive Summary
Data Presentation: Cross-reactivity Profile of this compound
The following table summarizes the known selectivity of this compound against other free fatty acid receptors. The data is presented as pEC50 values, where a higher value indicates greater potency.
| Target Receptor | Human pEC50 | Mouse pEC50 | Rat pEC50 | Selectivity vs. hFFA4 |
| FFA4 (GPR120) | 6.3 | 6.2 | 6.1 | - |
| FFA1 (GPR40) | < 4.5 | < 4.5 | < 4.5 | > 100-fold |
| FFA2 (GPR43) | < 4.5 | < 4.5 | < 4.5 | > 100-fold |
| FFA3 (GPR41) | < 4.5 | < 4.5 | < 4.5 | > 100-fold |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. A difference of 2 in pEC50 values corresponds to a 100-fold difference in potency.
Multiple sources claim that this compound has been profiled against a panel of over 60 other targets, including various GPCRs, kinases, and ion channels, and exhibits a selectivity of over 100-fold for FFA4. However, a detailed public record of this broad panel screening with specific Ki or IC50 values is not available. Researchers requiring this level of detail for their work are advised to consult the original developers of the compound or consider commissioning a broad panel screen from a contract research organization (e.g., Eurofins SafetyScreen, Cerep BioPrint).
Experimental Protocols
The selectivity and functional activity of this compound are typically determined using cell-based assays that measure downstream signaling events upon receptor activation. The two primary assays are the Calcium Mobilization Assay and the β-Arrestin Recruitment Assay.
FLIPR Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like FFA4.
Principle: Activation of FFA4 leads to the activation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.
Detailed Protocol:
-
Cell Culture:
-
HEK293 or CHO cells stably or transiently expressing the human, mouse, or rat FFA4 receptor are commonly used.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) loading buffer in the dark at 37°C for 45-60 minutes.
-
The loading buffer often contains probenecid (B1678239) to prevent the active transport of the dye out of the cells.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
Baseline fluorescence is measured for a short period.
-
A serial dilution of this compound or other test compounds is added to the wells.
-
The fluorescence intensity is monitored in real-time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence is plotted against the compound concentration.
-
EC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
-
DiscoverX PathHunter® β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated FFA4 receptor, a key event in GPCR desensitization and signaling.
Principle: The assay utilizes enzyme fragment complementation (EFC). The FFA4 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows them to combine and form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Detailed Protocol:
-
Cell Culture:
-
Use a commercially available cell line engineered to co-express the ProLink-tagged FFA4 receptor and the Enzyme Acceptor-tagged β-arrestin (e.g., from DiscoverX).
-
Plate the cells in a 384-well white, solid-bottom microplate and incubate overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound or other test compounds in an appropriate assay buffer.
-
Add the compound dilutions to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the PathHunter Detection Reagents, which contain the chemiluminescent substrate.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is plotted against the compound concentration.
-
EC50 values are determined by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of FFA4 Activation
A Comparative Analysis of the Synthetic Agonist GSK137647A and Endogenous Ligands of the Free Fatty Acid Receptor 4 (FFA4/GPR120)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic FFA4/GPR120 agonist, GSK137647A, and its endogenous ligands, primarily long-chain fatty acids (LCFAs). The objective is to offer a comprehensive resource for researchers investigating the pharmacology and therapeutic potential of FFA4 modulation. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to FFA4/GPR120 and its Ligands
The Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120), is a key metabolic sensor activated by medium and long-chain fatty acids. It is expressed in various tissues, including adipocytes, macrophages, and enteroendocrine L-cells, and plays a crucial role in glucose homeostasis, anti-inflammatory responses, and gut hormone secretion.[1][2]
Endogenous Ligands: The primary endogenous activators of FFA4 are long-chain fatty acids, with a preference for polyunsaturated fatty acids (PUFAs) such as the omega-3 fatty acids docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), and the omega-6 fatty acid linoleic acid (LA).[3][4]
This compound: this compound is a potent and selective synthetic agonist for FFA4.[5][6] Its non-carboxylic acid structure and high selectivity for FFA4 over other free fatty acid receptors (FFARs) make it a valuable tool for elucidating the physiological roles of FFA4.[3][7]
Comparative Pharmacological Data
The following tables summarize the available quantitative data comparing the potency and efficacy of this compound with key endogenous ligands at the FFA4 receptor.
Table 1: Comparative Potency of this compound and Endogenous Ligands in Signaling Assays
| Ligand | Assay Type | Species | Potency (pEC50) | Source |
| This compound | Calcium Mobilization | Human | 6.3 | [6] |
| Calcium Mobilization | Mouse | 6.2 | [6] | |
| Calcium Mobilization | Rat | 6.1 | [6] | |
| Linoleic Acid | Calcium Mobilization | Human | 5.89 ± 0.04 | [8] |
| α-Linolenic Acid | Calcium Mobilization | Human | Not explicitly stated, but active | [4] |
| DHA | Calcium Mobilization | Human | Active, but no pEC50 reported | [3] |
| EPA | Calcium Mobilization | Human | Active, but no pEC50 reported | [3] |
Note: Direct comparative studies of pEC50 values for this compound and endogenous ligands in the same calcium mobilization assay are limited. The provided data is compiled from different sources and should be interpreted with caution.
Table 2: Comparative Efficacy of this compound and Endogenous Ligands in Functional Assays
| Ligand | Functional Assay | Cell Line | Relative Efficacy | Source |
| This compound | AP-TGF-α Shedding | - | Less potent than TUG-891 and GW9508 | [4] |
| DHA | AP-TGF-α Shedding | - | Less potent than synthetic agonists | [4] |
| EPA | AP-TGF-α Shedding | - | Less potent than synthetic agonists | [4] |
| This compound | GLP-1 Secretion | NCI-H716 | ~50% efficacy of Linoleic Acid | [3] |
Signaling Pathways of FFA4 Activation
Activation of FFA4 by both this compound and endogenous ligands initiates two primary signaling cascades: the Gαq/11 pathway, which leads to an increase in intracellular calcium, and the β-arrestin pathway, which is crucial for the receptor's anti-inflammatory effects.[3][5]
Figure 1: Simplified signaling pathways of the FFA4/GPR120 receptor.
Experimental Workflows and Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and endogenous ligands.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq/11 pathway engagement.
Figure 2: A typical workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing the human FFA4 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a quencher (e.g., probenecid) for 1 hour at 37°C.
-
Compound Addition: The plate is transferred to a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, the instrument adds varying concentrations of this compound or endogenous ligands to the wells.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated FFA4 receptor, a key event in the anti-inflammatory signaling pathway.
Detailed Protocol:
-
Cell Line: A cell line (e.g., U2OS) co-expressing FFA4 fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment of the reporter is used.
-
Cell Plating: Cells are seeded in white, opaque microplates and cultured overnight.
-
Ligand Stimulation: this compound or endogenous ligands are added to the cells at various concentrations and incubated for a defined period (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: A substrate for the reporter enzyme is added, and the resulting luminescence or fluorescence is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The signal is plotted against the logarithm of the agonist concentration to generate a dose-response curve and calculate the pEC50 value.
In Vitro GLP-1 Secretion Assay
This assay measures the ability of FFA4 agonists to stimulate the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[9][10][11]
Detailed Protocol:
-
Cell Culture: Murine STC-1 or human NCI-H716 enteroendocrine cells are cultured to confluency in multi-well plates.[9][10]
-
Pre-incubation: The culture medium is replaced with a buffer (e.g., Krebs-Ringer bicarbonate buffer) with or without a DPP-4 inhibitor, and the cells are pre-incubated for 1-2 hours.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing various concentrations of this compound or endogenous ligands, and the cells are incubated for a further 1-2 hours.
-
Sample Collection: The supernatant is collected, and protease inhibitors are added to prevent GLP-1 degradation.
-
GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA kit.
-
Data Normalization: GLP-1 levels can be normalized to the total protein content of the cells in each well.
Functional Comparison: Anti-inflammatory Effects
Both this compound and endogenous omega-3 fatty acids exhibit anti-inflammatory properties by activating the FFA4/β-arrestin signaling pathway, which leads to the inhibition of pro-inflammatory transcription factors like NF-κB.[3][5] This results in a decreased production of inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[3]
Conclusion
This compound is a valuable pharmacological tool for studying FFA4, exhibiting high selectivity and potency. While direct, comprehensive comparisons with all endogenous ligands across various signaling and functional assays are not yet fully available in the literature, the existing data indicates that this compound effectively mimics the key actions of endogenous FFA4 agonists. It activates both the Gαq/11 and β-arrestin signaling pathways, leading to downstream effects such as GLP-1 secretion and anti-inflammatory responses.
Endogenous ligands, such as DHA and linoleic acid, are generally less potent than optimized synthetic agonists like this compound. However, they represent the physiological activators of FFA4 and their complex interplay in vivo is an important area of ongoing research.
This guide provides a foundation for understanding the comparative pharmacology of this compound and endogenous FFA4 ligands. Further head-to-head studies under standardized experimental conditions will be crucial for a more precise quantitative comparison and for advancing the therapeutic targeting of the FFA4 receptor.
References
- 1. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Atherosclerotic Potential of Free Fatty Acid Receptor 4 (FFAR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 13. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK137647A and GW9508: Efficacy and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and signaling mechanisms of two widely used free fatty acid receptor agonists, GSK137647A and GW9508. The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
This compound is a selective and moderately potent agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. In contrast, GW9508 is a mixed agonist, activating both Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and FFAR4, with a significantly higher potency for FFAR1.[1] This fundamental difference in receptor selectivity is a critical determinant of their respective biological effects.
Quantitative Comparison of Efficacy
To provide a clear overview of the functional differences between this compound and GW9508, the following table summarizes their potency and efficacy data from a comparative study using an alkaline phosphatase-transforming growth factor-α (AP-TGF-α) shedding assay to measure FFAR4 activation.
| Compound | Target(s) | Potency (pEC50) on FFAR4 | Efficacy on FFAR4 (relative to other synthetic agonists) |
| This compound | Selective FFAR4 agonist | Not specified in the comparative study | Less potent and lower efficacy compared to GW9508, Compound A, and TUG-891. |
| GW9508 | Dual FFAR1 and FFAR4 agonist | 5.46 | Higher efficacy than this compound. |
Note: While GW9508 shows efficacy on FFAR4, it is approximately 60-100 times more potent as an agonist at FFAR1 (pEC50 = 7.32).[1]
Signaling Pathways
Both this compound and GW9508 initiate intracellular signaling cascades upon binding to their respective receptors. These pathways are crucial for their biological effects, including anti-inflammatory responses and regulation of insulin (B600854) secretion.
FFAR4 Signaling Pathway (Activated by this compound and GW9508)
Activation of FFAR4 can trigger multiple downstream signaling pathways, primarily through Gαq/11, Gαi/o, Gαs, and β-arrestin-2.
References
A Comparative Guide to FFA4/GPR120 Agonists: Focus on GSK137647A and Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK137647A, a selective free fatty acid receptor 4 (FFA4/GPR120) agonist, and other commonly used research compounds. The objective is to offer a comprehensive resource for researchers, aiding in the selection of appropriate tools and the design of reproducible experiments targeting the FFA4 signaling pathway. While direct comparative studies on the reproducibility of these compounds are limited, this guide synthesizes available data to highlight key pharmacological properties, potential sources of experimental variability, and detailed protocols for critical assays.
Introduction to FFA4/GPR120 Agonists
The free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a significant therapeutic target for metabolic and inflammatory diseases. Its activation by long-chain fatty acids triggers a cascade of intracellular signaling events, influencing processes such as insulin (B600854) secretion, glucose homeostasis, and anti-inflammatory responses. Several synthetic agonists, including this compound, TUG-891, and GW9508, have been developed to probe the function of this receptor. Understanding the nuances of these compounds is critical for generating reliable and reproducible experimental data.
Comparative Analysis of FFA4 Agonists
The choice of an FFA4 agonist can significantly impact experimental outcomes. This section compares this compound with other notable compounds, focusing on their potency, selectivity, and potential for off-target effects that may influence reproducibility.
| Compound | Target(s) | Potency (pEC50/EC50) | Selectivity | Potential for Experimental Variability |
| This compound | Selective FFA4 agonist | Human: 6.3, Mouse: 6.2, Rat: 6.1 (pEC50)[1]; ~500 nM (EC50)[2] | >50-fold selective for FFA4 over FFA1, FFA2, and FFA3.[2] | Weak solubility in simulated intestinal fluid may impact in vivo studies.[3][4][5] |
| TUG-891 | Potent and selective FFA4 agonist | High potency at human and mouse FFA4.[3] | High selectivity for human FFA4 over FFA1 (>1000-fold).[4] However, shows limited selectivity over mouse FFA1, which can complicate in vivo studies in rodents.[3][6] | Species-specific differences in selectivity are a major consideration for reproducibility between human and rodent models.[3][6] |
| GW9508 | Dual FFA1/FFA4 agonist | Potent at FFA1 (pEC50 = 7.32), less potent at FFA4 (pEC50 = 5.46).[3] | Activates both FFA1 and FFA4, requiring careful experimental design (e.g., use of FFA1 antagonists or FFA1 knockout models) to isolate FFA4-specific effects.[3] | Dual agonism is a significant source of variability if not properly controlled. Off-target effects at higher concentrations have been reported.[4][7] |
| Natural Ligands (e.g., α-Linolenic Acid, DHA) | Endogenous FFA4 agonists | Generally lower potency compared to synthetic agonists. | Activate other fatty acid receptors. | Natural ligands can have broad effects and their effective concentration can be influenced by binding to albumin in culture media, leading to variability. |
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades initiated by FFA4 activation is fundamental to designing and interpreting experiments. The following diagrams illustrate the key pathways and a general workflow for studying FFA4 agonism.
Caption: FFA4/GPR120 signaling pathways activated by agonists like this compound.
Caption: General experimental workflow for studying FFA4 agonists.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for ensuring reproducibility. Below are methodologies for key assays used to characterize FFA4 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of the Gαq/11 signaling pathway by FFA4 agonists.
Materials:
-
Cells expressing FFA4 (e.g., HEK293-FFA4, CHO-Gαqi5-FFA4).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5).
-
FFA4 agonist (e.g., this compound).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Protocol:
-
Cell Plating: Plate cells into the microplate and culture overnight to allow for adherence.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye reconstituted in assay buffer. Incubate for 45-60 minutes at 37°C.[8]
-
Compound Preparation: Prepare serial dilutions of the FFA4 agonist in assay buffer.
-
Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence, then add the agonist and continue recording the fluorescence signal to measure the change in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration and calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated FFA4 receptor, a key event in receptor desensitization and signaling.
Materials:
-
Cells co-expressing FFA4 and a β-arrestin fusion protein (e.g., using PathHunter or Tango assay systems).
-
Assay-specific reagents (e.g., substrate for the enzyme fragment complementation).
-
FFA4 agonist.
-
White-walled microplates.
-
Luminometer.
Protocol:
-
Cell Plating: Plate the engineered cells in the microplate and incubate.
-
Compound Addition: Add serial dilutions of the FFA4 agonist to the cells.
-
Incubation: Incubate for the time specified by the assay manufacturer to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents and measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the data and calculate the EC50 for β-arrestin recruitment.
GLP-1 Secretion Assay
This assay measures the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells (e.g., NCI-H716, STC-1) in response to FFA4 activation.
Materials:
-
Enteroendocrine L-cells (e.g., NCI-H716).
-
Extracellular buffer (ECB).
-
FFA4 agonist.
-
DPP-4 inhibitor (to prevent GLP-1 degradation).
-
GLP-1 ELISA kit.
Protocol:
-
Cell Culture: Culture L-cells to form a monolayer.
-
Wash and Pre-incubation: Wash the cells with ECB and pre-incubate.
-
Stimulation: Add the FFA4 agonist diluted in ECB to the cells. Include a DPP-4 inhibitor in the basal compartment.[9]
-
Sample Collection: After a defined incubation period (e.g., 2-4 hours), collect the supernatant from the basal compartment.
-
Quantification: Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize GLP-1 secretion to a control (e.g., vehicle) and determine the dose-dependent effect of the agonist.
Conclusion and Recommendations for Reproducibility
The reproducibility of experiments involving FFA4 agonists depends on a thorough understanding of the chosen compound's pharmacology and the implementation of rigorous, standardized protocols.
-
Compound Selection: For studies aiming to selectively target FFA4, This compound offers high selectivity over other free fatty acid receptors. When using TUG-891 , be mindful of its potential cross-reactivity with mouse FFA1 in rodent models. For experiments with GW9508 , co-treatment with an FFA1 antagonist or the use of FFA1-deficient systems is crucial to ensure that the observed effects are mediated by FFA4.
-
Experimental Controls: Always include appropriate vehicle controls. When using compounds with known off-target effects or dual agonism, consider additional controls such as cells not expressing the receptor of interest or the use of specific antagonists to confirm the on-target activity.
-
Protocol Standardization: Adhere strictly to detailed, validated protocols for all assays. Pay close attention to cell line authentication, passage number, and culture conditions, as these can influence receptor expression and signaling.
-
Data Reporting: Clearly report the specific agonist used, its concentration, the cell line, and detailed experimental conditions to facilitate replication of the findings by other researchers.
By carefully considering these factors, researchers can enhance the reliability and reproducibility of their findings in the investigation of FFA4/GPR120 signaling.
References
- 1. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GW9508, a free fatty acid receptor agonist, specifically induces cell death in bone resorbing precursor cells through increased oxidative stress from mitochondrial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK137647A and Fasiglifam in Metabolic Research
An objective analysis of two distinct free fatty acid receptor agonists, GSK137647A and fasiglifam (B1672068), for researchers and professionals in drug development.
This guide provides a comprehensive comparison of this compound and fasiglifam, two key modulators of free fatty acid receptors (FFARs) with significant implications for metabolic disease research. While both compounds have been investigated for their potential in treating type 2 diabetes, they target different receptors, leading to distinct pharmacological profiles, metabolic effects, and safety concerns. Fasiglifam's development was notably halted due to liver toxicity, a crucial factor detailed in this comparison.
At a Glance: Key Differences
| Feature | This compound | Fasiglifam (TAK-875) |
| Primary Target | Free Fatty Acid Receptor 4 (FFA4 / GPR120) Agonist | Free Fatty Acid Receptor 1 (FFAR1 / GPR40) Agonist |
| Mechanism of Action | Stimulates GLP-1 secretion and enhances insulin (B600854) sensitivity. | Potentiates glucose-dependent insulin secretion from pancreatic β-cells. |
| Reported Efficacy | Improves glucose tolerance and insulin sensitivity in preclinical models. | Demonstrated reduction in HbA1c and fasting plasma glucose in clinical trials.[1] |
| Metabolism | Limited publicly available data. | Primarily metabolized to an acyl glucuronide (fasiglifam-G).[2] |
| Safety Profile | Limited publicly available data. | Clinical development terminated due to drug-induced liver injury (DILI).[3][4] |
Mechanism of Action and Signaling Pathways
This compound and fasiglifam exert their effects through different G-protein coupled receptors, leading to distinct downstream signaling cascades.
This compound is a selective agonist for FFA4 (GPR120). Activation of FFA4 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) release, and promotes satiety.[5] FFA4 activation is also linked to anti-inflammatory effects and improved insulin sensitivity in peripheral tissues like adipose tissue.[6][7]
Figure 1: this compound signaling cascade via FFA4/GPR120.
Fasiglifam acts as an ago-allosteric modulator of FFAR1 (GPR40).[8] FFAR1 is highly expressed in pancreatic β-cells. Upon binding, fasiglifam potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner.[8][9] This means it enhances insulin release only when blood glucose levels are elevated, which is a desirable characteristic for an antidiabetic drug as it minimizes the risk of hypoglycemia.[10] The signaling involves the Gαq/11 pathway, leading to increased intracellular calcium levels, a key trigger for insulin granule exocytosis.[10]
Figure 2: Fasiglifam's potentiation of glucose-dependent insulin secretion via FFAR1/GPR40.
Comparative Efficacy in Metabolic Models
Preclinical Data
| Parameter | This compound | Fasiglifam |
| Receptor Potency (human) | pEC50 = 6.3 (FFA4) | EC50 = 72 nM (FFAR1) |
| In Vitro Insulin Secretion | Enhances glucose-stimulated insulin secretion in MIN6 cells. | Potentiates insulin secretion in rat islets at 8.3 and 16.7 mM glucose, but not at 2.8 mM.[9] |
| In Vitro GLP-1 Secretion | Induces a modest increase in GLP-1 secretion in NCI-H716 cells. | Data not widely reported, as FFAR1 is less implicated in direct GLP-1 secretion. |
| In Vivo Glucose Tolerance (mice) | Ameliorated glucose tolerance in mice with diet-induced obesity.[6] | Improves glucose tolerance in diabetic rat models.[8] |
| In Vivo Insulin Sensitivity | Improved insulin sensitivity in mice with diet-induced obesity.[6] | Primarily acts on insulin secretion rather than directly on insulin sensitivity. |
Clinical Data (Fasiglifam)
Fasiglifam underwent extensive clinical development before its termination. Phase III trials in Japanese patients with type 2 diabetes demonstrated its efficacy:
| Parameter (24-week study) | Placebo | Fasiglifam 25 mg | Fasiglifam 50 mg |
| Change in HbA1c from baseline | +0.16% | -0.57% | -0.83% |
| Patients achieving HbA1c <6.9% | 13.8% | 30.2% | 54.8% |
Data from a randomized, double-blind, placebo-controlled, phase III trial in Japanese patients.[1]
Metabolism and Safety Profile: The Diverging Paths
The metabolic fate and resulting safety profile represent the most critical distinction between these two compounds.
Fasiglifam's metabolism has been extensively studied. The primary metabolic pathway is glucuronidation, forming a reactive acyl glucuronide metabolite (fasiglifam-G).[2] This metabolite has been implicated as a key contributor to the observed liver toxicity.[11][12] The proposed mechanisms for fasiglifam-induced liver injury include:
-
Formation of a reactive acyl glucuronide: This metabolite can covalently bind to liver proteins, leading to cellular stress and damage.[3][13]
-
Inhibition of hepatic transporters: Fasiglifam and its acyl glucuronide inhibit bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs), which can lead to the accumulation of bile acids and the drug itself in the liver, causing cholestatic injury.[3][13]
-
Mitochondrial dysfunction: Fasiglifam has been shown to inhibit mitochondrial respiration in HepG2 cells.[3][13]
Figure 3: Proposed workflow for fasiglifam-induced liver toxicity.
For This compound , there is a notable lack of publicly available, detailed metabolic and safety data comparable to that of fasiglifam. This is likely due to its earlier stage of development and the proprietary nature of such information. While preclinical studies have highlighted its efficacy in animal models, a thorough understanding of its long-term safety profile, particularly concerning potential liver toxicity, would require further investigation.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method for assessing how well an animal processes a glucose load, and it can be adapted to evaluate the efficacy of compounds like this compound and fasiglifam.
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Fasting: Fast the mice for 6-8 hours with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample by tail tipping and measure the glucose concentration using a glucometer.
-
Compound Administration: Administer this compound, fasiglifam, or vehicle control via oral gavage at the desired dose and time before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure glucose concentrations.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to assess the direct effect of a compound on insulin secretion from pancreatic β-cells or isolated islets.
-
Islet Isolation or Cell Culture: Isolate pancreatic islets from mice or use a pancreatic β-cell line (e.g., MIN6 cells).
-
Pre-incubation: Pre-incubate the islets or cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to allow them to equilibrate.
-
Stimulation: Incubate the islets or cells in buffers containing low glucose (2.8 mM), high glucose (e.g., 16.7 mM), and high glucose plus the test compound (this compound or fasiglifam) at various concentrations for a defined period (e.g., 1 hour).
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Normalize the insulin secretion to the total insulin content or protein concentration. Compare the insulin secretion in the presence of the compound to the high-glucose control to determine the potentiation of GSIS.
Conclusion
This compound and fasiglifam represent two distinct approaches to targeting free fatty acid receptors for the treatment of metabolic diseases. Fasiglifam, an FFAR1 agonist, showed promising efficacy in clinical trials but was ultimately discontinued (B1498344) due to significant liver safety concerns, providing a crucial case study in drug development. This compound, a selective FFAR4 agonist, offers an alternative mechanism of action by primarily stimulating GLP-1 secretion and improving insulin sensitivity. While preclinical data are encouraging, a comprehensive evaluation of its metabolic fate and long-term safety profile is necessary to determine its therapeutic potential. This comparative guide highlights the importance of understanding the nuanced pharmacology and potential liabilities of drug candidates in the complex landscape of metabolic disease research.
References
- 1. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: The Synthetic Agonist GSK137647A Versus Natural Ligands of the Free Fatty Acid Receptor 4 (FFA4)
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic and natural agonists for the Free Fatty Acid Receptor 4 (FFA4), a key therapeutic target in metabolic and inflammatory diseases, is critical. This guide provides a comprehensive comparison of the synthetic agonist GSK137647A against a range of natural FFA4 agonists, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Executive Summary
This compound is a potent and selective synthetic agonist of FFA4, demonstrating significant utility in experimental settings.[1][2][3][4] In comparison, natural agonists, which include long-chain fatty acids and various compounds derived from natural products, exhibit a broader range of potencies and selectivities. While some natural agonists like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) are well-established endogenous ligands, their potency is generally lower than that of synthetic agonists like this compound.[5] Newer discoveries from natural product screening have identified compounds with promising activities, some of which display selectivity for FFA4.[6] This comparison aims to provide a clear, data-driven overview to inform agonist selection for FFA4-related research.
Data Presentation: Quantitative Comparison of Agonist Performance
The following tables summarize the available quantitative data for this compound and various natural FFA4 agonists. The data is compiled from multiple studies to provide a comparative overview of their potency and selectivity.
Table 1: Potency and Selectivity of this compound
| Species | Assay Type | Potency (pEC50) | Selectivity over FFA1 | Reference |
| Human | Calcium Mobilization | 6.3 | >50-fold | [5][7] |
| Mouse | Calcium Mobilization | 6.2 | Maintained | [1][7] |
| Rat | Calcium Mobilization | 6.1 | Maintained | [1][7] |
| Human, Mouse, Rat | Not Specified | <4.5 (for FFA1, FFA2, FFA3) | ≥100-fold | [1][3] |
Table 2: Potency and Selectivity of Natural FFA4 Agonists
| Agonist | Source | Assay Type | Potency (EC50/pEC50) | Selectivity over FFA1 | Reference |
| α-Linolenic Acid (ALA) | Endogenous Fatty Acid | Dynamic Mass Redistribution (DMR) | 12.54 ± 0.95 μM | Non-selective | [6] |
| Docosahexaenoic Acid (DHA) | Endogenous Fatty Acid | AP-TGF-α Shedding | Lower potency than synthetic agonists | Dual agonist for FFA4 and FFA1 | [5] |
| Eicosapentaenoic Acid (EPA) | Endogenous Fatty Acid | AP-TGF-α Shedding | Lower potency than synthetic agonists | Dual agonist for FFA4 and FFA1 | [5] |
| Dihydrotanshinone | Natural Product | Dynamic Mass Redistribution (DMR) | 32.88 ± 2.28 μM | FFA4 selective | [6] |
| Emodin | Natural Product | Dynamic Mass Redistribution (DMR) | 38.18 ± 5.02 μM | FFA4 selective | [6] |
| Acetylshikonin | Natural Product | Dynamic Mass Redistribution (DMR) | 10.17 ± 2.95 μM | Dual FFA1/FFA4 agonist | [6] |
| Grifolic Acid | Natural Product | ERK Activation & Calcium Mobilization | > 30 μM | Active on FFA4, not FFA1 | [6][8] |
| Phytosphingosine | Natural Product | Not Specified | 33.4 μM | Not Specified | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize FFA4 agonists.
AP-TGF-α Shedding Assay
This assay measures the activation of FFA4 by quantifying the shedding of a reporter protein, alkaline phosphatase-tagged transforming growth factor-α (AP-TGF-α).
-
Cell Culture and Transfection: HEK-293 cells are cultured and co-transfected with plasmids encoding for human FFA4 and AP-TGF-α.
-
Agonist Stimulation: The day after transfection, cells are treated with varying concentrations of the test agonists (e.g., this compound, DHA, EPA) and incubated for 1 hour.
-
Quantification of Shedding: The conditioned medium is collected, and the amount of shed AP-TGF-α is quantified by measuring the activity of alkaline phosphatase. This is typically done by adding a substrate like para-nitrophenyl (B135317) phosphate (B84403) and measuring the colorimetric change.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50 or pEC50) of the agonists.
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures global cellular responses following receptor activation.
-
Cell Seeding: CHO-K1 cells stably expressing FFA4 (CHO-FFA4) are seeded into microplates.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound, natural product extracts) is prepared and serially diluted.
-
Baseline Measurement: A baseline DMR reading is established for the cells in the microplate.
-
Agonist Addition and Signal Detection: The test compounds are added to the cells, and the DMR signal, which reflects changes in the local refractive index due to protein redistribution, is monitored in real-time.
-
Data Analysis: The DMR response is plotted against the compound concentration to determine the EC50 values. For selectivity studies, the assay is repeated with cells expressing FFA1.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a downstream event of FFA4 activation through the Gq/11 signaling pathway.
-
Cell Loading: Cells expressing FFA4 (e.g., HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is recorded.
-
Agonist Stimulation: The test agonist is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or microscope.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to calculate the EC50 or pEC50.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Canonical FFA4 signaling pathways initiated by agonist binding.
Caption: A generalized workflow for in vitro characterization of FFA4 agonists.
Conclusion
The choice between this compound and natural FFA4 agonists will depend on the specific research question. This compound offers high potency and selectivity, making it an excellent tool for elucidating FFA4-specific pathways.[1][3][5] Natural agonists, while often less potent and selective, are crucial for understanding the physiological roles of endogenous ligands and for discovering novel chemical scaffolds for drug development.[6][8] The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the burgeoning field of FFA4 research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-free cell phenotypic study of FFA4 and FFA1 and discovery of novel agonists of FFA4 from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-free cell phenotypic study of FFA4 and FFA1 and discovery of novel agonists of FFA4 from natural products - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02142F [pubs.rsc.org]
Control Experiments for GSK137647A Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK137647A, a selective free fatty acid receptor 4 (FFA4/GPR120) agonist, with other relevant compounds. It includes detailed experimental protocols and supporting data to aid in the design and interpretation of studies involving this compound.
This compound is a valuable tool for investigating the physiological roles of FFA4, a G protein-coupled receptor implicated in metabolic regulation and inflammatory responses.[1][2] Understanding its activity in the context of other FFA4 modulators is crucial for robust experimental design and data interpretation.
Comparative Analysis of FFA4 Agonists
The following table summarizes the in vitro potency of this compound in comparison to other commonly used FFA4 agonists. Potency is expressed as pEC50, the negative logarithm of the molar concentration that produces 50% of the maximum possible response.
| Compound | Target(s) | Human FFA4 pEC50 | Mouse FFA4 pEC50 | Rat FFA4 pEC50 | Reference(s) |
| This compound | Selective FFA4 Agonist | 6.3 | 6.2 | 6.1 | [2][3] |
| TUG-891 | Potent FFA4 Agonist | ~7.0 | High | High | [3] |
| GW9508 | Dual FFA1/FFA4 Agonist | 5.46 | - | - | [4] |
| Docosahexaenoic Acid (DHA) | Endogenous Agonist | Lower than synthetic agonists | - | - | [3] |
| Eicosapentaenoic Acid (EPA) | Endogenous Agonist | Lower than synthetic agonists | - | - | [3] |
Note: Higher pEC50 values indicate greater potency. This compound demonstrates good potency and selectivity for FFA4 across multiple species.[2][3] GW9508, while often used in FFA4 research, also exhibits high potency for the free fatty acid receptor 1 (FFA1/GPR40) and should be used with appropriate controls.[4] TUG-891 is another potent and frequently used FFA4 agonist.[3] Natural agonists like DHA and EPA generally show lower potency compared to synthetic compounds.[3]
Key Experimental Protocols and Control Strategies
Robust experimental design is critical when studying the effects of this compound. This section outlines detailed protocols for key in vitro assays and discusses essential control experiments.
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay in MIN6 Cells
This assay is fundamental for assessing the effect of FFA4 agonists on pancreatic β-cell function.
Experimental Workflow:
Caption: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay.
Detailed Methodology:
-
Cell Culture: Seed MIN6 mouse insulinoma cells in 12-well plates at a density of 1 million cells per well and culture for 48 hours.[5]
-
Pre-incubation: Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same low-glucose KRB buffer for 1 hour at 37°C.[5]
-
Treatment: Aspirate the pre-incubation buffer and add 1 mL of the respective treatment buffers to the wells. Incubate for 1 hour at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.[5]
Control Experiments:
| Control Group | Description | Purpose |
| Vehicle Control | Treat cells with the vehicle (e.g., DMSO) used to dissolve this compound in high glucose (e.g., 16.7 mM) KRB buffer. | To control for any effects of the solvent on insulin secretion. |
| Low Glucose Control | Treat cells with low glucose (2.8 mM) KRB buffer. | To establish the basal level of insulin secretion. |
| High Glucose Control | Treat cells with high glucose (16.7 mM) KRB buffer. | To determine the maximal glucose-stimulated insulin secretion. |
| Negative Control (Antagonist) | Co-treat cells with this compound and the FFA4 antagonist AH-7614. | To confirm that the observed effects of this compound are mediated through FFA4.[3][6] |
| Alternative Agonist | Treat cells with another FFA4 agonist like TUG-891. | To compare the efficacy of this compound with other known FFA4 agonists. |
| FFA1/FFA4 Dual Agonist | Treat cells with GW9508. | To differentiate between FFA4- and FFA1-mediated effects, potentially in combination with an FFA1 antagonist.[3] |
Glucagon-Like Peptide-1 (GLP-1) Secretion Assay in STC-1 or NCI-H716 Cells
This assay assesses the ability of FFA4 agonists to stimulate the release of the incretin (B1656795) hormone GLP-1 from enteroendocrine cells.
Experimental Workflow:
Caption: Workflow for GLP-1 Secretion Assay.
Detailed Methodology:
-
Cell Culture: Culture murine STC-1 or human NCI-H716 enteroendocrine cells to confluency in appropriate culture plates.
-
Assay Procedure: Wash the cells with a suitable assay buffer (e.g., DMEM). Incubate the cells with the test compounds (this compound, controls) for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant. To prevent GLP-1 degradation, it is recommended to add a dipeptidyl peptidase-IV (DPP-IV) inhibitor.
-
GLP-1 Measurement: Quantify the amount of active GLP-1 in the supernatant using a specific ELISA kit.[7][8]
Control Experiments:
Similar to the GSIS assay, include vehicle controls, negative controls with the FFA4 antagonist AH-7614, and comparative controls with other agonists like TUG-891 and GW9508.
NF-κB Activation Assay in Macrophages
This assay is used to evaluate the anti-inflammatory effects of FFA4 agonists by measuring the inhibition of the NF-κB signaling pathway.
Experimental Workflow:
Caption: Workflow for NF-κB Activation Assay.
Detailed Methodology:
-
Cell Culture: Culture a suitable macrophage cell line, such as RAW264.7, or primary macrophages.
-
Treatment: Pre-treat the cells with this compound or control compounds for a specified period.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Measurement of NF-κB Activation: NF-κB activation can be assessed by various methods, including:
-
Western Blot: Measure the phosphorylation of IκBα and the p65 subunit of NF-κB, or the nuclear translocation of p65.[9]
-
Reporter Assay: Use cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase).[9]
-
Immunofluorescence Microscopy: Visualize the translocation of NF-κB from the cytoplasm to the nucleus.[2]
-
Control Experiments:
| Control Group | Description | Purpose |
| Vehicle Control | Treat cells with the vehicle and the inflammatory stimulus (e.g., LPS). | To determine the maximal inflammatory response. |
| Unstimulated Control | Treat cells with vehicle only (no inflammatory stimulus). | To establish the basal level of NF-κB activation. |
| Negative Control (Antagonist) | Co-treat cells with this compound, the inflammatory stimulus, and the FFA4 antagonist AH-7614. | To confirm that the anti-inflammatory effects of this compound are FFA4-dependent.[3] |
| Alternative Agonist | Pre-treat cells with another FFA4 agonist like TUG-891 before inflammatory stimulation. | To compare the anti-inflammatory efficacy of this compound with other FFA4 agonists. |
Signaling Pathways of this compound
This compound, as an FFA4 agonist, activates downstream signaling cascades that mediate its metabolic and anti-inflammatory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
GSK137647A: A Comparative Analysis of a Selective FFA4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the biological activity of GSK137647A, a selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. The data presented herein is based on published scientific literature and offers a direct comparison with other notable FFA4 agonists. This document is intended to serve as a valuable resource for researchers engaged in metabolic disease and inflammation research, as well as for professionals in the field of drug discovery and development.
Introduction to this compound
This compound is a potent and selective, non-carboxylic acid agonist for the Free Fatty Acid Receptor 4 (FFA4/GPR120).[1] FFA4 is a G protein-coupled receptor that is activated by long-chain fatty acids and has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory diseases. Activation of FFA4 is known to stimulate glucagon-like peptide-1 (GLP-1) secretion, enhance glucose-stimulated insulin (B600854) secretion (GSIS), and mediate anti-inflammatory effects.[1][2]
Comparative Biological Activity of FFA4 Agonists
The following tables summarize the in vitro potency of this compound in comparison to other well-characterized FFA4 agonists across various functional assays. The data has been compiled from multiple sources to provide a broad overview of their relative activities.
Table 1: Comparative Potency (pEC50) of FFA4 Agonists in Functional Assays
| Compound | Calcium Mobilization (human FFA4) | β-Arrestin-1 Recruitment (human FFA4) | β-Arrestin-2 Recruitment (human FFA4) | ERK Phosphorylation (human FFA4) |
| This compound | 6.3 | - | - | - |
| TUG-891 | 7.36 | 7.11 | 7.77 | 7.42 |
| GW9508 | 5.46 | 5.32 | 5.71 | 5.55 |
| α-Linolenic Acid (αLA) | 5.68 | 5.45 | 5.86 | 5.77 |
Data for TUG-891 and GW9508 are from Hudson et al., 2013.[2] Data for this compound is from Sparks et al., 2014.
Table 2: Comparative Potency of FFA4 Agonists in an AP-TGF-α Shedding Assay
| Compound | Relative Potency |
| Compound A | Highest |
| TUG-891 | High |
| GW9508 | Moderate |
| This compound | Lower than Compound A and TUG-891 |
| DHA (Docosahexaenoic Acid) | Low |
| EPA (Eicosapentaenoic Acid) | Low |
This table provides a relative comparison of potency as described by Son et al., 2021. Specific EC50 values were not provided in a comparative table in the source.[1]
Table 3: Selectivity of FFA4 Agonists
| Compound | Selectivity for FFA4 over FFA1 (pEC50) |
| This compound | >50-fold |
| TUG-891 | ~1000-fold (human) |
| GW9508 | ~60-fold more potent at FFA1 |
Selectivity data is compiled from multiple sources.[1]
Key Signaling Pathways of FFA4 Activation
Activation of the FFA4 receptor by agonists like this compound initiates multiple downstream signaling cascades. The two primary pathways are the Gαq/11-mediated pathway, leading to intracellular calcium mobilization, and the β-arrestin-2-mediated pathway, which is largely responsible for the anti-inflammatory effects.
Caption: FFA4 receptor signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gαq/11-coupled receptors like FFA4.
Workflow:
Caption: Calcium mobilization assay workflow.
Methodology:
-
Cell Culture: Seed cells stably expressing the human FFA4 receptor (e.g., HEK293 or CHO cells) into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for the de-esterification of the dye within the cells.
-
Compound Addition and Fluorescence Reading: Place the plate into a fluorometric imaging plate reader (FLIPR). After establishing a stable baseline fluorescence reading, add varying concentrations of the test compounds (e.g., this compound) and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose concentrations.
Workflow:
Caption: GSIS assay workflow.
Methodology:
-
Cell Culture: Culture pancreatic β-cells (e.g., MIN6 cells) or isolated pancreatic islets in appropriate culture medium.
-
Pre-incubation: Wash the cells and pre-incubate them in a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours to establish a basal state of insulin secretion.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing either low (2.8 mM) or high (e.g., 16.7 mM) glucose, with or without the test compounds at various concentrations. Incubate for a defined period (e.g., 1-2 hours).
-
Sample Collection: At the end of the incubation, collect the supernatant.
-
Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a commercially available ELISA kit.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein or DNA content of the cells in each well. The potentiation of glucose-stimulated insulin secretion is calculated as the fold-increase in insulin secretion in the presence of high glucose and the compound compared to high glucose alone.
GLP-1 Secretion Assay
This assay measures the secretion of GLP-1 from enteroendocrine L-cells in response to a stimulant.
Methodology:
-
Cell Culture: Culture human enteroendocrine L-cells (e.g., NCI-H716) in an appropriate medium until they are differentiated.
-
Stimulation: Wash the cells and incubate them in a buffer with or without the test compounds (e.g., this compound) for a specified time (e.g., 2 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Data Analysis: Normalize the GLP-1 secretion to the total cellular protein content. The effect of the compound is expressed as the fold-change in GLP-1 secretion compared to the vehicle control.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of the FFA4 receptor. Its high selectivity for FFA4 over other free fatty acid receptors makes it a more precise probe compared to dual agonists like GW9508. While highly potent agonists such as TUG-891 are available, this compound's distinct chemical structure as a non-carboxylic acid agonist provides an alternative scaffold for the design of novel FFA4-targeting therapeutics. The data and protocols presented in this guide are intended to facilitate the objective evaluation of this compound's activity and aid in the design of future experiments in the fields of metabolic and inflammatory disease research.
References
- 1. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GSK137647A: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the selective FFA4 agonist GSK137647A is paramount for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this research chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) specific to this compound. While this document provides general guidance, the SDS from your supplier is the primary source for detailed safety information.
Personal Protective Equipment (PPE) should always be worn when handling this compound. This includes, but is not limited to, safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.[1][2] Improper disposal can lead to environmental contamination and legal repercussions.
-
Waste Identification and Classification: Unused or waste this compound, including contaminated materials, should be classified as chemical waste.[3] Do not mix with general laboratory trash.
-
Containerization:
-
Use a dedicated, compatible, and clearly labeled hazardous waste container.[4] The container should be in good condition and have a secure lid.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (349085-82-1).[4]
-
Do not overfill the container; allow for adequate headspace.
-
-
Storage:
-
Store the waste container in a designated and secure satellite accumulation area.[4]
-
Ensure the storage area is away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve completing a chemical waste disposal request form.[4]
-
Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [3]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 349085-82-1 | Cayman Chemical SDS |
| Molecular Formula | C₁₆H₁₉NO₃S | Cayman Chemical SDS |
| Molecular Weight | 305.4 g/mol | Cayman Chemical SDS |
| Solubility in DMSO | ≥ 100 mg/mL | MedChemExpress |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling GSK137647A
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first and most critical line of defense against potential chemical exposure. The following table outlines the recommended PPE for all procedures involving GSK137647A.
| Protection Level | Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile Gloves (Double-Gloved) | Double-gloving is recommended to provide robust protection against potential skin absorption.[1] Gloves should be changed immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat made of a chemically resistant material should be worn to provide a removable barrier in case of a spill.[1][2][3] |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][4] For procedures with a high risk of aerosolization, a NIOSH-certified N95 respirator may be necessary as a supplementary measure. |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are required to protect against spills and falling objects.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol details the step-by-step methodology for safely handling this compound, from initial preparation to final disposal.
1. Pre-Handling and Risk Assessment:
-
Review Available Data: Before beginning any work, consult all supplier-provided information. In the absence of a formal SDS, treat this compound as a compound with potential acute and chronic health effects.
-
Evaluate Experimental Protocol: Assess the quantities being used and the nature of the procedures (e.g., weighing, dissolving, aerosolizing) to identify potential exposure risks.
-
Emergency Preparedness: Ensure that a spill kit, eyewash station, and safety shower are readily accessible and that all personnel are trained in their use.[2]
2. Preparation and Weighing (in a Chemical Fume Hood):
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the following order: lab coat, inner nitrile gloves, outer nitrile gloves, and chemical splash goggles with a face shield.
-
Containment: Conduct all manipulations of solid this compound within a certified chemical fume hood. Use a disposable liner on the work surface to contain any potential spills.
-
Weighing: Use appropriate tools, such as a spatula and weighing paper, to handle the solid compound. Avoid creating dust.
3. Dissolution and Aliquoting (in a Chemical Fume Hood):
-
Solvent Addition: this compound is soluble in DMSO.[4] Add the solvent slowly and carefully to the solid compound to avoid splashing.
-
Mixing: Gently swirl or vortex the solution until the compound is fully dissolved.
-
Aliquoting: Use calibrated pipettes to aliquot the stock solution into clearly labeled, sealed containers.
4. Storage:
-
Solid Compound: Store the solid powder in a dry, dark place at -20°C for long-term storage (months to years).[3]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Store solutions at -80°C for up to one year.[2]
5. Post-Experiment Decontamination and Waste Disposal:
-
Decontamination: Thoroughly decontaminate the work area within the fume hood with an appropriate solvent.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, are to be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Collect all solutions of this compound in a compatible, sealed, and clearly labeled liquid hazardous waste container.[1]
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.
6. Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield, goggles, lab coat, and finally, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[1][4]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
